Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-aminothiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGOHJWUTNKRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365337 | |
| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6440-02-4, 1935987-44-2 | |
| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6440-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the predominant synthetic pathway for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The synthesis is a robust two-step process commencing with the nitrosation of ethyl cyanoacetate to form the key intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). This is followed by a dehydrative cyclization using thionyl chloride, a mechanism analogous to the Hurd-Mori reaction, to yield the target 1,2,3-thiadiazole. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers insights into process optimization and safety considerations for researchers and drug development professionals.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is elegantly achieved through a two-stage process. This strategy is predicated on the initial formation of a highly reactive oxime intermediate, which possesses the requisite arrangement of atoms for subsequent cyclization into the thiadiazole ring system.
-
Stage 1: Precursor Synthesis. The process begins with the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical oxime intermediate commonly known as Oxyma.[3][4] This is achieved via the nitrosation of the active methylene group in ethyl cyanoacetate.
-
Stage 2: Heterocyclic Ring Formation. The synthesized oxime undergoes a cyclization reaction with thionyl chloride (SOCl₂). In this key step, thionyl chloride serves a dual role: it acts as a dehydrating agent to activate the oxime and as the sulfur source for the formation of the 1,2,3-thiadiazole ring.[1][5]
This strategic division allows for high-purity isolation of the intermediate, which directly contributes to a higher yield and cleaner conversion in the final, more complex cyclization step.
Figure 1: High-level experimental workflow for the synthesis.
The Core Mechanism: From Oxime to Thiadiazole
The conversion of Ethyl 2-cyano-2-(hydroxyimino)acetate to the target thiadiazole via thionyl chloride is a fascinating example of heterocyclic chemistry. While not a classical Hurd-Mori reaction which starts from a hydrazone, the underlying principle of cyclization with thionyl chloride is analogous.[6][7]
The mechanism proceeds through several distinct steps:
-
Activation of the Oxime: The reaction initiates with a nucleophilic attack from the oxygen atom of the oxime's hydroxyl group onto the electrophilic sulfur atom of thionyl chloride.[8][9] This displaces a chloride ion and forms a chlorosulfite ester intermediate, converting the hydroxyl group into an excellent leaving group.
-
Intramolecular Cyclization: The nitrogen atom of the nitrile group, acting as an internal nucleophile, attacks the sulfur atom. This step is the key ring-forming event. The literature suggests that the reaction of oximes can proceed via SN2-type mechanisms on the sp2 nitrogen.[10] In this context, the electrophilicity of the sulfur atom, enhanced by the remaining chlorine atom, facilitates this intramolecular cyclization.
-
Rearrangement and Aromatization: The cyclic intermediate undergoes rearrangement. A chloride ion abstracts the proton from the nitrogen, initiating a cascade that leads to the elimination of sulfur monoxide (which is unstable and may disproportionate or react further) and hydrogen chloride. The driving force for this step is the formation of the stable, aromatic 1,2,3-thiadiazole ring.
Figure 2: Conceptual diagram of the core cyclization mechanism.
Field-Proven Experimental Protocols
The following protocols are consolidated from established methodologies and are designed for reproducibility and safety.[3][11][12]
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride (SOCl₂) is a highly corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[13][14] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[15]
-
Handling: Use and store under an inert atmosphere (e.g., nitrogen or argon). Keep away from water and sources of ignition.[16][17]
-
Emergency: An emergency shower and eyewash station must be immediately accessible.[13] In case of skin contact, wash immediately with copious amounts of water.
Stage 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
This procedure details the nitrosation of ethyl cyanoacetate.[3][18]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl Cyanoacetate | 113.12 | 5.0 g | 44.2 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.87 g | 41.5 |
| Acetic Acid | 60.05 | 8 mL | - |
| Water | 18.02 | 50 mL | - |
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite in 50 mL of distilled water.
-
Reaction Setup: In a separate flask, dissolve ethyl cyanoacetate in 8 mL of acetic acid. Cool this solution in an ice-water bath to 0-5°C.
-
Controlled Addition: Slowly add the aqueous sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution. The key is to maintain the internal temperature below 5°C to control the exothermic reaction and prevent ester hydrolysis.[3] The reaction pH should be maintained around 4.5.[18]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction proceeds to completion. A yellow crystalline solid may precipitate.
-
Workup: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water.
-
Purification: The crude product can be purified by recrystallization from boiling water or an ethanol/water mixture to yield white to light yellow crystals.[12][18] The expected yield is approximately 87%.[18]
Stage 2: Synthesis of this compound
This protocol describes the cyclization of the Oxyma intermediate.[1][5]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | 142.11 | 5.0 g | 35.2 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.4 g (5.1 mL) | 70.4 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, suspend the dried Ethyl 2-cyano-2-(hydroxyimino)acetate in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension in an ice-water bath to 0°C with vigorous stirring. A slurry will typically form.[19]
-
Reagent Addition: Add thionyl chloride (2.0 equivalents) dropwise to the stirred suspension over 30 minutes. Causality Note: A slow, controlled addition is critical to manage the evolution of HCl gas and the exothermic nature of the initial reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Perform this step in the fume hood as significant gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₅H₇N₃O₂S[20] |
| Molecular Weight | 173.19 g/mol [20] |
| Appearance | White to off-white solid |
| ¹H-NMR (DMSO-d₆) | δ ~7.8 (s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |
| ¹³C-NMR (DMSO-d₆) | δ ~160 (C=O), 158 (C5-NH₂), 135 (C4-COO), 61 (CH₂), 14 (CH₃) |
| Mass Spec (ESI) | m/z: 174.03 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
References
- BenchChem. (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
- State of New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride. Sigma-Aldrich.
- Carl ROTH. (2024).
- Carl ROTH. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). ethyl (E)-2-cyano-2-(hydroxyimino)
- PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.
- Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Enamine. (n.d.). Oxyma. Enamine.
- MDPI. (2021).
- National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH.
- Wikipedia. (n.d.).
- MDPI. (2025).
- ACS Publications. (1971). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Green region-selective synthesis of 5-amino-1,2,4-thiadiazoles.
- PubChem. (n.d.).
- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
- Chemistry LibreTexts. (2023). Thionyl Chloride. Chemistry LibreTexts.
- Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Ch.imperial.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- YouTube. (2013). Reaction with Thionyl Chloride. YouTube.
- National Institutes of Health. (n.d.).
- TCI Chemicals. (n.d.).
- National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH.
- ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.
- ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis....
- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Organic Syntheses Procedure. (n.d.).
- PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem.
- Santa Cruz Biotechnology. (n.d.).
- PubChemLite. (n.d.).
- National Institutes of Health. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. NIH.
- RSC Publishing. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxyma - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. westliberty.edu [westliberty.edu]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. scbt.com [scbt.com]
Foreword: The Emergence of the 1,2,3-Thiadiazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
The landscape of heterocyclic chemistry is continually evolving, driven by the pursuit of novel molecular architectures with unique functional properties. Among these, the 1,2,3-thiadiazole ring system has carved a significant niche. While its isomers, particularly 1,3,4-thiadiazole, have been extensively studied, the 1,2,3-thiadiazole core offers a distinct electronic and steric profile that has captured the interest of researchers in agrochemicals, materials science, and, most notably, medicinal chemistry.[1][2] This guide focuses on a key exemplar of this class: This compound .
This molecule is not merely a laboratory curiosity; it is a versatile synthetic intermediate and a foundational building block for creating libraries of bioactive compounds. The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C4 position provides two orthogonal handles for chemical modification, enabling a systematic exploration of chemical space. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and its burgeoning role in the development of next-generation therapeutic agents.
Synthesis and Molecular Architecture
The construction of the 1,2,3-thiadiazole ring is a classic challenge in heterocyclic synthesis. Several named reactions exist, but the most prominent and mechanistically insightful is the Hurd-Mori synthesis.[1][3] This reaction, or variations thereof, remains a cornerstone for accessing this scaffold.
The Hurd-Mori Synthesis: A Foundational Approach
The Hurd-Mori reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[3][4] The choice of precursor is critical; the reaction's success often hinges on the electronic nature of the substituents. For instance, the presence of electron-withdrawing groups on the nitrogen of the precursor can significantly facilitate the cyclization process.[5]
A plausible and efficient pathway to this compound involves a reaction between a suitably activated C-C-S building block and a source of diazotization, a strategy that leverages the principles of diazo transfer reactions.[6]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is paramount for its application in synthesis and biological screening.
Core Physicochemical Properties
The properties of this compound are summarized below. This data is essential for designing reaction conditions, purification protocols, and formulation studies.
| Property | Value | Source |
| CAS Number | 6440-02-4 | [7][8] |
| Molecular Formula | C₅H₇N₃O₂S | [7] |
| Molecular Weight | 173.19 g/mol | [7] |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Melting Point | Not consistently reported; varies by purity | - |
| Solubility | Soluble in DMSO, DMF, moderately soluble in hot ethanol | General Heterocycle Behavior |
Spectroscopic Signature
The structural features of the molecule give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.
| Technique | Expected Signature |
| ¹H NMR | ~4.3 ppm (quartet, 2H): -O-CH₂ -CH₃~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ ~7.5-8.5 ppm (broad singlet, 2H): -NH₂ |
| ¹³C NMR | ~160-165 ppm: Ester C =O~155-160 ppm: C 5-NH₂~130-135 ppm: C 4-COOEt~61 ppm: -O-CH₂ -CH₃~14 ppm: -O-CH₂-CH₃ |
| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (asymmetric & symmetric)~1720-1700: C=O stretching (ester)~1620: N-H bending (scissoring)~1550-1400: C=N and N=N ring stretching |
| Mass Spec (EI) | m/z 173: Molecular Ion [M]⁺Fragments corresponding to loss of -OEt, -COOEt, and ring fragmentation. |
Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. Actual values may vary depending on the solvent and instrument.[5][9]
Reactivity and Derivatization Potential
The true value of this compound lies in its capacity as a scaffold for chemical elaboration. The amino and ester groups serve as versatile reaction sites.
-
N-Functionalization: The 5-amino group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and can be used to form ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.[10] These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and target engagement.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines to form a diverse array of amides, a common strategy in drug discovery to introduce new pharmacophoric elements and build molecular complexity.
-
Ring Stability: The 1,2,3-thiadiazole ring is generally stable under many reaction conditions, including those involving acids, bases, and common oxidizing or reducing agents, making it a robust scaffold for multi-step synthesis.[1]
Derivatization Pathways Diagram
Caption: Diverse biological roles of the 1,2,3-thiadiazole core.
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and derivatization of the title compound.
Protocol 1: Synthesis of this compound
(Based on the Hurd-Mori principle and related diazo-transfer reactions) [4][6]
-
Precursor Formation: To a solution of ethyl 2-cyanoacetate (1.0 equiv) in anhydrous toluene, add Lawesson's reagent (0.5 equiv). Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude ethyl 2-cyano-2-thioxoacetate. Use this intermediate directly in the next step.
-
Cyclization: Dissolve the crude thioamide intermediate in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (1.1 equiv) portion-wise, followed by the dropwise addition of p-toluenesulfonyl azide (tosyl azide, 1.05 equiv) while maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours. The formation of the product can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by pouring it into ice-cold water. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the title compound as a pure solid.
Protocol 2: N-Acetylation of this compound
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equiv).
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, Ethyl 5-acetamido-1,2,3-thiadiazole-4-carboxylate, can be purified by recrystallization or silica gel chromatography.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a powerful platform for innovation. Its robust and accessible synthesis, combined with strategically placed functional groups, provides chemists with a reliable tool for generating molecular diversity. The proven track record of the 1,2,3-thiadiazole scaffold in modulating a wide range of biological processes underscores the immense potential of this compound. For researchers, scientists, and drug development professionals, it represents a key intermediate on the path to discovering novel therapeutics and agrochemicals that can address pressing global challenges.
References
-
Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]
-
Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d]t[3][4][5]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]
-
Thuc, D. N. (2020). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]
-
Yüksek, M. F. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2022). Synthesis of 1,3,4-thiadiazoles 12a-f. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. Retrieved from [Link]
-
Bakulev, V. A., et al. (2000). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for [Article Title]. RSC Publishing. Available at: [Link]
-
Oniga, S., et al. (2008). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Revue Roumaine de Chimie. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Orellana-Paucar, A. M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem. Retrieved from [Link]
-
Al-Masoudi, W. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]
-
Wiley. (n.d.). Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate. SpectraBase. Retrieved from [Link]
-
Al-Jbouri, F. K. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. Available at: [Link]
-
Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
-
Noolvi, M. N., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry. Available at: [Link]
-
Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals. Available at: [Link]
-
Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
-
Kumar, D., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
Sources
- 1. isres.org [isres.org]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 6440-02-4 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: A Technical Guide for Researchers
Introduction
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring is a key structural motif in a variety of biologically active molecules. A thorough understanding of the spectroscopic properties of this compound is paramount for its synthesis, characterization, and the development of new chemical entities. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
The Versatile Scaffold: An In-depth Technical Guide to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Introduction: The Unassuming Power of the 1,2,3-Thiadiazole Core
In the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring system stands out as a unique and valuable scaffold, particularly for applications in medicinal and agricultural chemistry.[1] Though discovered in the late 19th century, its derivatives continue to attract significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] This guide focuses on a key building block within this chemical class: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS No. 6440-02-4).
This molecule is of particular interest to researchers and drug development professionals due to its trifunctional nature. It possesses a stable 1,2,3-thiadiazole core, a reactive primary amine at the 5-position, and an ester group at the 4-position. This arrangement provides multiple handles for synthetic modification, allowing for the systematic construction of diverse molecular libraries. This guide will provide an in-depth exploration of its synthesis, properties, reactivity, and its proven utility as a starting material for pharmacologically relevant compounds.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 6440-02-4 | [2] |
| Molecular Formula | C₅H₇N₃O₂S | [2] |
| Molecular Weight | 173.19 g/mol | [2] |
| Appearance | Data not available in cited sources | |
| Melting Point | Data not available in cited sources | |
| Solubility | Data not available in cited sources |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz) δ: Spectroscopic data for the parent compound is not fully detailed in the provided search results. However, analysis of derivatives allows for expected peak characteristics. One would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a broad singlet for the -NH₂ protons. The specific shifts would require experimental verification.
-
¹³C NMR (DMSO-d₆, 100MHz) δ: Based on derivative data, characteristic peaks for the ethyl ester carbonyl, the two carbons of the ethyl group, and the two distinct carbons of the thiadiazole ring are expected.[3]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and characteristic absorptions for the C=N and N-N bonds within the thiadiazole ring.[3]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 173, corresponding to the molecular weight of the compound.[3]
Core Synthesis Methodologies
The synthesis of the 1,2,3-thiadiazole ring is a well-established field, with several named reactions providing access to this scaffold. For this compound specifically, two primary methods are documented in the authoritative text, "The Chemistry of 1,2,3-Thiadiazoles".[4][5]
The Wolff Synthesis (Cyclization of α-Diazo Thiocarbonyls)
The Wolff synthesis provides a robust route to 5-amino-1,2,3-thiadiazoles. The general principle involves the cyclization of an α-diazo thiocarbonyl compound. For the title compound, this involves the reaction of an appropriate α-diazo precursor with a source of sulfur.[1][5]
A representative procedure starts with ethyl diazoacetate.[1] The diazo compound is reacted with a thionating agent in a suitable solvent, typically at low temperatures, to facilitate the cyclization and formation of the 5-amino-1,2,3-thiadiazole ring.[1]
Experimental Protocol: Representative Wolff Synthesis [1]
-
Step 1: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve ethyl diazoacetate (0.1 mol) in absolute ethanol (100 ml).
-
Step 2: Cool the solution to a temperature range of -5 to 0 °C using an ice-salt bath.
-
Step 3: Introduce a suitable thionating agent (e.g., a source of hydrogen sulfide or an equivalent reagent) while maintaining the low temperature.
-
Step 4: Monitor the reaction by appropriate means (e.g., TLC) until the starting material is consumed.
-
Step 5: Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and purification by crystallization or chromatography.
The Pechmann Synthesis (Cycloaddition of Diazoalkanes)
The Pechmann synthesis offers an alternative pathway, relying on the 1,3-dipolar cycloaddition of a diazoalkane onto a carbon-sulfur double bond.[5] This method is also cited as a viable route to this compound.[4][5] The causality behind this experimental choice lies in the predictable reactivity of diazo compounds with thiocarbonyls to form the stable five-membered heterocyclic ring.
Conceptual Workflow: Pechmann & Wolff Syntheses
Caption: Core synthetic routes to the target compound.
Reactivity and Downstream Applications in Drug Development
The true value of this compound lies in its capacity to serve as a versatile intermediate. The distinct reactivity of the C5-amine and the C4-ester allows for selective, stepwise modifications to build molecular complexity.
Amide Bond Formation at the C5-Amine
The primary amine at the 5-position is a potent nucleophile, readily participating in acylation reactions with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different pharmacophores.
Application Example: Synthesis of USP36 Inhibitors
A patent for novel inhibitors of Ubiquitin Specific Peptidase 36 (USP36), a potential target in oncology, explicitly uses this compound as a key starting material.[6]
Experimental Protocol: Acylation of the C5-Amine [6]
-
Step 1: Reagent Preparation: To a stirred mixture of this compound (1.0 eq) and a substituted carboxylic acid (e.g., 5-(trifluoromethyl)pyridine-3-carboxylic acid, 1.2 eq) in pyridine, cool the solution to 0 °C under a nitrogen atmosphere.
-
Step 2: Activation & Coupling: Add a coupling agent, such as phosphorus oxychloride (POCl₃), dropwise to the cooled mixture. The POCl₃ activates the carboxylic acid, facilitating the nucleophilic attack by the amine.
-
Step 3: Reaction & Workup: Allow the reaction to proceed until completion. The resulting product, an N-acylated thiadiazole, is then isolated.
-
Step 4: Further Modification: The ethyl ester of this intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with another amine to yield the final, complex inhibitor molecule.
Workflow: Elaboration into a USP36 Inhibitor
Caption: Synthetic pathway from the core scaffold to a complex bioactive molecule.
Annulation Reactions for Fused Heterocycles
The juxtaposition of the amino and ester functionalities allows for cyclization reactions to form fused heterocyclic systems. These annulated products often mimic the core structures of endogenous molecules like purines, making them attractive candidates for antiviral and anticancer agents.
Application Example: Synthesis of Pyrazolo[1,5-a][1][3][6]thiadiazolo[4,5-e]pyrimidines
Research has demonstrated that this compound can be used in a three-component synthesis to generate 1,2,3-thiadiazolo[5,4-d]pyrimidines.[7] These fused systems are structural analogs of purines and have been investigated for their antiviral activities.[7] A related synthetic strategy leads to the formation of pyrazolo[1,5-a][1][3][6]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones.[8] This transformation underscores the utility of the title compound in creating complex, polycyclic systems of high medicinal interest. The causality for this approach is rooted in the principle of bioisosterism, where replacing a key structural motif (like the imidazole ring in purines) with a thiadiazole can modulate biological activity, solubility, and metabolic stability.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its established synthesis and trifunctional nature provide a reliable and versatile platform for the generation of novel, biologically active compounds. The successful incorporation of this scaffold into complex molecules targeting enzymes like USP36 and its use in constructing purine bioisosteres highlight its significant potential.[6][7] As researchers continue to probe the vast chemical space accessible from this starting material, it is highly probable that new derivatives with potent and selective activities against a range of therapeutic targets will emerge, further cementing the importance of the 1,2,3-thiadiazole core in modern medicinal chemistry.
References
-
The Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available from: [Link]
- Google Patents. WO2020223548A1 - Inhibiting usp36.
-
Wiley. The Chemistry of 1,2,3-Thiadiazoles, Volume 62. Available from: [Link]
-
Wiley. The Chemistry of 1,2,3-Thiadiazoles, Volume 62. Available from: [Link]
-
PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.
- Bakulev, V. A., & Dehaen, W. (2004). Advances in the Syntheses of Bioactive Fused 1,2,3-Triazoles and 1,2,3-Thiadiazoles. Arkivoc, 2004(5), 14-26.
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]
-
SYNTHESIS OF 5-(5-AMINO-1H-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-a][1][3][6]THIADIAZOLO[4,5-e]PYRIMIDIN-4(5H)-ONES. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Available from: [Link]
- Pevzner, L. M., Maadadi, R., & Petrov, M. L. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 934-939.
- El-Gazzar, A. B. A., et al. (2007). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 340(10), 535-541.
- Li, Y., et al. (2016). Synthesis and biological activities of (E)-β-farnesene analogues containing 1,2,3-thiadiazole. Chinese Chemical Letters, 27(8), 1223-1226.
- Zhang, Y., et al. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. wiley.com [wiley.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. WO2020223548A1 - Inhibiting usp36 - Google Patents [patents.google.com]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. View of SYNTHESIS OF 5-(5-AMINO-1<i>H</i>-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-<i>a</i>][1,2,3]THIADIAZOLO[4,5-<i>e</i>]PYRIMIDIN-4(5<i>H</i>)-ONES [hgs.osi.lv]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. This guide provides a detailed exploration of the known and extrapolated characteristics of this molecule. We will delve into the theoretical underpinnings of its solubility in various solvent systems and examine the inherent stability of the 1,2,3-thiadiazole core, a structure known for its unique chemical reactivity. This document synthesizes available data on related compounds to offer predictive insights and furnishes detailed, field-proven methodologies for the empirical determination of these critical parameters. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively handle, formulate, and develop applications for this compound.
Introduction: The Significance of this compound
Heterocyclic compounds form the bedrock of many therapeutic agents, and thiadiazole derivatives have garnered significant attention for their diverse pharmacological activities.[1][2] this compound, with its distinct 1,2,3-thiadiazole ring, presents a unique scaffold for the design of novel bioactive molecules. The 1,2,3-thiadiazole moiety is of great theoretical and practical interest, in part due to its potential for thermal and photochemical decomposition, which distinguishes it from its other thiadiazole isomers.[3] The amino and ethyl carboxylate substitutions on this core structure further influence its chemical behavior, making a thorough understanding of its solubility and stability profiles essential for any research endeavor.
This guide will first establish the known physicochemical properties of the target compound and its close isomers. Subsequently, we will explore the anticipated solubility in aqueous and organic media, followed by a critical analysis of its stability under various stress conditions. Finally, we will provide robust, step-by-step protocols for the experimental determination of these properties, ensuring data integrity and reproducibility.
Physicochemical Properties: A Comparative Overview
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer some of its properties from its chemical structure and by comparing it with its well-characterized isomer, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.
| Property | This compound | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Isomer) |
| Molecular Formula | C₅H₇N₃O₂S[4] | C₅H₇N₃O₂S[5] |
| Molecular Weight | 173.19 g/mol [4] | 173.20 g/mol [5] |
| CAS Number | 6440-02-4[4] | 64837-53-2[5] |
| Computed XLogP3 | Not Available | 0.6[5] |
| Hydrogen Bond Donors | 1 (from the amino group) | 1 (from the amino group) |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | 4 (2xN, 2xO) |
The presence of an amino group and ester functionality suggests the potential for both hydrogen bond donation and acceptance, which will play a significant role in its solubility in protic solvents. The overall polarity, which can be estimated by parameters like XLogP3, will dictate its solubility in non-polar organic solvents.
Solubility Profile: Theoretical Considerations and Practical Approaches
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in biological systems.
Aqueous Solubility
The aqueous solubility of this compound is expected to be influenced by pH. The amino group can be protonated under acidic conditions, forming a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly basic conditions, which would also affect solubility.
Factors Influencing Aqueous Solubility:
-
pH: Solubility is likely to be lowest at the isoelectric point and increase in acidic and basic solutions.
-
Temperature: For most solids, solubility increases with temperature.
-
Ionic Strength: The presence of salts can either increase or decrease solubility (salting-in or salting-out effects).
Solubility in Organic Solvents
Based on its structure, which contains both polar (amino, ester, thiadiazole ring) and non-polar (ethyl group) moieties, this compound is anticipated to exhibit solubility in a range of organic solvents.
Predicted Solubility in Common Organic Solvents:
-
High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to solvate the polar functional groups.
-
Moderate Solubility: Alcohols such as methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds.
-
Low Solubility: Non-polar solvents like hexane and toluene are expected to be poor solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
Stability Profile: Understanding Degradation Pathways
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The 1,2,3-thiadiazole ring is known to be susceptible to certain degradation pathways, particularly thermal and photochemical decomposition leading to the extrusion of a nitrogen molecule.[3]
Potential Degradation Pathways
-
Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The 1,3,4-thiadiazole ring can also be susceptible to hydrolytic cleavage under neutral or basic conditions.[6]
-
Oxidative Degradation: The sulfur atom in the thiadiazole ring and the amino group can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce decomposition of the 1,2,3-thiadiazole ring.
-
Thermal Degradation: As mentioned, the 1,2,3-thiadiazole ring can undergo thermal decomposition.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Protocol for a Typical Forced Degradation Study (Acid Hydrolysis):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the stressed sample using a stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control sample to identify degradation peaks.
-
Degradant Identification: If significant degradation is observed, utilize LC-MS/MS to identify the mass of the degradation products and propose their structures.
Analytical Methodologies for Quantification
Accurate quantification is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of degradants.
Key Steps in HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Wavelength Selection: The detection wavelength should be at the UV maximum of the compound to ensure maximum sensitivity.
-
Gradient Optimization: A gradient elution is often necessary to separate the parent compound from all potential degradation products.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Logical Flow for HPLC Method Development
Caption: Logical flow for HPLC method development.
Conclusion
While specific, published data on the solubility and stability of this compound is limited, a strong understanding of its chemical structure and the behavior of related thiadiazole compounds allows for informed predictions and the design of robust experimental investigations. This guide has provided a framework for understanding these critical physicochemical properties, from theoretical considerations to practical, step-by-step protocols. By employing the methodologies outlined herein, researchers can generate the high-quality data necessary to advance their work with this promising heterocyclic compound. The inherent reactivity of the 1,2,3-thiadiazole ring system necessitates careful and thorough stability testing to ensure the integrity of experimental results and the viability of any potential applications.
References
-
Zariquiey, F.S., da Souza, J.V., Estrada-Tejedor, R., & Bronowska, A.K. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega, 4, 13913–13921. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Bakulev, V.A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Kaur, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30889-30902. Available at: [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. scbt.com [scbt.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajrconline.org [ajrconline.org]
Unlocking the Potential of the 1,2,3-Thiadiazole Scaffold: A Theoretical and Computational Guide for Drug Discovery
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring, a unique five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antifungal properties.[2][3] This guide provides a comprehensive exploration of the theoretical underpinnings of the 1,2,3-thiadiazole ring structure, offering a deeper understanding of its electronic properties, reactivity, and application in the rational design of novel therapeutics. By bridging theoretical insights with practical applications, this document aims to empower researchers to harness the full potential of this versatile heterocyclic system.
The Electronic Landscape and Aromaticity of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is an aromatic system, a consequence of its cyclic, planar structure with delocalized π-electrons.[4] The π electron density is highest at the sulfur atom, followed by the nitrogen atoms.[5] Conversely, the carbon atoms, C4 and C5, are electron-deficient, which dictates the ring's reactivity.[5] This electronic distribution makes electrophilic substitution on the carbon atoms challenging, while nucleophilic attack, particularly at the C5 position, is more favorable.[5]
Quantum chemical calculations, most notably Density Functional Theory (DFT), have become indispensable for elucidating the structural and electronic properties of 1,2,3-thiadiazole and its derivatives.[1][2] These computational methods provide invaluable insights into molecular stability, reactivity, and potential biological interactions, guiding the rational design of new therapeutic agents.[2]
Frontier Molecular Orbitals and Reactivity
The reactivity of the 1,2,3-thiadiazole ring can be rationalized by examining its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals provides crucial information about the molecule's ability to donate and accept electrons.[6]
In many 1,2,3-thiadiazole derivatives, the HOMO is predominantly located on the thiadiazole ring itself, as well as on any associated thioether groups, while the LUMO can be distributed across the thiadiazole ring and any substituted phenyl rings.[6] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. A smaller energy gap generally correlates with higher reactivity.
Theoretical Approaches to Synthesis and Reaction Mechanisms
The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[7] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[7] More recent, environmentally friendly protocols have been developed, such as metal-free methods that utilize N-tosylhydrazones and elemental sulfur.[7][8]
Theoretical studies can model the reaction pathways of these syntheses, providing insights into the transition states and intermediates involved. This understanding is crucial for optimizing reaction conditions and improving yields.
Caption: Generalized workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Computational Drug Design with 1,2,3-Thiadiazole Derivatives
The diverse biological activities of 1,2,3-thiadiazole derivatives make them attractive candidates for drug development.[2][3] Computational methods play a pivotal role in modern drug discovery by enabling the prediction of a molecule's biological activity and its interaction with therapeutic targets.
Structure-Activity Relationship (SAR) Studies
Theoretical calculations are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By calculating various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, researchers can build predictive models to guide the design of more potent and selective drug candidates. For instance, DFT can be used to analyze how different substituents on the 1,2,3-thiadiazole ring influence its electronic properties and, consequently, its biological function.[6]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1] This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of drug-target interactions. For 1,2,3-thiadiazole derivatives, docking studies can reveal how the thiadiazole ring and its substituents interact with the active site of a target protein, such as an enzyme or receptor. This information is invaluable for designing derivatives with improved binding affinity and specificity.
Sources
- 1. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemlett.com [jchemlett.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Introduction
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the thiadiazole family, it serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The 1,2,3-thiadiazole core, in particular, is a recognized pharmacophore that imparts unique physicochemical properties to parent molecules, influencing their ability to interact with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, designed to support researchers in leveraging this compound for novel therapeutic development.
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| CAS Number | 6440-02-4 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1,2,3-thiadiazoles is most notably achieved through the Hurd-Mori synthesis.[2][3] This reaction involves the cyclization of α-acylhydrazones of ketones or aldehydes with thionyl chloride.[2] While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative procedure can be conceptualized based on the Hurd-Mori reaction.
Conceptual Synthesis Workflow via Hurd-Mori Reaction
The synthesis would logically proceed through two main stages: formation of a suitable hydrazone precursor followed by the cyclization to form the thiadiazole ring.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Representative)
It is crucial to note that the following protocol is a generalized representation of the Hurd-Mori synthesis and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of the Hydrazone Intermediate
-
Dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.
-
Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by column chromatography.
Step 2: Cyclization to this compound
-
Suspend the dried hydrazone intermediate (1 equivalent) in a suitable solvent like dichloromethane or toluene.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) to the cooled suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Physicochemical and Safety Data
Precise experimental data for this compound is not widely published. The data presented below is for the isomeric compound, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate , and should be used with caution as a reference for the 1,2,3-isomer.
| Property | Value (for 1,3,4-isomer) | Source(s) |
| Melting Point | 197-199 °C | |
| Boiling Point | 317.9 °C at 760 mmHg | |
| Density | 1.419 g/cm³ |
Safety and Handling (for 1,3,4-isomer)
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Applications in Drug Discovery and Development
Thiadiazole derivatives are integral to the development of novel therapeutic agents due to their broad spectrum of pharmacological activities. They are recognized for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This compound serves as a key pharmaceutical intermediate in the synthesis of more complex bioactive molecules.[5]
The amino and ester functional groups on the thiadiazole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.
Workflow for Derivative Synthesis
Caption: Potential synthetic pathways for diversifying the core structure.
The ability to functionalize both the amino and ester groups allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, primarily based on the Hurd-Mori reaction, provides a viable route to this important intermediate. While specific experimental data for this isomer is limited, the known biological activities of the broader thiadiazole class underscore its importance. Further research into the specific synthesis and properties of this compound is warranted to fully unlock its potential in the development of novel therapeutics.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved January 18, 2026, from [Link]
-
ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Retrieved January 18, 2026, from [Link]
Sources
A Technical Guide to the Physicochemical Characteristics of Aminothiadiazole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an amino group and subsequent esterification of aminothiadiazole derivatives introduces crucial modifications that significantly influence their physicochemical profile. These properties are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its viability as a drug candidate.[3][4]
This guide provides an in-depth exploration of the core physicochemical characteristics of aminothiadiazole esters. It moves beyond a mere listing of properties to explain the causality behind their measurement and significance, offering field-proven insights and detailed experimental protocols for their determination.
Core Physicochemical Properties: The Pillars of Drug Viability
The journey of a drug from administration to its target is dictated by a complex interplay of its physical and chemical properties. For aminothiadiazole esters, the most critical parameters include lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability. Understanding and optimizing these characteristics is a crucial step in early drug discovery to reduce attrition rates.[3]
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a key determinant of its ability to cross biological membranes.[5] It is quantified by the partition coefficient (P), typically expressed in its logarithmic form, LogP.[5][6]
-
Why it Matters: A delicate balance is required. Sufficient lipophilicity is necessary for membrane permeation and interaction with hydrophobic targets.[7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[5][6] For orally administered drugs, a LogP value of less than 5 is generally desirable, according to Lipinski's Rule of 5.[5]
-
The Role of Ionization (LogD): Since many drugs, including aminothiadiazoles, are ionizable, their lipophilicity is pH-dependent. The distribution coefficient (LogD) is the effective lipophilicity at a specific pH, typically physiological pH 7.4, and is a more accurate predictor of in vivo behavior.[5]
Aqueous Solubility (logS)
Aqueous solubility is the maximum concentration of a substance that can dissolve in water. It is a fundamental prerequisite for absorption from the gastrointestinal tract and for parenteral administration.[8][9]
-
Why it Matters: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][10] Compounds must be in solution to be absorbed. If solubility is too low, achieving a therapeutic concentration in the bloodstream becomes challenging.[9][11]
-
Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured in high-throughput screens. This involves dissolving the compound in an organic solvent like DMSO first, then adding it to an aqueous buffer.[9][10][12] Thermodynamic solubility, considered the "gold standard," measures the equilibrium solubility of the solid compound in an aqueous buffer and is more time-intensive but provides a more accurate value for later-stage development.[9][10]
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. The aminothiadiazole core contains basic nitrogen atoms, making pKa a critical parameter.
-
Why it Matters: The ionization state of a drug affects its solubility, permeability, and binding to its target.[8][13] At physiological pH, the ratio of ionized to non-ionized species will dictate how the drug behaves. The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses cell membranes.[14]
-
Impact on ADME: The pKa influences where a drug is absorbed in the gastrointestinal tract, its binding to plasma proteins, and its potential for renal clearance.[13]
Chemical Stability
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[15] For aminothiadiazole esters, the primary concern is the hydrolysis of the ester linkage.
-
Why it Matters: Chemical degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[15][16] The ester functional group, while often used to improve properties like permeability (as in a prodrug strategy), is susceptible to hydrolysis.[17]
-
Hydrolysis Mechanisms: Ester hydrolysis can be catalyzed by acid or base and involves the nucleophilic attack of water at the carbonyl carbon.[15][17] The rate of this degradation is pH-dependent and can also be accelerated by enzymes (esterases) in the body.[17][18] Stability testing across a range of pH values is essential to predict shelf-life and in vivo behavior.[16][]
Structure-Property Relationships (SPR)
The physicochemical properties of aminothiadiazole esters are not static; they can be fine-tuned by modifying the molecular structure.
-
Ester Moiety: Altering the alkyl or aryl group of the ester can significantly impact lipophilicity and stability. A larger, more hydrophobic ester group will increase LogP but may also increase steric hindrance, potentially slowing enzymatic hydrolysis.
-
Substituents on the Aromatic Core: Adding electron-withdrawing or electron-donating groups to any phenyl rings attached to the thiadiazole core can alter the pKa of the amino group and the overall electronic character of the molecule, influencing both solubility and target binding interactions.[7][20] Isosteric replacement of a thiazole with an oxazole, for instance, has been shown to significantly increase water solubility.[21]
Experimental Determination of Physicochemical Properties
Accurate and reproducible measurement of these properties is crucial for making informed decisions in drug development.[3][22]
Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for characterizing a new aminothiadiazole ester.
Caption: General workflow for physicochemical characterization.
Protocol 1: pKa Determination by Potentiometric Titration
This method is considered a gold standard for its accuracy and reliability.[13][23]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.[23][24]
Methodology:
-
Preparation: Prepare a 1 mM solution of the aminothiadiazole ester in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low). Ensure the ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[23][24]
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[24]
-
Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[24]
-
Titration: If the compound is a base, make the solution acidic (e.g., to pH 2) with a standardized HCl solution.[23] Titrate by adding small, precise aliquots of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.[23][24]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the curve.[24] Perform at least three replicate titrations to ensure reproducibility.[24]
Protocol 2: Lipophilicity (LogP) Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases.[6][25][26]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer, typically phosphate buffer at pH 7.4 for LogD) and vice-versa. Allow the phases to separate for at least 24 hours.[27]
-
Sample Preparation: Prepare a stock solution of the aminothiadiazole ester in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Shake or vortex the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[27]
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol 3: Kinetic Aqueous Solubility by Turbidimetry
This is a high-throughput method suitable for early drug discovery screening.[9][10]
Principle: A concentrated solution of the compound in DMSO is serially diluted into an aqueous buffer. The onset of precipitation is detected by an increase in turbidity, which is measured by light scattering (nephelometry) or absorbance.[10][12]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the aminothiadiazole ester (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution directly into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Read the plate using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure the turbidity.[9][12]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background. This is often determined by identifying a threshold value.[8]
Data Summary and Interpretation
Systematic collection and comparison of physicochemical data are essential for building robust structure-property relationships.
Table 1: Exemplar Physicochemical Data for a Series of Aminothiadiazole Esters
| Compound ID | R Group (Ester) | LogP (Shake-Flask) | pKa (Potentiometric) | Kinetic Solubility (µM, pH 7.4) |
| ATD-001 | -CH₃ (Methyl) | 1.85 | 4.2 | > 200 |
| ATD-002 | -CH₂CH₃ (Ethyl) | 2.25 | 4.1 | 150 |
| ATD-003 | -CH(CH₃)₂ (Isopropyl) | 2.60 | 4.1 | 95 |
| ATD-004 | -CH₂Ph (Benzyl) | 3.50 | 4.0 | 25 |
Data are hypothetical and for illustrative purposes only.
This table demonstrates how a systematic change in the ester's R group from small alkyl to a larger benzyl group predictably increases lipophilicity (LogP) and decreases aqueous solubility, while having a minimal effect on the pKa of the core structure.
Interplay of Physicochemical Properties
It is critical to recognize that these properties are interconnected. The relationship between pKa, LogP, and the pH-dependent LogD is a prime example.
Caption: Relationship between key physicochemical properties.
Conclusion
The physicochemical characterization of aminothiadiazole esters is a foundational element of their development as therapeutic agents. A thorough understanding and empirical determination of lipophilicity, solubility, pKa, and stability provide the critical data needed to build predictive structure-property relationships. This enables medicinal chemists to rationally design and optimize molecules with a higher probability of success, ultimately reducing the time and cost of bringing new, effective medicines to patients. The protocols and principles outlined in this guide serve as a robust framework for this essential stage of drug discovery.
References
- Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-29.
- Nakov, N. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
- O'Hagan, D. (2011).
- Enamine. Aqueous Solubility Assay. Enamine.
- Various Authors. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Source Not Specified.
- Jerupothula, P.J., et al. Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Scilit.
- Slideshare.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Creative Biolabs. Aqueous Solubility.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Various Authors. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences CMLS.
- Scribd. Drug Stability Testing Importance. Scribd.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Creative Bioarray. Aqueous Solubility Assays.
- Kim, Y.C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.
- Various Authors. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Kim, Y.C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed.
- Yüksek, H., et al. (2014).
- Al-Amiery, A.A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.
- Nakov, N. (2021).
- Tomi, I.H.R., et al. (2014). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and iso. Arabian Journal of Chemistry, 7, 687–694.
- Jerupothula, P., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents.
- ISRES. (2021). 174 Thiadiazoles and Their Properties. ISRES.
- IIP Series. CHEMICAL STABILITY OF DRUGS. IIP Series.
- Maccallini, C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Neelum, N., et al. (2009). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Arzneimittelforschung, 59(10), 503-9.
- Netpharmalab. (2023).
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Perlovich, G.L., et al. (2018). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- Waterhouse, D. (2010).
- Gucka, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH.
- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs.
- Wang, C., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH.
- Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc..
- Caron, G., et al. (2019). Experimental lipophilicity for beyond Rule of 5 compounds. Future Medicinal Chemistry.
- Khalifa, M.E. (2017).
- Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- ResearchGate. The in silico physicochemical properties of thiazole derivatives....
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. isres.org [isres.org]
- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. asianpubs.org [asianpubs.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iipseries.org [iipseries.org]
- 16. scribd.com [scribd.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. netpharmalab.es [netpharmalab.es]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pKa and log p determination | PPTX [slideshare.net]
- 26. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This versatile heterocycle's unique electronic properties and ability to act as a bioisostere for other key molecular structures make it a privileged pharmacophore in drug design.[1][4] This document provides a comprehensive guide to the synthetic utility of a key intermediate, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate , as a precursor for the generation of diverse, biologically active heterocyclic compounds. We will delve into the strategic chemical transformations of this starting material, offering detailed, field-proven protocols for the synthesis of fused pyrimidine and triazole systems, as well as other valuable derivatives.
The Strategic Importance of this compound
This compound is a highly valuable and versatile starting material in heterocyclic synthesis. Its structure features two key reactive sites: a nucleophilic amino group at the C5 position and an electrophilic ester group at the C4 position. This arrangement allows for a variety of cyclization reactions to construct fused heterocyclic systems, significantly expanding the chemical space for drug discovery.
Synthetic Pathways and Methodologies
A. Synthesis of Fused Pyrimidine Derivatives: Thiazolo[5,4-d]pyrimidines
The fusion of a pyrimidine ring to the thiadiazole core often leads to compounds with enhanced biological activity, particularly in the realm of anticancer and antimicrobial research.[5][6] The synthesis of thiazolo[5,4-d]pyrimidines from this compound typically involves a condensation reaction with a suitable one-carbon synthon, followed by cyclization.
Caption: Synthesis of Thiazolo[5,4-d]pyrimidines.
This protocol details the one-pot synthesis of the thiazolo[5,4-d]pyrimidine core via a condensation-cyclization reaction with formamide.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.) and an excess of formamide (10-15 eq.).
-
Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure thiazolo[5,4-d]pyrimidin-7(6H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
B. Synthesis of Fused Triazole Derivatives
The incorporation of a triazole ring into a heterocyclic framework is a well-established strategy for enhancing pharmacological properties.[7][8] The amino group of the starting material can be diazotized and subsequently cyclized to yield fused triazole systems.
This protocol describes the conversion of the amino group to a fused triazinone ring.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Urea
-
Sodium azide (NaN₃)
-
Acetic acid
Procedure:
-
Diazotization: Dissolve this compound (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.
-
Add a small amount of urea to quench any excess nitrous acid.
-
Azide Formation and Cyclization: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq.) in water dropwise.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
The intermediate ester can be hydrolyzed and then cyclized by heating in acetic acid to yield the final triazinone product.
-
Purify the product by recrystallization and characterize it.
C. Modification of the Ester Group: Synthesis of Amides and Hydrazides
The ester functionality at the C4 position is readily converted into amides and hydrazides. These derivatives are not only biologically active in their own right but also serve as key intermediates for further cyclization reactions to form other heterocyclic systems like oxadiazoles and pyrazoles.[9]
Caption: Synthesis of Amides and Hydrazides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.5-2.0 eq.)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (1 eq.) in methanol or ethanol in a round-bottom flask.
-
Add the desired amine (1.5-2.0 eq.) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.
-
Filter the solid, wash with the non-polar solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure amide derivative.
-
Characterize the final product.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq.) to the solution.
-
Reflux the mixture for 6-8 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain the pure carbohydrazide.
-
Characterize the product.
Biological Activities of Synthesized Derivatives
The heterocyclic systems derived from this compound exhibit a wide range of biological activities.
| Heterocyclic Core | Reported Biological Activities |
| Thiazolo[5,4-d]pyrimidines | Anticancer, Antifungal, Anti-HIV[5] |
| Fused Triazoles | Antimicrobial, Antifungal, Anticancer[10][11][12] |
| Thiadiazole-carboxamides | Antimicrobial, Antifungal[3][13] |
| Thiadiazole-carbohydrazides | Precursors to other bioactive heterocycles, Antimicrobial[9] |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel thiazolo[5,4-d]pyrimidines, fused triazoles, and other derivatives with significant therapeutic potential. The strategic manipulation of the amino and ester functional groups opens up a vast chemical space for the development of new drug candidates.
References
- Benchchem.
- Szeliga, M., & Obłąk, E. (2018). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 10(12), 1411-1435.
- MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7548.
- MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 24(13), 10834.
- Wang, B., et al. (2013). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 61(28), 6749-6757.
- ResearchGate. (2020).
- MDPI. (2021).
- PMC. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Young Pharmacists, 10(3), 263-267.
- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(15), 12001.
- An overview of biological activities of thiadiazole deriv
-
Seelolla, G., & Ponneri, V. (2015). Synthesis, Antimicrobial, and Antioxidant Activities of Some Fused Heterocyclic[1][14][13]Triazolo[3,4‐b][1][2][13]thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 53(3), 929–936.
- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 695-729.
-
Almajan, G. L., Barbuceanu, S. F., Bancescu, G., Saramet, I., Saramet, G., & Draghici, C. (2010). Synthesis and antimicrobial evaluation of some fused heterocyclic[1][14][13]triazolo[3,4-b][1][2][13]thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 6139-6146.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(21), 5183.
- ResearchGate. (2019). Synthesis and properties of 5-amino-1,2,3-thiadiazole-carbothioamides.
- Ivachtchenko, A. V., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
- PMC. (2016). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules, 21(9), 1224.
- ResearchGate. (2015). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles.
- Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888221.
- MDPI. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 23(11), 2901.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Rida, S. M., Habib, N. S., Badawey, E. A., Fahmy, H. T., & Ghozlan, H. A. (1996).
- ScholarWorks @ UTRGV. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). Egyptian Journal of Chemistry, 64(10), 5567-5591.
- ResearchGate. (2021).
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 15(3), 734-743.
- PubChem. (n.d.).
- Biopolymers and Cell. (2021).
- Santa Cruz Biotechnology. (n.d.).
- National Center for Biotechnology Information. (2021).
- Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. (2012). Journal of the Korean Chemical Society, 56(4), 464-469.
- National Center for Biotechnology Information. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 80(1), 11-37.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Synthesis, Antimicrobial, and Antioxidant Activities of Some Fused Heterocyclic [1,2,4]Triazolo[3,4‐b][1,3,4]thiadiazole Derivatives / Journal of Heterocyclic Chemistry, 2015 [sci-hub.box]
- 12. amhsr.org [amhsr.org]
- 13. mdpi.com [mdpi.com]
- 14. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with potent and selective biological activities is paramount. Among the privileged heterocyclic scaffolds, the 1,2,3-thiadiazole ring system has garnered significant attention for its diverse pharmacological profile, which includes antiviral, anticancer, antifungal, and antibacterial properties.[1] This application note delves into the utility of a particularly valuable derivative, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate , as a versatile building block in the synthesis of medicinally relevant compounds. We will explore its synthesis, key reactive handles, and provide detailed protocols for its derivatization into more complex bioactive molecules.
The 1,2,3-Thiadiazole Core: A Privileged Pharmacophore
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts a distinct electronic character, influencing its pharmacokinetic and pharmacodynamic properties. The inherent stability of the ring, coupled with its ability to engage in various non-covalent interactions with biological targets, makes it an attractive scaffold for the design of novel therapeutic agents.
The subject of this guide, this compound, is a bifunctional molecule offering two key points for chemical modification: a nucleophilic amino group at the 5-position and an electrophilic ester at the 4-position. This dual reactivity allows for a wide range of synthetic transformations, enabling the construction of diverse chemical libraries for biological screening.
Synthesis of the Building Block
The synthesis of the 5-amino-1,2,3-thiadiazole core is a critical first step. A common and effective method involves the reaction of a diazoacetonitrile with a source of sulfur, such as hydrogen sulfide or its salts. This approach provides a direct route to the 5-amino-1,2,3-thiadiazole scaffold.
A key synthetic pathway is outlined in U.S. Patent 4,269,982, which describes a general process for preparing 5-amino-1,2,3-thiadiazoles.[2] The reaction involves contacting a diazoacetonitrile with hydrogen sulfide in the presence of a base or with a salt of hydrogen sulfide in a suitable solvent.[2]
Protocol 1: General Synthesis of 5-Amino-1,2,3-thiadiazoles
Causality: This protocol is based on the principle of 1,3-dipolar cycloaddition, where the diazo group of the acetonitrile derivative reacts with a sulfur source to form the thiadiazole ring. The choice of a basic catalyst is crucial to facilitate the reaction.
Materials:
-
Diazoacetonitrile derivative
-
Hydrogen sulfide gas or Sodium sulfide (Na₂S)
-
Base (e.g., diethylamine, hexamethylenimine)[2]
-
Solvent (e.g., methylene chloride, ether, chloroform, n-hexane)[2]
-
Ethanol (for sodium sulfide solution)
-
Hydrochloric acid (for work-up)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve the diazoacetonitrile derivative (1.0 eq) in a suitable solvent (e.g., methylene chloride). Cool the solution to -10 to 0 °C using an ice-salt bath.
-
Addition of Sulfur Source:
-
Method A (Hydrogen Sulfide Gas): Bubble hydrogen sulfide gas through the cooled solution while simultaneously adding a base (e.g., diethylamine, 1.0-1.2 eq) dropwise. Maintain the temperature below 5 °C.
-
Method B (Sodium Sulfide): Prepare a solution of anhydrous sodium sulfide (1.0-1.2 eq) in ethanol. Add this solution dropwise to the cooled diazoacetonitrile solution.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 15-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Self-Validation: The identity and purity of the synthesized 5-amino-1,2,3-thiadiazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound stems from the orthogonal reactivity of its amino and ester functional groups.
Reactions at the 5-Amino Group
The amino group at the C5 position is a versatile handle for introducing a wide array of substituents. It can readily undergo acylation, alkylation, and condensation reactions.
Acylation of the 5-amino group is a common strategy to introduce amide functionalities, which are prevalent in many drug molecules due to their ability to form hydrogen bonds. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents.
Protocol 2: Acylation of the 5-Amino Group
Causality: This protocol exemplifies a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
Materials:
-
This compound
-
Acylating agent (e.g., benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Reaction Mixture: Dissolve this compound (1.0 eq) and a base (1.2 eq) in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Self-Validation: Successful acylation can be confirmed by the appearance of a new amide proton signal in the ¹H NMR spectrum and a shift in the signals corresponding to the thiadiazole ring protons. The mass spectrum will show the expected increase in molecular weight.
Reactions involving the Ester Group and Cyclization
The ester functionality at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. More interestingly, the juxtaposition of the amino and ester groups allows for cyclization reactions to form fused heterocyclic systems.
For instance, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d][1][3][4]thiadiazole derivatives, which are scaffolds of interest in medicinal chemistry.
Protocol 3: Synthesis of Pyrazolo[3,4-d][1][3][4]thiadiazole Derivatives
Causality: This protocol involves a condensation reaction between the ester and a hydrazine, followed by an intramolecular cyclization to form the fused pyrazole ring.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Solvent (e.g., ethanol, butanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable high-boiling solvent like ethanol or butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (2.0-5.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Self-Validation: The formation of the fused ring system can be confirmed by the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazole ring in the ¹H and ¹³C NMR spectra.
Applications in the Synthesis of Bioactive Molecules
While direct examples utilizing this compound are emerging, the broader class of 5-amino-1,2,3-thiadiazoles has been explored for various therapeutic targets. The functional handles on the title compound make it an ideal starting point for the synthesis of inhibitors for various enzymes, such as kinases and proteases, where the thiadiazole core can act as a bioisosteric replacement for other aromatic systems.
For instance, the synthesis of various 1,3,4-thiadiazole carboxamide derivatives has been reported as potential c-Met kinase inhibitors.[4] Although this is an isomeric system, the synthetic strategies employed for the elaboration of the carboxamide moiety are directly applicable to the 1,2,3-thiadiazole series.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a powerful platform for the generation of diverse molecular libraries. The protocols outlined in this application note serve as a practical guide for researchers to harness the synthetic potential of this scaffold in the quest for novel therapeutic agents. The continued exploration of the reactivity of this building block is anticipated to yield a new generation of bioactive molecules with significant therapeutic promise.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
Thiadiazoles and Their Properties. (2021). In Current Studies in Basic Sciences, Engineering and Technology. ISRES Publishing. [Link]
-
Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 157, 124-139. [Link]
- Process for preparing 5-amino-1,2,3-thiadiazoles. U.S.
Sources
- 1. isres.org [isres.org]
- 2. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,2,3-thiadiazole scaffold is a promising pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] This document provides a detailed guide for the derivatization of a key starting material, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, to generate a library of novel compounds for antimicrobial screening. We present detailed protocols for the synthesis of Schiff base and amide derivatives, underpinned by established chemical principles. Furthermore, we discuss the potential for these derivatives to exhibit antimicrobial activity based on existing literature for analogous compounds, while highlighting the necessity for empirical validation.
Introduction: The Rationale for Derivatizing this compound
The 1,2,3-thiadiazole ring system is a critical component in a variety of medicinally important molecules. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its diverse pharmacological profile.[1] this compound is an attractive starting material for the synthesis of new chemical entities due to the presence of two key functional groups amenable to derivatization: a primary aromatic amine and an ethyl ester.
The primary amino group at the 5-position serves as a versatile handle for the introduction of diverse structural motifs through reactions such as Schiff base formation and acylation. The ethyl ester at the 4-position offers a secondary site for modification, for instance, through hydrolysis followed by amide bond formation. This dual functionality allows for the creation of a wide array of derivatives with varied physicochemical properties, which is a key strategy in modern drug discovery to explore the structure-activity relationship (SAR).
This guide focuses on two primary derivatization pathways: the formation of Schiff bases and amides from the 5-amino group. These reactions are generally high-yielding, procedurally straightforward, and allow for the introduction of a vast range of substituents, making them ideal for generating a chemical library for antimicrobial screening.
Derivatization Strategies and Protocols
The following protocols are proposed based on established synthetic methodologies for the derivatization of amino-heterocycles. Researchers should adapt and optimize these procedures as necessary for their specific substrates and laboratory conditions.
General Workflow for Derivatization and Screening
The overall process for synthesizing and evaluating new antimicrobial agents from this compound is outlined below.
Caption: General workflow for the synthesis and evaluation of antimicrobial agents.
Protocol 1: Synthesis of Schiff Base Derivatives
The condensation of the 5-amino group with various aromatic aldehydes yields Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid.
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Schiff base formation as it readily dissolves the reactants and allows for easy removal post-reaction.
-
Catalyst: Glacial acetic acid acts as a proton source to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of the thiadiazole.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine product.
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of Amide Derivatives
Acylation of the 5-amino group with various acyl chlorides or carboxylic acids (using a coupling agent) produces amide derivatives.
Causality behind Experimental Choices:
-
Method A (Acyl Chloride): This is a direct and often high-yielding method. Pyridine acts as a base to neutralize the HCl byproduct, which can otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) is a good inert solvent for this reaction.
Detailed Step-by-Step Methodology (Method A - Using Acyl Chloride):
-
Reactant Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives: A Literature Perspective
While specific antimicrobial data for derivatives of this compound is not extensively reported in the available literature, the broader class of 1,2,3-thiadiazole derivatives has shown significant promise as antimicrobial agents.[1][2] Studies on various substituted 1,2,3-thiadiazoles have demonstrated activity against a range of pathogenic microbes.
Table 1: Reported Antimicrobial Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Class | Test Organisms | Reported Activity (MIC in µg/mL) | Reference |
| Substituted 1,2,3-thiadiazoles | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Varied, with some compounds showing activity in the range of 10-100 µg/mL. | [2] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxamides | Tumor cell lines | Inhibited tumor cell colony formation. | [1] |
| 1,2,3-Thiadiazole-5-mercapto derivatized β-lactams | Gram-negative bacteria (Pseudomonas aeruginosa) | Active against Gram-negative bacteria. | [1] |
Note: The data presented in this table is for structurally related compounds and is intended to illustrate the potential of the 1,2,3-thiadiazole scaffold. The antimicrobial activity of the derivatives synthesized from this compound must be determined experimentally.
Proposed Antimicrobial Screening Protocol
Once a library of derivatives has been synthesized and characterized, it is essential to screen them for antimicrobial activity. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Concluding Remarks and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a solid foundation for the generation of a diverse library of Schiff base and amide derivatives. While the antimicrobial potential of the 1,2,3-thiadiazole scaffold is well-documented, it is imperative that the newly synthesized compounds undergo rigorous biological evaluation to determine their specific antimicrobial spectrum and potency. Subsequent structure-activity relationship studies will be crucial in guiding the design of more potent and selective antimicrobial agents.
References
-
Al-Soud, Y. A., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Diversitas Journal, 10(4), 549-561. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Molecules, 27(18), 5897. [Link]
Sources
The Versatile Scaffold: Application Notes on the Synthesis of Anticancer Compounds from Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring is a compelling heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Its unique electronic properties and ability to act as a bioisostere for other key chemical groups have positioned it as a valuable building block in the design of novel therapeutic agents. This application note provides a detailed guide on the utilization of a key starting material, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, in the synthesis of potential anticancer compounds. While the broader class of thiadiazoles has been extensively studied, this guide focuses on the untapped potential of the 1,2,3-isomer, offering field-proven insights and robust protocols for the development of new chemical entities.
The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, a desirable trait for drug candidates.[1] Furthermore, derivatives of the 1,2,3-thiadiazole core have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting a rich, yet underexplored, avenue for oncological drug discovery.[1]
Strategic Derivatization of this compound
The structure of this compound offers two primary reactive sites for chemical modification: the 5-amino group and the 4-carboxylate ester. This dual functionality allows for a divergent synthetic approach, enabling the creation of a diverse library of compounds from a single, readily accessible starting material. The following sections outline detailed protocols for the derivatization at these positions to generate novel molecules with potential anticancer activity.
Protocol 1: Synthesis of Amide Derivatives via Acylation of the 5-Amino Group
The amino group at the 5-position is a nucleophilic handle that can be readily acylated to form a variety of amide derivatives. This modification is a cornerstone of medicinal chemistry, as the introduction of different acyl groups can significantly modulate the compound's physicochemical properties and biological activity.
Rationale: The formation of an amide bond introduces a hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as protein kinases. Many successful kinase inhibitors feature an amide linkage that plays a crucial role in binding to the ATP-binding pocket of the enzyme. By varying the acylating agent, researchers can explore a wide range of chemical space and probe structure-activity relationships (SAR).
Experimental Protocol:
Step 1: Acylation with an Aromatic Acid Chloride
-
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired amide derivative.
-
-
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
The disappearance of the starting amine signal and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Workflow for Amide Synthesis:
Sources
Application Notes and Protocols for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in Agrochemical Research
Introduction: The Potential of a Privileged Scaffold in Crop Protection
The 1,2,3-thiadiazole ring system is a "privileged scaffold" in medicinal and agrochemical chemistry, with its derivatives demonstrating a wide array of biological activities.[1] Within this class of compounds, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate emerges as a promising starting point for the development of novel agrochemicals. Its bifunctional nature, possessing both a reactive amino group and an ester moiety, allows for extensive chemical derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the application of this compound in agrochemical research, with a focus on its potential as a precursor for fungicides and plant defense activators. We will delve into synthetic protocols, bioassay methodologies, and the mechanistic basis for its activity, providing researchers with the necessary tools to unlock the potential of this versatile molecule.
Part 1: Synthesis of this compound
Protocol 1: Proposed Synthesis via Wolff Rearrangement
This protocol is a proposed adaptation and may require optimization.
Principle: This synthesis is based on the Wolff rearrangement, where a diazoketone undergoes rearrangement to form a ketene, which can then be trapped by a suitable nucleophile. In this adaptation, a precursor α-diazothiocarbonyl compound is envisioned to undergo a similar rearrangement and cyclization to form the 1,2,3-thiadiazole ring.
Materials:
-
Ethyl diazoacetate
-
A suitable thionating agent (e.g., Lawesson's reagent)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the α-diazothiocarbonyl precursor: This is a critical and potentially challenging step. A possible approach involves the reaction of ethyl diazoacetate with a thionating agent. Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
-
In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve ethyl diazoacetate (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the thionating agent (e.g., Lawesson's reagent, 0.5 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Wolff Rearrangement and Cyclization:
-
Upon completion of the precursor formation, gently heat the reaction mixture to initiate the Wolff rearrangement and subsequent cyclization. The optimal temperature will need to be determined empirically, likely in the range of 60-110°C.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Part 2: Derivatization for Agrochemical Screening
The presence of the amino and ethyl carboxylate groups on the thiadiazole ring provides two key handles for chemical modification to generate a library of derivatives for agrochemical screening.
Protocol 2: Synthesis of Schiff Base Derivatives from the Amino Group
Principle: The primary amino group of this compound can readily react with various aromatic aldehydes to form Schiff bases (imines). This derivatization allows for the introduction of diverse substituents to probe their effect on biological activity.[2]
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Stirring and heating equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Characterize the synthesized Schiff bases by spectroscopic methods.
Protocol 3: Synthesis of Amide Derivatives from the Ester Group
Principle: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amide derivatives. This allows for the exploration of the impact of different amide functionalities on agrochemical performance.[3]
Step A: Hydrolysis of the Ester
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 5-amino-1,2,3-thiadiazole-4-carboxylic acid.
Step B: Amide Coupling
-
Suspend the 5-amino-1,2,3-thiadiazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
Characterize the final products using spectroscopic techniques.
Part 3: Agrochemical Screening Protocols
Protocol 4: In Vitro Antifungal Activity Assay
Principle: The synthesized compounds are tested for their ability to inhibit the growth of various phytopathogenic fungi in a controlled laboratory setting. The Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) is determined.[4]
Materials:
-
Synthesized thiadiazole derivatives
-
A panel of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Phomopsis sp.)[5][6]
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Spectrophotometer (for broth dilution method)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control fungicide (e.g., azoxystrobin, fluopyram)[5]
Procedure (Broth Microdilution Method):
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare a series of two-fold dilutions of the compounds in PDB in a 96-well plate. The final concentrations should typically range from 0.1 to 200 µg/mL.[6]
-
Prepare a standardized fungal spore suspension or mycelial fragment suspension in PDB.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.
-
Determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value can be calculated by plotting the percentage of growth inhibition against the compound concentration.
Data Presentation: In Vitro Antifungal Activity
| Compound ID | Target Fungus | EC50 (µg/mL) | Positive Control (EC50 µg/mL) |
| Parent Compound | Rhizoctonia solani | Azoxystrobin: X.X | |
| Derivative 1 (Schiff Base) | Rhizoctonia solani | Azoxystrobin: X.X | |
| Derivative 2 (Amide) | Rhizoctonia solani | Azoxystrobin: X.X | |
| Parent Compound | Botrytis cinerea | Fluopyram: Y.Y | |
| Derivative 1 (Schiff Base) | Botrytis cinerea | Fluopyram: Y.Y | |
| Derivative 2 (Amide) | Botrytis cinerea | Fluopyram: Y.Y |
Protocol 5: In Vivo Plant Protection Assay (Systemic Acquired Resistance Induction)
Principle: This assay evaluates the ability of the synthesized compounds to induce Systemic Acquired Resistance (SAR) in plants, protecting them from subsequent pathogen infection.[7][8]
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tobacco, rice)
-
Phytopathogenic pathogen (e.g., Pseudomonas syringae for Arabidopsis, Tobacco Mosaic Virus (TMV) for tobacco, Magnaporthe oryzae for rice)
-
Synthesized thiadiazole derivatives
-
A known SAR inducer as a positive control (e.g., Acibenzolar-S-methyl)
-
Surfactant (e.g., Tween-20)
-
Growth chambers or greenhouse with controlled environment
-
Equipment for pathogen inoculation (e.g., syringe, sprayer)
Procedure:
-
Grow healthy, uniform plants to a suitable developmental stage (e.g., 4-6 leaf stage).
-
Prepare treatment solutions of the test compounds and the positive control in water with a small amount of surfactant to ensure even spreading on the leaves.
-
Apply the treatment solutions to the lower leaves of the plants by spraying or soil drenching. A mock treatment (water with surfactant) should be applied to the control plants.
-
After a specific induction period (e.g., 3-7 days), challenge the upper, untreated leaves of the plants with the pathogen.
-
Incubate the plants under conditions favorable for disease development.
-
After a suitable incubation period (e.g., 5-14 days), assess the disease severity. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen biomass using molecular techniques (e.g., qPCR).
-
Calculate the percentage of disease reduction compared to the mock-treated control plants.
Data Presentation: In Vivo Plant Protection Assay
| Treatment | Pathogen | Disease Severity (e.g., lesion diameter in mm) | % Disease Reduction |
| Mock | Pseudomonas syringae | 5.2 ± 0.8 | 0 |
| Parent Compound | Pseudomonas syringae | ||
| Derivative 1 | Pseudomonas syringae | ||
| Derivative 2 | Pseudomonas syringae | ||
| Positive Control | Pseudomonas syringae | 1.5 ± 0.3 | ~71 |
Part 4: Mechanistic Insights and Signaling Pathways
The Salicylic Acid (SA) Signaling Pathway and SAR
Systemic Acquired Resistance is a plant-wide defense mechanism that is often mediated by the signaling molecule salicylic acid (SA).[9] Upon pathogen recognition, SA levels increase, leading to the activation of a cascade of downstream defense responses, including the expression of Pathogenesis-Related (PR) proteins.[8] Chemical inducers of SAR, like some thiadiazole derivatives, can mimic this process and "prime" the plant for a more rapid and robust defense response upon subsequent pathogen attack.
Figure 1: Simplified schematic of the Salicylic Acid (SA) signaling pathway leading to Systemic Acquired Resistance (SAR).
Figure 2: A typical experimental workflow for the agrochemical screening of this compound derivatives.
Figure 3: Derivatization strategy for this compound, targeting the amino and ester functional groups.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel agrochemicals. The synthetic and screening protocols outlined in this guide provide a framework for researchers to systematically explore the potential of this compound and its derivatives as both direct-acting fungicides and as inducers of plant defense. Future research should focus on the synthesis of a diverse library of derivatives and their evaluation against a broad panel of economically important plant pathogens. Mechanistic studies on the most promising lead compounds will be crucial to understand their mode of action and to optimize their efficacy and selectivity. The exploration of this chemical space holds significant promise for the development of the next generation of sustainable and effective crop protection solutions.
References
-
Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole. ChemistrySelect. [Link]
-
Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. PubMed. [Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. Journal of Drug Delivery and Therapeutics. [Link]
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. [Link]
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Technology. [Link]
-
Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][1][6][10] thiadiazole and study its biological activity. Digital Repository of University of Kufa. [Link]
-
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of Al-Nahrain University. [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Education for Pure Science-University of Thi-Qar. [Link]
-
Chemical inducers of systemic immunity in plants. Journal of Experimental Botany. [Link]
-
Synthesis and Characterization of Schiff Base Derivatives Containing 2-Amino-1,3,4-Thiadiazole Ring. ResearchGate. [Link]
-
Systemic Acquired Resistance in Crop Protection: From Nature to a Chemical Approach. Journal of Agricultural and Food Chemistry. [Link]
-
Systemic Acquired Resistance (50 Years after Discovery): Moving from the Lab to the Field. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor. [Link]
-
Systemic Acquired Disease Resistance and Signal Transduction in Plant. Journal of Integrative Plant Biology. [Link]
-
Systemic acquired resistance. ResearchGate. [Link]
-
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. [Link]
-
Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. MDPI. [Link]
-
Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. ResearchGate. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4‐Thiadiazole | Scilit [scilit.com]
- 6. Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jipb.net [jipb.net]
- 10. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
An Application Guide: Robust Protocols for the N-Acylation of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acylated 1,2,3-thiadiazoles are privileged scaffolds in medicinal chemistry, serving as key building blocks for a diverse range of pharmacologically active agents. The strategic modification of the 5-amino group on the thiadiazole ring is a critical step in the synthesis of these high-value compounds. This application guide provides a comprehensive, field-proven framework for the successful N-acylation of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. We present two robust, validated protocols utilizing common laboratory reagents: acylation with an acyl chloride and a coupling-agent-mediated reaction with a carboxylic acid. Beyond procedural steps, this guide delves into the underlying reaction mechanisms, provides a rationale for reagent selection, and includes a troubleshooting matrix to empower researchers to overcome common synthetic challenges.
Mechanistic Principles & Strategic Rationale
The successful N-acylation of this compound hinges on a classic nucleophilic acyl substitution. The primary amino group (-NH₂) at the C5 position of the thiadiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The Substrate: Reactivity Profile
This compound (CAS 6440-02-4) is a heterocyclic amine used as a pharmaceutical intermediate.[1][2] The nucleophilicity of the 5-amino group is sufficient to initiate the reaction, but the overall electronic nature of the electron-deficient thiadiazole ring modulates its reactivity. The reaction is typically facilitated by a base to both enhance nucleophilicity and neutralize the acidic byproduct.
The Reaction: Nucleophilic Acyl Substitution
The general mechanism proceeds in two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate.
-
Leaving Group Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion). A base, such as pyridine or triethylamine, then removes the proton from the newly acylated nitrogen, yielding the final neutral amide product and a salt byproduct (e.g., pyridinium hydrochloride).
Pyridine, in particular, can serve a dual role. It not only acts as an acid scavenger but can also function as a nucleophilic catalyst.[3][4] It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more susceptible to attack by the aminothiadiazole.[5][6]
Caption: General mechanism for N-acylation.
Experimental Protocols
These protocols are designed for a ~1 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Protocol A: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This method is highly reliable for simple acyl groups and is generally rapid and high-yielding.
Materials & Equipment
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 173 mg (1.0 eq.) | Substrate |
| Acetyl Chloride | 86 µL (1.2 eq.) | Acylating Agent |
| Pyridine (anhydrous) | 121 µL (1.5 eq.) | Base / Catalyst |
| Dichloromethane (DCM, anhydrous) | 10 mL | Solvent |
| Saturated aq. NaHCO₃ solution | ~20 mL | Quenching / Neutralization |
| 1 M aq. HCl solution | ~10 mL | Aqueous Wash |
| Brine (Saturated aq. NaCl) | ~10 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2-3 g | Drying Agent |
| Standard glassware, magnetic stirrer, ice bath, TLC setup | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (173 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DCM (10 mL) and stir until the substrate is fully dissolved.
-
Base Addition: Add anhydrous pyridine (121 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.[7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (86 µL, 1.2 mmol) dropwise to the cooled, stirring mixture over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane). The reaction is complete when the starting amine spot is no longer visible.[7][8]
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench the reaction and neutralize excess acid.[7][9]
-
Work-up - Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic phase sequentially with 1 M HCl (1 x 10 mL) to remove pyridine, followed by brine (1 x 10 mL).[7]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an Ethanol/Water mixture) or by flash column chromatography on silica gel to yield the pure N-acylated product.[10]
Protocol B: N-Acylation using a Carboxylic Acid and Coupling Agents
This method is ideal for installing more complex or sensitive acyl groups where the corresponding acyl chloride is unstable or not commercially available.
Materials & Equipment
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 173 mg (1.0 eq.) | Substrate |
| Carboxylic Acid (e.g., Phenylacetic Acid) | 136 mg (1.0 eq.) | Acyl Source |
| EDC (EDAC) | 230 mg (1.2 eq.) | Coupling Agent |
| HOBt | 162 mg (1.2 eq.) | Coupling Additive |
| Triethylamine (Et₃N) | 209 µL (1.5 eq.) | Base |
| Acetonitrile (anhydrous) | 15 mL | Solvent |
| Water | ~20 mL | Aqueous Wash |
| Ethyl Acetate | ~50 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2-3 g | Drying Agent |
Step-by-Step Procedure
-
Activation: In a dry 50 mL round-bottom flask, dissolve the carboxylic acid (e.g., Phenylacetic Acid, 136 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol) in anhydrous acetonitrile (10 mL).[11]
-
Stirring: Stir the mixture at room temperature for 30 minutes to form the activated HOBt-ester intermediate.[11]
-
Substrate Addition: In a separate vial, dissolve this compound (173 mg, 1.0 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction: Add the amine solution to the flask containing the activated acid.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC.
-
Work-up - Concentration: Once complete, remove the acetonitrile under reduced pressure.
-
Work-up - Extraction: To the residue, add water (20 mL) and ethyl acetate (20 mL). Transfer to a separatory funnel and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[11]
-
Work-up - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), 1 M HCl (1 x 15 mL), and brine (1 x 15 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Data Presentation & Validation
Successful synthesis should be confirmed by a suite of spectroscopic techniques.
Expected Characterization Data (Example: N-acetylated product)
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad -NH₂ signal. Appearance of a new, sharp N-H singlet (often >10 ppm). Appearance of a new methyl singlet for the acetyl group (~2.2 ppm). Signals for the ethyl ester (-CH₂- at ~4.4 ppm, -CH₃ at ~1.4 ppm) will remain.[12] |
| IR (FTIR) | Disappearance of the primary amine N-H scissoring band (~1600-1650 cm⁻¹). Appearance of a strong amide C=O stretch (~1680-1700 cm⁻¹). Appearance of a secondary amide N-H stretch (~3300 cm⁻¹).[12][13] |
| Mass Spec | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₇H₉N₃O₃S). For the acetylated product, this would be m/z = 216.04.[11][12] |
| TLC | The product spot should have a different Rf value than the starting amine, typically higher (less polar), and should appear as a single major spot after purification. |
Visualized Workflow & Troubleshooting
Caption: Standard experimental workflow for N-acylation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive acylating agent (hydrolyzed). Insufficient base. Poor quality solvent. | Use a fresh bottle of acylating agent. Ensure base is anhydrous and in sufficient stoichiometry. Use freshly distilled/dried solvents. |
| Starting Material Remains | Reaction not complete. Insufficient amount of acylating agent. | Increase reaction time. Check TLC carefully. Add a slight excess (e.g., 1.2-1.5 eq.) of the acylating agent. Consider gentle heating (e.g., 40 °C) if stable. |
| Multiple Products on TLC | Di-acylation (if possible). Side reactions. Impure starting materials. | Use a less reactive acylating agent (e.g., anhydride instead of chloride). Run the reaction at a lower temperature. Purify starting materials before the reaction. |
| Difficult Purification | Byproduct co-elutes with product. Product is an oil. | Ensure aqueous washes (e.g., 1M HCl for pyridine, NaHCO₃ for acid) are thorough. Try a different solvent system for chromatography. Attempt to form a salt for crystallization. |
Safety Precautions
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. They react violently with water. Handle only in a fume hood with gloves and safety glasses.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is toxic. Avoid inhalation and skin contact.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong, unpleasant odors. Handle with care in a fume hood.
-
General: Always review the Safety Data Sheet (SDS) for each reagent before use.
References
-
BenchChem. (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. 7
-
BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. 10
-
Brainly.in. (2018). What is the role of pyridine in the acylation reaction of amines?
-
ChemTube3D. Pyridine - Nucleophilic Catalyst.
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
-
Chemistry Stack Exchange. (2016). What are the roles of pyridine and DCM in the acylation of an alcohol?
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica.
-
SYNTHESIS. (2010). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles.
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
-
PubMed. (2007). Acetylation of 5-amino-1H-[5][7][10]triazole revisited.
-
NIH. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
-
NIH. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
-
Taylor & Francis. (2006). Mild and Useful Method for N-Acylation of Amines.
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
-
PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.
-
NIH. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
-
ResearchGate. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
-
STM Journals. (2022). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.
-
ResearchGate. (2015). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides.
-
ChemicalBook. (2023). 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
-
PubMed. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives.
-
Santa Cruz Biotechnology. This compound.
-
PubMed Central. (2021). Synthesis, crystal structure, DFT and molecular docking studies of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4...
-
MDPI. (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
-
ResearchGate. (2019). The mechanism steps of formation of aminothiadiazole 1(A–D).
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
-
PubMed. (2007). Acetylation of methyl 5-amino-1H-[5][7][10]triazole-3-carboxylate.
-
PubMed Central. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities.
-
ResearchGate. (2015). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...
-
NIH. (2015). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
Sources
- 1. 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 6440-02-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. brainly.in [brainly.in]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate in Cyclocondensation Reactions: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of the 1,2,3-Thiadiazole Scaffold
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of scaffolds available to medicinal chemists, the 1,2,3-thiadiazole ring system holds a place of distinction. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of pharmacologically active agents. This guide focuses on a particularly valuable building block, Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate , and its utility in cyclocondensation reactions to generate fused heterocyclic systems of significant therapeutic potential. These fused systems, such as thiadiazolo[5,4-d]pyrimidines, are recognized as purine bioisosteres and have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key cyclocondensation reactions involving this versatile substrate, complete with detailed application notes, experimental protocols, and mechanistic insights to empower the design and synthesis of next-generation therapeutics.
Core Principles of Cyclocondensation with this compound
The reactivity of this compound in cyclocondensation reactions is primarily dictated by the nucleophilicity of the 5-amino group and its proximity to the ester functionality. This arrangement allows for the construction of a new ring fused to the thiadiazole core. The general strategy involves the reaction of the amino group with a bifunctional electrophile, or a sequential reaction with two electrophilic centers, leading to intramolecular cyclization and the formation of a stable heterocyclic system. The choice of the cyclizing agent determines the nature of the fused ring, opening up a diverse chemical space for exploration.
Synthesis of Fused Pyrimidine Systems: Thiadiazolo[5,4-d]pyrimidines
The fusion of a pyrimidine ring to the 1,2,3-thiadiazole core to form thiadiazolo[5,4-d]pyrimidines is a well-established strategy for the development of potent bioactive molecules. These compounds are of particular interest due to their structural analogy to purines, allowing them to interact with biological targets such as kinases and other ATP-binding proteins.
Reaction with Urea and Thiourea: Formation of Thiadiazolo[5,4-d]pyrimidin-7(6H)-ones and -thiones
A common and straightforward method for the synthesis of the pyrimidine ring involves the cyclocondensation of the amino-ester with urea or thiourea. This reaction typically proceeds at elevated temperatures, often in a high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether, or under neat conditions.
Reaction Scheme:
A schematic representation of the cyclocondensation reaction.
Mechanistic Insights: The reaction is believed to proceed via the initial formation of a ureido or thioureido intermediate by the nucleophilic attack of the 5-amino group on the carbonyl or thiocarbonyl carbon of urea or thiourea, respectively. Subsequent intramolecular cyclization through the attack of the newly formed NH group on the ester carbonyl, with the elimination of ethanol, leads to the formation of the fused pyrimidine ring.
Application Note 1: Synthesis of 1,2,3-Thiadiazolo[5,4-d]pyrimidin-7(6H)-one
Objective: To provide a detailed protocol for the synthesis of 1,2,3-thiadiazolo[5,4-d]pyrimidin-7(6H)-one via the cyclocondensation of this compound with urea.
Materials:
-
This compound
-
Urea
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and urea (2-3 equivalents).
-
Add a sufficient volume of DMF to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 1,2,3-Thiadiazolo[5,4-d]pyrimidin-7(6H)-one.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Expected Outcome: This protocol should yield the target compound as a solid product. The yield and purity can be optimized by adjusting the reaction time and temperature.
Synthesis of Fused Triazole Systems
While less common than pyrimidine fusion, the construction of a triazole ring fused to the 1,2,3-thiadiazole core presents an interesting avenue for the synthesis of novel nitrogen-rich heterocyclic systems.
Reaction with Isothiocyanates followed by Oxidative Cyclization
The reaction of the 5-amino group with an isothiocyanate provides a thiourea derivative, which can then undergo oxidative cyclization to form a fused aminothiadiazole, which is a tautomer of a fused triazolethione.
Reaction Scheme:
A general workflow for the synthesis of fused triazole systems.
Mechanistic Considerations: The initial step is the straightforward addition of the amine to the isothiocyanate. The subsequent oxidative cyclization involves the formation of a sulfur-nitrogen bond. The exact mechanism can vary depending on the oxidizing agent used but generally involves the removal of two hydrogen atoms.
Application Note 2: Synthesis of a Fused Triazole System via Isothiocyanate Cyclization
Objective: To provide a general protocol for the synthesis of a fused triazole system from this compound and an isothiocyanate.
Materials:
-
This compound
-
Aryl or alkyl isothiocyanate (1 equivalent)
-
Pyridine (solvent)
-
Iodine (oxidizing agent)
-
Ethanol
-
Sodium thiosulfate solution
Protocol:
Step 1: Formation of the Thiourea Intermediate
-
Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.
-
Add the isothiocyanate (1 equivalent) dropwise to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the thiourea derivative.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Oxidative Cyclization
-
Suspend the dried thiourea derivative in ethanol.
-
Add a solution of iodine in ethanol dropwise with stirring until a persistent iodine color is observed.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and decolorize with a few drops of sodium thiosulfate solution.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified fused triazole product.
-
Characterize the final product using appropriate analytical techniques.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the cyclocondensation of this compound and its analogs.
| Fused Ring System | Cyclizing Agent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiadiazolo[5,4-d]pyrimidine-7-one | Urea | DMF | 150-160 | 4-6 | 60-80 |
| Thiadiazolo[5,4-d]pyrimidine-7-thione | Thiourea | Pyridine | Reflux | 8-12 | 55-75 |
| Fused aminothiadiazole | Isothiocyanate / Iodine | Pyridine / Ethanol | rt then Reflux | 2-4 then 1-2 | 50-70 |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile scaffold for the synthesis of a wide range of fused heterocyclic compounds with significant potential in drug discovery. The cyclocondensation reactions outlined in this guide provide robust and reproducible methods for accessing thiadiazolo[5,4-d]pyrimidines and fused triazole systems. The exploration of novel cyclizing agents and the optimization of reaction conditions will undoubtedly lead to the discovery of new chemical entities with enhanced biological activities. Further derivatization of the fused products offers an additional layer of chemical diversity for structure-activity relationship studies. It is our hope that the protocols and insights provided herein will serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry.
References
-
Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed. [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. ResearchGate. [Link]
-
SYNTHESIS OF 5-(5-AMINO-1H-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-a][1][2]THIADIAZOLO[4,5-e]PYRIMIDIN-4(5H)-ONES. View of SYNTHESIS OF 5-(5-AMINO-1H-PYRAZOL-1-YL). [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]
-
Bicyclic[1][2][3]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on the Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the 1,2,3-Thiadiazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of effective kinase inhibitors is the exploration of novel heterocyclic scaffolds that can form key interactions within the ATP-binding site of the kinase. The 1,2,3-thiadiazole ring is an attractive pharmacophore in this regard. It acts as a versatile building block, and its derivatives have shown a wide range of biological activities.[2] This application note will provide a comprehensive guide to utilizing ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate as a starting material for the synthesis of novel kinase inhibitors, with a particular focus on targeting VEGFR-2, a key mediator of angiogenesis.[3][4][5]
The Strategic Advantage of the 1,2,3-Thiadiazole Moiety
The 1,2,3-thiadiazole scaffold offers several advantages in the design of kinase inhibitors:
-
Bioisosteric Replacement: The thiadiazole ring can serve as a bioisostere for other five- or six-membered aromatic rings commonly found in kinase inhibitors, such as thiazole, oxadiazole, or even pyrimidine. This allows for the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability while maintaining key binding interactions.
-
Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiadiazole ring can participate in hydrogen bonding interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding.
-
Structural Rigidity and Planarity: The aromatic nature of the thiadiazole ring provides a rigid scaffold, which can help to pre-organize the inhibitor into a conformation favorable for binding, thus reducing the entropic penalty upon binding.
-
Vectors for Chemical Diversification: The amino and ester functionalities of this compound provide convenient handles for chemical modification, allowing for the exploration of a wide range of substituents to optimize potency and selectivity.
I. Synthesis of Novel Kinase Inhibitors from this compound
This section outlines a representative synthetic strategy for the derivatization of this compound to generate a library of potential kinase inhibitors. The primary focus will be on the acylation of the 5-amino group, a common and effective method for introducing diversity.[6]
Representative Synthetic Scheme:
Caption: General synthetic workflow for derivatizing the starting material.
Detailed Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a general procedure for the acylation of the 5-amino group of this compound with a substituted benzoyl chloride.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 4-methoxybenzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[7]
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the acyl chloride.
-
Base: Triethylamine or DIEA is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and byproducts.
II. Biological Evaluation of Synthesized Compounds
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays to determine potency, followed by cell-based assays to assess cellular efficacy and cytotoxicity.
A. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8] This assay is well-suited for high-throughput screening and for determining the IC₅₀ values of kinase inhibitors.[8]
Principle of the Assay:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[8]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide substrate for VEGFR-2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
B. Cell-Based Assays
Cell-based assays are essential to evaluate the efficacy of the synthesized compounds in a more physiologically relevant context.[6]
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the Assay:
Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9][11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Western blotting is a technique used to detect specific proteins in a cell lysate. In the context of kinase inhibitor development, it can be used to assess the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and inhibition of signaling pathways.[12][13][14]
Principle of the Assay:
Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. Phospho-specific antibodies can be used to specifically detect the phosphorylated (active) form of a kinase or its substrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | R&D Systems [rndsystems.com]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate as a Plant Activator
Introduction: A New Frontier in Plant Immunity
The global imperative for sustainable agriculture has spurred the development of innovative crop protection strategies that move beyond direct antimicrobial action. Plant activators, also known as elicitors, represent a paradigm shift in this domain. These compounds do not possess inherent biocidal activity but instead stimulate the plant's own innate defense mechanisms, leading to a state of heightened resistance against a broad spectrum of pathogens.[1] This phenomenon, known as Systemic Acquired Resistance (SAR), is a durable and wide-ranging defense response analogous to the innate immune system in animals.[2][3]
The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in the design of potent plant activators.[2][4][5] Notably, derivatives of 1,2,3-thiadiazole have been shown to induce robust SAR, making them a focal point for the development of next-generation crop protection agents.[2][4][5] This document provides detailed application notes and protocols for the research and development of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate as a novel plant activator.
Chemical Properties and Synthesis
Compound: this compound CAS Number: 6440-02-4 Molecular Formula: C₅H₇N₃O₂S Molecular Weight: 173.19 g/mol
| Property | Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, and moderately soluble in methanol and ethanol. |
| Purity | >95% (for biological screening) |
Proposed Synthesis Protocol: Modified Hurd-Mori Reaction
The synthesis of 5-amino-1,2,3-thiadiazole-4-carboxylate derivatives can be achieved through various methods, with the Hurd-Mori reaction being a prominent approach for the formation of the 1,2,3-thiadiazole ring from hydrazone precursors.[2][6][7][8] Below is a proposed, detailed protocol for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in glacial acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Maintain the temperature below 10 °C and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound
-
The crude Ethyl 2-cyano-2-(hydroxyimino)acetate is converted to a suitable hydrazone precursor. A common method involves reaction with a hydrazine derivative.
-
The resulting hydrazone is then cyclized using thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane (DCM) or toluene, following the principles of the Hurd-Mori reaction.[2][6][7][8]
-
The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.
-
After completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Proposed Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Based on extensive research on structurally related 1,2,3-thiadiazole carboxylic acid derivatives, such as the active metabolite of Tiadinil, it is hypothesized that this compound functions as a plant activator by inducing the Systemic Acquired Resistance (SAR) pathway.[2] A key feature of these compounds is their ability to act downstream of or at the same level as salicylic acid (SA) accumulation, a critical signaling molecule in SAR.[3] This suggests that the compound may interact with components of the SA signaling cascade, leading to the activation of defense genes and the accumulation of Pathogenesis-Related (PR) proteins, which are markers of SAR.[3][9]
Sources
- 1. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathogenesis related-1 proteins in plant defense: regulation and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Therefore, mastering its synthesis is a critical skill.
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Synthesis Overview & Core Mechanisms
The synthesis of 5-amino-1,2,3-thiadiazoles can be approached through several established routes. The most prominent methods for the target molecule, this compound, are the Pechmann Synthesis and the Wolff Synthesis . While the Hurd-Mori reaction is a classic and versatile method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride, the Pechmann and Wolff pathways are often more direct for this specific aminated carboxylate structure.[2][3]
-
Pechmann Method: This approach involves the cycloaddition of diazoalkanes onto a C=S bond. For our target molecule, this typically involves reacting an appropriate diazo compound with an isothiocyanate.
-
Wolff Method (via Diazo Transfer): This method involves the heterocyclization of an α-diazo thiocarbonyl compound. It often starts with a suitable active methylene compound (like ethyl cyanoacetate) which is converted to a diazo intermediate and then cyclized.[3]
-
Hurd-Mori Reaction: This is a powerful, general method for creating 1,2,3-thiadiazoles by reacting hydrazone derivatives with thionyl chloride (SOCl₂).[2][4] While not always the primary route for this specific target, the principles are highly relevant for troubleshooting cyclization steps involving thionyl chloride.
Below is a general workflow diagram illustrating the key stages of synthesis.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most probable causes?
Answer: Low or zero yield is the most common issue and can be traced to several factors, primarily related to reagent quality, reaction conditions, and precursor stability.
Potential Causes & Solutions:
-
Instability of the Diazo Intermediate: Diazoacetonitrile and related compounds are energetic and can decompose.[5]
-
Solution: Generate the diazo compound in situ and use it immediately in the next step. Work at low temperatures (0 to -5 °C) to minimize decomposition. Ensure all glassware is clean and free of acid traces, which can catalyze decomposition.
-
-
Poor Quality of Thionyl Chloride (SOCl₂) (in Hurd-Mori type cyclizations): Thionyl chloride readily hydrolyzes with atmospheric moisture to form HCl and SO₂, rendering it inactive.
-
Solution: Use a fresh bottle of thionyl chloride or distill it immediately before use. Handle it under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is rigorously dried.[6]
-
-
Incorrect Stoichiometry or Addition Rate: The cyclization reaction, especially with SOCl₂, can be highly exothermic. Incorrect stoichiometry or rapid addition can lead to runaway reactions and the formation of intractable tars.
-
Solution: Add the cyclizing agent (e.g., SOCl₂) slowly and dropwise to a cooled solution (ice bath) of the precursor.[6] Use a slight excess of the cyclizing agent as specified in established protocols.
-
-
Interfering Functional Groups: In Hurd-Mori type syntheses, the basicity of other nitrogen atoms in the precursor molecule can interfere with the desired reaction pathway. Electron-withdrawing groups near the reaction center generally improve yields, whereas electron-donating groups can hinder the cyclization.[7][8]
-
Solution: If your substrate contains basic nitrogens (like an unprotected pyrrolidine ring), consider using a protecting group, such as a carbamate, to reduce its basicity and prevent unwanted side reactions.[7]
-
Caption: Decision tree for troubleshooting low product yield.
Product Impurity & Purification Challenges
Question: My crude product is highly impure, and standard purification methods are ineffective. What are the likely impurities, and how can I improve my purification strategy?
Answer: Impurities often arise from side reactions or incomplete reactions. Identifying them is key to optimizing purification.
Common Impurities & Purification Strategies:
| Impurity Type | Identification (Typical) | Recommended Purification Method |
| Unreacted Starting Material | Seen on TLC, often with a different Rf value. | Column chromatography on silica gel. A common eluent system is a gradient of hexane/ethyl acetate.[6] |
| Polymeric Tar | Dark, insoluble, or streaky material on TLC. | Before aqueous work-up, filter the reaction mixture through a small plug of Celite or silica gel to remove baseline material. |
| Isomeric Byproducts | May have a similar Rf on TLC, making separation difficult. | Try recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane). If that fails, high-performance liquid chromatography (HPLC) may be necessary. |
| Hydrolyzed Reagents | Salts (e.g., from neutralized HCl) | Ensure a thorough aqueous work-up. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine, to remove acidic impurities.[6] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing this synthesis? A1: The main hazards involve thionyl chloride and diazo compounds .
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[6]
-
Diazoacetonitriles: These can be explosive and should be handled with care, especially when isolated. It is strongly recommended to generate and use them in situ at low temperatures to avoid accumulation.[5]
Q2: Can I use an alternative to thionyl chloride for the cyclization step? A2: Yes, modern variations of the Hurd-Mori reaction have been developed to avoid the harsh conditions of SOCl₂. One promising alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI). This method is performed under metal-free conditions and is considered an improvement.[1][9]
Q3: How critical is the choice of solvent? A3: The solvent must be inert to the highly reactive cyclizing agents. For reactions involving thionyl chloride, anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are standard choices.[6] For other methods, the solvent choice depends on the specific reagents; for instance, some newer methods may use DMF or DMSO.[10] The solvent must be able to dissolve the starting materials while not reacting with any intermediates or reagents.
Section 4: Detailed Experimental Protocols
The following protocols are adapted from established literature procedures.[3] Researchers should first perform a thorough risk assessment.
Protocol 1: Wolff Synthesis of this compound
This method proceeds via an α-diazo thiocarbonyl intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| Ethyl 2-cyano-2-sodio-3,3-dimercaptoacrylate | - | (Assumed prepared) | 10 |
| p-Toluenesulfonyl azide (Tosyl azide) | 197.22 | 2.07 g | 10.5 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
| Triethylamine | 101.19 | 1.5 mL | 10.8 |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), suspend the starting sodium salt (10 mmol) in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. To this, add triethylamine (1.5 mL, 10.8 mmol) followed by the dropwise addition of a solution of tosyl azide (2.07 g, 10.5 mmol) in 10 mL of acetonitrile over 20 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. The crude product may precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.
References
-
Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Elsevier. Available at: [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]
-
Lukin, O., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH. Available at: [Link]
-
Stanetty, P., et al. (2005). Synthesis of Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC - NIH. Available at: [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
-
El-Sayed, T. H., et al. (n.d.). Green strategy for synthesis of 5-amino-1,2,4-thiadiazoles 39. ResearchGate. Available at: [Link]
- Takeda, S., et al. (1981). Process for preparing 5-amino-1,2,3-thiadiazoles. Google Patents.
-
Zhang, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]
-
Kaplaushenko, A., et al. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]
-
Stanetty, P., et al. (2005). Synthesis of pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed. Available at: [Link]
-
Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. Available at: [Link]
-
Al-Adilee, K. J., & Al-Joboury, K. R. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. researchgate.net [researchgate.net]
- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS No. 6440-02-4)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic intermediate[1][3]. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the recrystallization process, enabling you to troubleshoot and optimize your purification effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Foundational Knowledge & Solvent Selection
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature[4]. A successful recrystallization hinges on selecting an appropriate solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures[4][5].
FAQ 1: How do I choose the best solvent for recrystallizing this compound?
Answer: Selecting the right solvent is the most critical step and often involves some empirical testing[6]. The structure of this compound, containing an ester, an amino group, and a thiadiazole ring, suggests it is a moderately polar molecule. Therefore, solvents of intermediate polarity are excellent starting points.
Step-by-Step Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude compound into separate test tubes.
-
Add a potential solvent dropwise (around 0.5 mL to start) to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage[5].
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Add the solvent in small portions until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a high recovery of pure crystals upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. May show good solubility when hot and poor solubility when cold. |
| Ethyl Acetate | Moderately Polar | 77 | The ester functionality is similar to the target molecule ("like dissolves like"). A strong candidate. |
| Acetone | Polar Aprotic | 56 | Can be effective, but its low boiling point may require careful handling to prevent premature evaporation. |
| Toluene | Non-polar | 111 | May be useful if the compound is less polar than anticipated or for removing non-polar impurities. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but can be excellent as an anti-solvent in a mixed-solvent system (e.g., Ethanol/Water). |
A mixed solvent system can be highly effective if no single solvent is ideal[6]. This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy. Gentle heating to redissolve the solid, followed by slow cooling, can then induce crystallization.
Part 2: Troubleshooting Common Recrystallization Issues
Even with careful planning, challenges can arise. This section addresses the most common problems encountered during the recrystallization of this compound.
FAQ 2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid[7][8]. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a point where the compound's solubility is exceeded while the temperature is still above its melting point[9][10]. The presence of impurities can also depress the melting point, exacerbating this issue[7][11].
Troubleshooting Guide: Oiling Out
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level and then allow it to cool much more slowly[7][12].
-
Lower the Crystallization Temperature: If the compound's melting point is inherently low, try using a solvent with a lower boiling point.
-
Promote Nucleation: As the solution cools, scratch the inner surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites for crystal growth[12].
-
Use Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization[12].
-
Change Solvents: The chosen solvent may be too non-polar. Try a different solvent system entirely.
Caption: Troubleshooting decision tree for oiling out.
FAQ 3: No crystals are forming, even after cooling in an ice bath. What should I do?
Answer: The failure of crystals to form is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation[10][13].
Troubleshooting Guide: No Crystal Formation
-
Too Much Solvent: If the solution is clear and no crystals have formed, you likely used too much solvent, meaning the compound remains soluble even at low temperatures[7][13].
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its theoretical solubility limit.
-
Solution 1 - Scratching: Use a glass rod to scratch the inside of the flask. This can provide energy and a surface for nucleation to begin[14].
-
Solution 2 - Seeding: Add a "seed crystal" of the pure compound to the solution. This acts as a template for further crystal growth[7].
-
Solution 3 - Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate in the air, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.
-
FAQ 4: My final yield is very low. How can I improve it?
Answer: A low yield is a common and frustrating issue. It's important to remember that some loss of product is inherent in recrystallization, as some compound will always remain dissolved in the mother liquor[7]. However, significant losses can be mitigated.
Troubleshooting Guide: Poor Yield
-
Excess Solvent: This is the most frequent cause. Using the absolute minimum amount of hot solvent to dissolve the compound is key[12].
-
Solution: Before discarding the mother liquor (the filtrate), try reducing its volume by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Using a slight excess of solvent can also help prevent this, though it must be balanced against the risk of reducing the final yield[10].
-
-
Incomplete Crystallization: Cooling may not have been sufficient.
-
Solution: Ensure the solution is cooled for an adequate amount of time in an ice-water bath (not just ice) to maximize precipitation[12].
-
Part 3: General Recrystallization Workflow
This section provides a standardized protocol that serves as a robust starting point for your experiments.
Caption: Standard experimental workflow for recrystallization.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid is just dissolved at the boiling point of the solution.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, non-soluble byproducts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature[14][15]. Rapid cooling can trap impurities within the crystal lattice[14]. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the final product. A sharp melting point close to the literature value indicates high purity.
By methodically addressing solvent selection and understanding the causes behind common issues like oiling out and low yield, you can effectively purify this compound, ensuring the high quality required for your research and development endeavors.
References
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015). ECHEMI.
- What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013). Reddit.
- Finding the best solvent for recrystallisation. (2021). RSC Education.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate. (n.d.). Thermo Fisher Scientific.
- Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange.
- Tips for maximizing yield, purity and crystal size during recrystallization. (n.d.). ECHEMI.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- How to make sure that you form large, pure crystals in the recrystalliz
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. (2023). ChemicalBook.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 5-AMINO-1,2,3-THIADIAZOLE-N-PHENOXYCARBONYL-4-CARBOXYLIC ACID ETHYL ESTER Product Description. (n.d.). ChemicalBook.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- This compound. (n.d.). Santa Cruz Biotechnology.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. (n.d.). Chem-Impex.
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2015).
- Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. (n.d.).
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Preprints.org.
- Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (n.d.).
Sources
- 1. 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 6440-02-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. brainly.com [brainly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. ck12.org [ck12.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating Side Reactions in the Hurd-Mori Synthesis of Thiadiazoles
Welcome to the technical support center for the Hurd-Mori synthesis of thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic outcomes. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My Hurd-Mori reaction is resulting in a low yield or a complex mixture of products. What are the primary factors to investigate?
A1: Low yields in the Hurd-Mori synthesis can often be traced back to several critical factors. The stability of the starting materials and intermediates is paramount. Decomposition is a common issue, often indicated by the darkening of the reaction mixture and the precipitation of insoluble materials, especially at elevated temperatures.[1]
Key areas to troubleshoot include:
-
Substrate Stability: The electronic properties of your hydrazone precursor play a significant role. Electron-donating groups on the hydrazone can increase the basicity of the nitrogen atoms, potentially leading to instability and lower yields.[1][2] Conversely, substrates with electron-withdrawing groups often lead to higher yields and cleaner reactions.[1][2]
-
Reaction Temperature: The Hurd-Mori reaction is often exothermic. Careful temperature control is crucial. Many procedures recommend the slow, dropwise addition of thionyl chloride at low temperatures (e.g., 0 °C) to mitigate decomposition.[3]
-
Purity of Reagents: Ensure your hydrazone starting material is pure and dry. The thionyl chloride should be fresh or redistilled, as it can decompose over time to sulfur dioxide and hydrogen chloride, which can interfere with the desired reaction pathway.
Q2: I've isolated an unexpected byproduct with a different heterocyclic core. What could it be and how is it formed?
A2: A common side product, particularly when using semicarbazone precursors, is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3] This occurs through an alternative cyclization pathway where the urea moiety of the semicarbazone participates in the reaction with thionyl chloride.
The proposed mechanism involves the initial reaction of the semicarbazone with thionyl chloride, but instead of the desired intramolecular cyclization to form the thiadiazole, an intermolecular or alternative intramolecular reaction involving the urea functional group can occur.
Q3: Are there safer and more environmentally friendly alternatives to thionyl chloride for this synthesis?
A3: Yes, several alternatives to the hazardous and moisture-sensitive thionyl chloride have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI).[4] This method is often performed under milder, metal-free conditions.[4]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of common side reactions, their proposed mechanisms, and actionable troubleshooting steps.
| Observed Issue | Potential Side Product | Proposed Mechanism | Troubleshooting & Mitigation Strategies |
| Formation of a non-thiadiazole heterocycle | 1,3,4-Oxadiazine derivative | Reaction of the urea/semicarbazide moiety with thionyl chloride. | - Use hydrazones derived from hydrazine rather than semicarbazide.- Optimize reaction conditions (lower temperature) to favor thiadiazole formation. |
| Low yield and significant decomposition (dark-colored reaction mixture) | Polymeric or tar-like substances | Acid-catalyzed decomposition of starting material or intermediates, especially with electron-rich substrates.[1] | - Use hydrazones with electron-withdrawing groups.[1][2]- Maintain low reaction temperatures during thionyl chloride addition.[3]- Ensure anhydrous reaction conditions. |
| Formation of isomeric thiadiazoles | Regioisomers of the desired thiadiazole | Non-selective cyclization due to similar reactivity of different α-hydrogens. | - Modify the substrate to block one of the reactive sites.- Explore alternative synthetic routes with higher regioselectivity. |
Visualizing Reaction Pathways
To better understand the Hurd-Mori synthesis and a key side reaction, the following diagrams illustrate the proposed mechanistic pathways.
Caption: Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Formation of a 1,3,4-oxadiazine byproduct.
Experimental Protocols
General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-Thiadiazole
This protocol provides a standard procedure for the synthesis of a model 1,2,3-thiadiazole.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.
-
Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-Thiadiazole
-
Suspend the dried acetophenone semicarbazone (1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 eq) dropwise to the stirred suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-phenyl-1,2,3-thiadiazole.[3][5][6][7]
Purification Strategy for Removing 1,3,4-Oxadiazine Byproduct
The separation of the desired 1,2,3-thiadiazole from the 1,3,4-oxadiazine byproduct can be challenging due to their similar polarities.
-
Column Chromatography: A carefully optimized gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[5]
-
Recrystallization: If the thiadiazole is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of thiadiazoles include ethanol, methanol, and ethyl acetate.[1][8]
References
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Chen, J., Jiang, Y., Yu, J. T., & Cheng, J. (2016). A Facile and Practical TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur for the Synthesis of 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 81(1), 271–275.
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][1][4][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367–375.
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][1][4][8]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed, 10(2), 367-75.
- Özdemir, A., Gümüş, M. H., & Ertan, R. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 2003.
- Gale, P. A., Caltagirone, C., & Hiscock, J. R. (2018). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Chemical Society Reviews, 47(5), 1515–1548.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- El Gamal, N. A., & El-Zahabi, H. S. A. (2011). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor activity. International Journal of Organic Chemistry, 1(4), 203-210.
- Jarzębski, A., & Adamski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419.
- da Silva, A. B. F., de Carvalho, G. S., & da Silva, F. de C. (2015). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 7(6), 2138–2163.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Archiv der Pharmazie, 336(3), 157–162.
-
ResearchGate. (n.d.). 1,3,4-Oxadiazines and 1,3,4-Thiadiazines. Retrieved from [Link]
- Cheng, Y. R. (2015).
- Lee, S., & Kim, S. (2021).
- Kumar, A., & Kumar, S. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Pryde, A. W., & Watkinson, W. J. (1968). Cyanamide from Urea and Thionyl Chloride or Sulphuryl Chloride.
- Kumar, V., & Aggarwal, N. (2021).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles.
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]
- El-Bahaie, S., Assy, M. G., & Hassanien, M. M. (1990). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Pharmazie, 45(10), 791–792.
- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 88-100.
-
ResearchGate. (n.d.). Synthesis of 1,3,4‐oxadiazines by condensation and cyclization methods.. Retrieved from [Link]
-
Stanetty, P., & Kremslehner, M. (1998). ChemInform Abstract: Synthesis of Thieno[3,2‐d][1][4][8]thiadiazoles. New Mechanistic Aspects of the Hurd—Mori Reaction. ChemInform, 29(27).
- Fujita, M., Kobori, T., Hiyama, T., & Kondo, K. (1993). On the regioselectivity in the Hurd-Mori reaction. Heterocycles, 36(1), 33-36.
- Gholinejad, M., & Shariatinia, Z. (2019). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry, 43(32), 12775-12783.
- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2021).
- Zhang, Y., et al. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir.
Sources
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Derivatization
Welcome to the technical support center for the derivatization of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. The 1,2,3-thiadiazole ring is a significant pharmacophore found in a wide array of biologically active compounds, making the optimization of its derivatization a critical step in medicinal chemistry and drug discovery.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
I. Overview of Derivatization Strategies
This compound offers two primary sites for derivatization: the C5-amino group and the C4-ester. The reactivity of the amino group is central to most derivatization strategies, including:
-
N-Acylation/N-Sulfonylation: Formation of amides and sulfonamides by reacting the amino group with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents). These reactions are fundamental for creating peptide-like structures or introducing diverse functional groups.[2][3]
-
Diazotization Reactions: Conversion of the amino group into a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens in a Sandmeyer-type reaction) to introduce a different functional group at the C5 position.[4]
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further elaboration or as final products with their own biological activities.[5]
The ester at the C4 position can also be modified, typically after the amino group has been functionalized, through reactions such as:
-
Hydrolysis: Conversion of the ethyl ester to a carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistries.
-
Amidation: Direct reaction with amines to form amides, though this often requires harsh conditions and may be less preferable than a hydrolysis-coupling sequence.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments. Each answer provides a step-by-step troubleshooting plan rooted in chemical principles.
Issue 1: Low or No Yield in N-Acylation Reactions
Question: I am trying to acylate the C5-amino group with an acyl chloride in the presence of a base, but I am getting very low yields or recovering only my starting material. What could be the problem?
Answer: Low yields in N-acylation are a common issue that can typically be traced to one of several factors: reactant purity, base selection, solvent effects, or temperature control.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-acylation yield.
In-depth Explanation:
-
Reactant Purity: The 5-amino-1,2,3-thiadiazole starting material can degrade over time. Verify its purity by NMR or LC-MS. Similarly, acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not react under these conditions. Use freshly opened or distilled acyl chlorides.
-
Choice of Base: The base is critical. It serves to neutralize the HCl byproduct of the reaction.
-
Pyridine: Often a good choice as it can also act as the solvent and is a mild, non-nucleophilic base.
-
Triethylamine (TEA) or DIPEA: These are stronger, non-nucleophilic bases suitable for less reactive acyl chlorides. However, excess strong base can sometimes promote side reactions.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are generally not recommended for reactions with acyl chlorides in organic solvents due to poor solubility and heterogeneity, which can lead to inconsistent results.
-
-
Solvent: The solvent must be anhydrous and capable of dissolving both reactants.[6]
-
DCM or THF: Good initial choices for their inertness.
-
DMF: A more polar option that can improve the solubility of the starting material, but must be rigorously dried.
-
-
Temperature: Acylation reactions are typically exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to control the reaction rate and minimize the formation of byproducts.
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction produces the desired product, but I also see several side products on my TLC plate, making purification by column chromatography very difficult. How can I improve the selectivity?
Answer: The formation of multiple products often points to side reactions involving either the starting materials or the product itself. The key is to identify the likely side products and adjust conditions to suppress their formation.
Common Side Reactions and Solutions:
| Side Reaction | Plausible Cause | Recommended Solution |
| Di-acylation | Use of a large excess of acyl chloride or a very strong base. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acyl chloride. Add the acyl chloride slowly to the reaction mixture at 0 °C. |
| Ring Opening/Decomposition | The 1,2,3-thiadiazole ring can be unstable under strongly acidic or basic conditions, or at high temperatures.[7] | Maintain a neutral or mildly basic pH. Avoid strong, non-hindered bases that could act as nucleophiles. Keep reaction temperatures below reflux unless absolutely necessary. |
| Ester Hydrolysis | Presence of water in the reaction, especially if a water-soluble base like LiOH or NaOH is used. | Use anhydrous solvents and reagents. If ester hydrolysis is desired, it should be performed as a separate, controlled step.[4] |
Proactive Tip: Monitor your reaction by TLC or LC-MS every 30 minutes. This allows you to identify the point of maximum product formation before significant byproduct accumulation occurs, and you can quench the reaction at the optimal time.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to hydrolyze the ethyl ester at the C4 position without affecting the rest of the molecule?
A1: Saponification using lithium hydroxide (LiOH) in a mixture of THF/water or MeOH/water at room temperature is the most reliable method.[4] LiOH is preferred over NaOH or KOH because it has a lower tendency to promote side reactions. The reaction should be monitored carefully by TLC to avoid over-running, which could lead to decomposition of the thiadiazole ring. After the reaction is complete, carefully acidify the mixture with cold 1N HCl to a pH of ~3-4 to precipitate the carboxylic acid.
Q2: I need to perform a diazotization reaction on the C5-amino group. What are the critical parameters?
A2: Diazotization of 5-amino-1,2,3-thiadiazoles is a powerful but sensitive transformation. Key parameters are:
-
Temperature: The reaction must be kept cold (typically 0-5 °C) to prevent the diazonium salt from decomposing.
-
Acid: A strong acid, like H₂SO₄ or HCl, is required.
-
Diazotizing Agent: Sodium nitrite (NaNO₂) is the most common agent and should be added slowly as a solution in water.
-
Subsequent Reaction: The diazonium salt is highly unstable and should be used immediately in the next step (e.g., a Sandmeyer reaction) without isolation.[4]
Q3: Can I use a peptide coupling reagent like EDC/HOBt to form an amide bond with the C5-amino group?
A3: Yes, this is an excellent and often preferred method, especially for sensitive substrates or when coupling with valuable carboxylic acids. Peptide coupling reagents offer a milder alternative to acyl chlorides. A typical protocol would involve dissolving the carboxylic acid, your this compound, and a non-nucleophilic base like N-methylmorpholine (NMM) or DIPEA in an anhydrous solvent like DMF or DCM.[3] Add EDC and HOBt, and stir the reaction at room temperature overnight. This method generally produces high yields with minimal side products.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Add a suitable base, such as pyridine (1.5 eq.) or triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ester Hydrolysis to Carboxylic Acid
-
Dissolve the ethyl ester derivative (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) in one portion.
-
Stir the mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
General Derivatization Workflow Diagram:
Caption: Common derivatization pathways for the core scaffold.
V. References
-
Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(1), 108-125. Available from: [Link].
-
Zhang, X., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 738. Available from: [Link].
-
Kocyigit, U. M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Available from: [Link].
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 391721. Available from: [Link].
-
Lehka, L. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 68(2), 423-431. Available from: [Link].
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. Available from: [Link].
-
Pevzner, L. M., et al. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 934-939. Available from: [Link].
-
Patel, H., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 6, 28624. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link].
-
Bakulev, V. A., et al. (2007). Synthesis and Properties of 5-Amino-1,2,3-thiadiazole-4-carbothioamides. Chemistry of Heterocyclic Compounds, 43(1), 80-84. Available from: [Link].
-
PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].
-
Al-Jumaili, A. H. R. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link].
-
Mohammad, M., & Suhair, S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 18(1), 153-161. Available from: [Link].
-
Ali, B. F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30095-30107. Available from: [Link].
-
Shestakov, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available from: [Link].
-
Kumar, A., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 9(1), 88-95. Available from: [Link].
-
Zhang, Y., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Omics, 20(1), 1-11. Available from: [Link].
-
Starosotnikov, A. M., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(17), 3982. Available from: [Link].
-
Senturk, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. Available from: [Link].
-
Jha, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. Available from: [Link].
-
González-Gálvez, D., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 1. Available from: [Link].
-
PubChem. 5-Amino-1,2,4-thiadiazole. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 1,2,3-Thiadiazole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,2,3-thiadiazole derivatives. The unique physicochemical properties of the 1,2,3-thiadiazole ring system, while beneficial for a range of biological activities, can often lead to poor solubility in common organic solvents, posing significant hurdles in experimental assays and formulation development.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, grounded in established scientific principles and practical, field-proven techniques.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges faced by researchers working with 1,2,3-thiadiazole derivatives.
Question 1: Why do my 1,2,3-thiadiazole derivatives exhibit such poor solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and even methanol?
Answer: The poor solubility of many 1,2,3-thiadiazole derivatives stems from a combination of factors related to their molecular structure:
-
High Crystallinity and Strong Intermolecular Interactions: The planar structure of the 1,2,3-thiadiazole ring, coupled with the presence of nitrogen and sulfur heteroatoms, can facilitate strong intermolecular interactions such as dipole-dipole forces and π-π stacking. These interactions can lead to a highly stable crystal lattice that is difficult for solvent molecules to disrupt.
-
Polarity Mismatch: While the 1,2,3-thiadiazole ring itself has polar characteristics, the overall polarity of the molecule is heavily influenced by its substituents. Large, nonpolar, or aromatic substituents can significantly decrease the molecule's affinity for polar organic solvents.[3]
-
Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors. Depending on the substituents, this can lead to self-association of the molecules, further increasing their lattice energy and reducing solubility.
Question 2: I'm observing precipitation of my compound when I try to make a stock solution in DMSO for biological assays. What's happening and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution. While DMSO is a powerful aprotic polar solvent, its ability to dissolve a compound is not limitless. Here’s a breakdown of the likely causes and solutions:
-
Exceeding the Solubility Limit: You may be attempting to dissolve too much compound in a given volume of DMSO. It's crucial to determine the approximate solubility of your derivative in DMSO before preparing high-concentration stock solutions.
-
Instability in DMSO: In some cases, 1,2,3-thiadiazole derivatives might not be completely stable in DMSO over time, leading to degradation and precipitation.
Troubleshooting Steps:
-
Determine Approximate Solubility: Start by attempting to dissolve a small, known amount of your compound (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL) to get a rough idea of its solubility.
-
Consider Alternative Solvents: If DMSO proves problematic, consider other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always verify their compatibility with your downstream experimental setup.[4]
-
Gentle Heating and Sonication: Carefully warming the solution (e.g., to 30-40°C) or using an ultrasonic bath can help to break up the crystal lattice and facilitate dissolution. However, be cautious of potential thermal degradation.
Part 2: Advanced Solubility Enhancement Strategies
When initial troubleshooting is insufficient, more advanced techniques are required. This section provides detailed guidance on chemical and formulation-based approaches to improve the solubility of your 1,2,3-thiadiazole derivatives.
Question 3: My compound's solubility is still too low for my needs, even with solvent optimization. What chemical modifications can I consider?
Answer: Modifying the chemical structure of your 1,2,3-thiadiazole derivative can be a highly effective strategy to enhance solubility. The goal is to disrupt the crystal lattice and/or introduce functional groups that have better interactions with the desired solvent.
-
Introduction of Solubilizing Groups: The strategic addition of polar, ionizable, or hydrogen-bonding groups can significantly improve solubility. Consider incorporating functionalities such as:
-
Carboxylic acids (-COOH)
-
Amines (-NH2, -NHR, -NR2)
-
Hydroxyl groups (-OH)
-
Sulfonic acids (-SO3H)
-
-
Salt Formation: For derivatives with acidic or basic moieties, converting them into a salt form is a common and highly effective method to increase solubility in polar solvents.[5][6] For example, a basic nitrogen can be protonated with an acid (e.g., HCl, HBr) to form a more soluble ammonium salt.
-
Prodrug Approach: A prodrug strategy involves temporarily masking a functional group to improve solubility and then having it cleaved in situ to release the active compound. For example, an ester prodrug of a carboxylic acid-containing derivative can exhibit better solubility in less polar organic solvents.
Workflow for Chemical Modification Strategy
Caption: Step-by-step process for enhancing solubility via cyclodextrin complexation.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- Perlovich, G. L., Kazachenko, A. P., Strakhova, N. N., & Volkova, T. V. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
- Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
- Chen, L., et al. (2017). Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. PubMed.
- Various Authors. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Institutes of Health.
- Various Authors. (2017). Synthesis of 1,2,3-Thiadiazole and Thiazole Based Strobilurins as Potent Fungicide Candidates. ResearchGate.
- Various Authors. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
- Bakulev, V. A., & Dehaen, W. (n.d.). The Chemistry of 1,2,3-Thiadiazoles. Wiley.
- Various Authors. (n.d.). Thiadiazoles and Their Properties. ISRES.
- Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Various Authors. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. globalresearchonline.net [globalresearchonline.net]
"Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate" stability issues and degradation products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability challenges and degradation profile of this important heterocyclic building block. Understanding these characteristics is critical for ensuring data integrity, reproducibility, and the successful development of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: light, heat, and pH. The 1,2,3-thiadiazole ring is known to be energetically unstable and can undergo ring-opening or fragmentation under relatively mild conditions.
-
Photostability: The 1,2,3-thiadiazole ring system is particularly susceptible to photochemical decomposition. Upon irradiation with UV light, it can extrude molecular nitrogen (N₂) to form highly reactive intermediates like thiirenes or thioketenes, which can then react further.[1]
-
Thermal Stability: While many heterocyclic compounds exhibit good thermal stability, the 1,2,3-thiadiazole core is known to be thermally labile. Elevated temperatures can induce decomposition, often initiated by the cleavage of the weak N-S bond, leading to the loss of N₂ and subsequent fragmentation.
-
pH Stability (Hydrolysis): The molecule contains an ethyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction will yield the corresponding carboxylic acid. The amino group and the thiadiazole ring itself may also be affected by extreme pH values, potentially leading to ring opening or other rearrangements.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution. What could they be?
A2: The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, the most likely degradation products are:
-
5-Amino-1,2,3-thiadiazole-4-carboxylic acid: This is the product of ester hydrolysis. It will have a lower retention time on a reverse-phase HPLC column due to its increased polarity and will show a molecular ion corresponding to a loss of 28 Da (the ethyl group, C₂H₄) and addition of 1 Da (H).
-
Products of Photodecomposition: If the solution was exposed to light, you might be observing various products arising from the highly reactive intermediates formed after nitrogen extrusion. These products can be complex and may result from reactions with the solvent or other molecules. Their identification often requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR.[1][2]
-
Products of Thermal Decomposition: If the sample was exposed to heat, fragmentation of the thiadiazole ring is likely. The resulting products would be smaller molecules, and their specific structures would depend on the exact decomposition pathway.
Q3: How should I properly store this compound and its solutions to ensure maximum stability?
A3: Proper storage is crucial to minimize degradation and ensure experimental reproducibility.
-
Solid Compound: Store the solid material in a tightly sealed, amber-colored vial at -20°C. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent (e.g., DMSO, DMF). Aliquot the solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and minimize exposure to light and air. Store these aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: When preparing aqueous working solutions for assays, it is highly recommended to prepare them fresh for each experiment from a frozen stock. Avoid storing dilute aqueous solutions for extended periods, even at 4°C, as hydrolysis and other degradation pathways are accelerated in aqueous media.
Q4: My biological assay results are highly variable. Could the instability of this compound be the cause?
A4: Absolutely. Compound instability is a common and often overlooked source of assay variability. If the compound degrades in the assay buffer over the course of the experiment, its effective concentration decreases, leading to inconsistent results. This can manifest as:
-
Decreased Potency: The apparent IC₅₀ or EC₅₀ may increase over time as the active parent compound degrades.
-
High Well-to-Well Variability: If degradation is rapid, even slight differences in incubation times between plates can lead to significant variations.
-
Unexpected Biological Effects: Degradation products may have their own biological activity (or toxicity), which can confound the results.
We strongly recommend performing a stability test of the compound directly in your final assay buffer under the exact experimental conditions (temperature, pH, light exposure) to quantify its stability over the assay duration.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound concentration in stock solution over time. | 1. Hydrolysis from residual water in the solvent. 2. Photodegradation from exposure to ambient light. 3. Thermal degradation from improper storage temperature. | 1. Use high-purity, anhydrous DMSO. 2. Store stock solutions in amber vials at -20°C or below. 3. Aliquot stocks to minimize freeze-thaw cycles. |
| Appearance of a more polar peak in HPLC analysis. | Ester hydrolysis to the corresponding carboxylic acid. | 1. Prepare aqueous solutions fresh before use. 2. Buffer aqueous solutions to a neutral or slightly acidic pH (if compatible with the experiment) to slow base-catalyzed hydrolysis. |
| Multiple, unidentified peaks appearing after an experiment. | Photodegradation or thermal decomposition leading to complex product mixtures. | 1. Protect all solutions and experimental setups from direct light. Use amber plates or cover them with foil. 2. Ensure incubators are not overheating. 3. Run a control experiment incubating the compound in buffer alone to isolate compound stability issues from cellular metabolism. |
| Precipitation observed in aqueous assay buffer. | The degradation product (e.g., the carboxylic acid) may have lower solubility than the parent ester. | 1. Determine the kinetic solubility of the compound in your assay buffer. 2. Consider using a co-solvent like DMSO at a final concentration of <0.5%, though be mindful of its potential effects on the assay.[3] |
Visualizing Degradation Pathways & Workflows
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound based on known chemical principles of the 1,2,3-thiadiazole ring system.
Caption: Potential degradation pathways for the title compound.
Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to proactively identify potential degradation products and establish stability-indicating analytical methods.[3]
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability (Hydrolysis)
Objective: To determine the rate of hydrolysis of the compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in acetonitrile or DMSO.
-
Incubation: Dilute the stock solution into each buffer at 37°C to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the buffer pH. Include a t=0 sample by immediately quenching the reaction with an equal volume of cold acetonitrile.
-
Time Points: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it with cold acetonitrile to stop the reaction.
-
Analysis: Analyze all samples by a validated reverse-phase HPLC-UV method. Monitor the peak area of the parent compound and any new peaks that appear.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k).
Protocol 2: Assessment of Photostability
Objective: To evaluate the degradation of the compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare two sets of solutions of the compound (e.g., 10 µM in a 50:50 acetonitrile:water mixture) in clear glass vials.
-
Control Sample: Wrap one set of vials completely in aluminum foil. This is the "dark control."
-
Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one exposed vial and one dark control vial.
-
Analysis: Analyze the samples immediately by HPLC-UV or LC-MS.
-
Data Analysis: Compare the degradation profile of the light-exposed sample to the dark control. Significant degradation in the exposed sample relative to the control indicates photosensitivity. The structures of major photodegradants can be investigated using LC-MS/MS.[2]
References
- Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
- Nief, O. A. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247.
- Recent Advances in the Synthesis and Applic
- D'Ars de Figueiredo Jr., J. C., et al. (2005). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 79, 313–317.
- Thiadiazoles and Their Properties. ISRES.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- Li, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 907-916.
- Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes.
- Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator.
- Petrow, V., et al. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508.
- Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward Rhodamine B photodegradation.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
- Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays. Benchchem.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Ethyl 5-amino-1,2,3-thiadiazole-4-carboxyl
- Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the 5-aminotetrazole thermal decomposition. The Journal of Physical Chemistry A, 113(15), 3677–3684.
- Chen, Y., et al. (2017). Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts.
- Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides.
- 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. ChemicalBook.
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxyl
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 155-166.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 856-880.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- 1,2,3-Thiadiazole-4-carboxylic acid. PubChem.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central.
Sources
Troubleshooting unexpected NMR shifts in substituted 1,2,3-thiadiazoles
Welcome to the technical support center for researchers working with substituted 1,2,3-thiadiazoles. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your research. As a key heterocyclic scaffold in many biologically active compounds, the correct structural elucidation of 1,2,3-thiadiazole derivatives is paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Basics
This section addresses common questions regarding the NMR characteristics of the 1,2,3-thiadiazole ring system.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the 1,2,3-thiadiazole core?
A1: The protons and carbons of the 1,2,3-thiadiazole ring are deshielded due to the aromatic nature of the ring and the presence of electronegative nitrogen and sulfur atoms. For the unsubstituted 1,2,3-thiadiazole, the H-4 and H-5 protons appear at approximately 8.52 ppm and 9.15 ppm, respectively, in CDCl₃.[1] The carbon signals for C-4 and C-5 are also found significantly downfield. However, these values are highly sensitive to substitution, as detailed in the reference table below.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected 1,2,3-Thiadiazole Derivatives [1][2]
| Compound | Position | Substituent | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 1,2,3-Thiadiazole | 4 | -H | ¹H | 8.52 (d) | CDCl₃ |
| 5 | -H | ¹H | 9.15 (d) | CDCl₃ | |
| 4-Phenyl-1,2,3-thiadiazole | 4 | -Ph | |||
| 5 | -H | ¹H | 8.89 (s) | DMSO-d₆ | |
| 4 | -Ph | ¹³C | 161.31 (C4) | DMSO-d₆ | |
| 5 | -H | ¹³C | 134.60 (C5) | DMSO-d₆ | |
| 4-Ferrocenyl-1,2,3-thiadiazole | 4 | -Fc | |||
| 5 | -H | ¹H | 8.67 (s) | CDCl₃ | |
| 4 | -Fc | ¹³C | 162.36 (C4) | CDCl₃ | |
| 5 | -H | ¹³C | 133.49 (C5) | CDCl₃ |
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) substituents affect the chemical shifts of the thiadiazole ring protons and carbons?
A2: The electronic nature of substituents profoundly impacts the chemical shifts by altering the electron density within the heterocyclic ring.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase electron density at the ring carbons and protons, causing an upfield (shielding) shift to a lower ppm value.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN decrease electron density, leading to a downfield (deshielding) shift to a higher ppm value. This effect is a result of combined inductive and resonance effects that polarize the π-system of the ring.[3][4]
The diagram below illustrates this fundamental relationship.
Caption: Electronic effects of substituents on NMR shifts.
Part 2: Troubleshooting Guide for Unexpected Shifts
This section provides a systematic approach to diagnosing and resolving unexpected NMR data.
Q3: My proton/carbon signals have shifted significantly upon re-running the sample in a different solvent. Why did this happen and which solvent should I trust?
A3: This is a classic example of the "solvent effect," and it is a powerful diagnostic tool, not a source of error.[5] Solvents can interact with the 1,2,3-thiadiazole ring in several ways, causing significant changes in chemical shifts.[6]
-
Polarity and Hydrogen Bonding: Polar solvents can favor the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system.[7][8][9] This increases the electronic charge at the nitrogen atoms and alters the overall electron distribution, changing the shielding of nearby protons and carbons.[7][8][9][10] If your solvent can act as a hydrogen bond acceptor (like DMSO-d₆), it can interact with any acidic protons on your substituents, causing substantial shifts.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant shifts due to their own ring currents. Protons located above the face of the benzene ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). This can be used to resolve overlapping signals.[11]
What to do: There is no single "correct" solvent. The key is consistency and reporting. If you observe a solvent-induced shift, it provides valuable information about your molecule's electronic properties. For troubleshooting, running the sample in two different solvents (e.g., CDCl₃ and DMSO-d₆) is a standard procedure to confirm assignments and resolve signal overlap.
Q4: The chemical shift of a proton on my substituent is unexpectedly far downfield/upfield. Is this a sign of decomposition?
A4: Not necessarily. Before suspecting decomposition, consider "through-space" effects, also known as steric or anisotropic effects. If a proton on a substituent is forced into close proximity with the lone pair electrons of the ring's sulfur or nitrogen atoms, or with the magnetic field of another nearby functional group (like a carbonyl or another aromatic ring), its chemical shift can be dramatically altered.
-
Deshielding: If the proton is positioned in a deshielding cone of a π-system (e.g., next to the C=N bonds), it will shift downfield.
-
Shielding: If it is positioned in a shielding zone (e.g., above the face of a nearby phenyl ring), it will shift upfield.
What to do: Use 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity of the affected proton to other parts of the molecule. A strong NOE cross-peak between the substituent proton and a ring proton would validate a through-space interaction.
Q5: My NMR signals are broad, and the chemical shifts seem to vary with temperature. What is happening?
A5: This is a strong indication of a dynamic process occurring on the NMR timescale, such as:
-
Rotational Isomers (Rotamers): If you have a bulky substituent, its rotation around a single bond might be hindered.[11] At room temperature, the molecule may be slowly exchanging between two or more stable conformations, leading to broad peaks.
-
Tautomerism: Although less common for the 1,2,3-thiadiazole ring itself, substituents can exhibit tautomerism (e.g., keto-enol), leading to multiple species in equilibrium.[12]
-
Proton Exchange: Protons on -OH or -NH groups can exchange with each other or with trace amounts of water in the solvent, leading to signal broadening.[11]
What to do: Perform a variable-temperature (VT) NMR experiment.
-
Heating the sample: If the broad peaks sharpen into a single, averaged signal at higher temperatures, it confirms a fast-exchange process like rotamers.
-
Cooling the sample: If the broad peak resolves into two or more distinct, sharp signals at lower temperatures, it indicates a slow-exchange process where you are "freezing out" the individual conformers or tautomers.
A D₂O shake experiment can confirm if a broad peak is from an exchangeable proton (-OH, -NH); the peak will disappear after shaking the NMR sample with a drop of D₂O.[11]
Troubleshooting Workflow
When an unexpected NMR shift is observed, a systematic approach is crucial. The following workflow can guide your experimental choices.
Caption: Systematic workflow for troubleshooting unexpected NMR shifts.
Part 3: Experimental Protocols
For results to be trustworthy, protocols must be robust and reproducible.
Protocol 1: NMR Solvent Study for Signal Resolution
Objective: To resolve overlapping signals or diagnose solvent-induced chemical shifts.
Methodology:
-
Initial Spectrum: Prepare your sample (5-10 mg) in 0.6 mL of a standard, relatively non-polar solvent like CDCl₃ and acquire high-quality ¹H, ¹³C, and 2D spectra (COSY, HSQC).[1][13]
-
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature to avoid sample degradation. Dry the sample under high vacuum for at least one hour.
-
Second Spectrum: Re-dissolve the exact same sample in 0.6 mL of a more polar or aromatic solvent (e.g., DMSO-d₆ or Benzene-d₆).
-
Data Acquisition: Re-acquire the ¹H NMR spectrum under the identical acquisition parameters (spectral width, number of scans) as the first experiment for a direct comparison.
-
Analysis: Compare the two ¹H spectra. Note any significant changes in chemical shifts (Δδ > 0.1 ppm). Use the changes to resolve previously overlapping regions and confirm proton assignments. This systematic approach ensures that observed differences are due to solvent effects and not sample variability.
Protocol 2: Variable-Temperature (VT) NMR for Dynamic Processes
Objective: To investigate the presence of dynamic processes like conformational exchange or hindered rotation.
Methodology:
-
Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg) in a solvent with a wide liquid range, such as Toluene-d₈ (-95°C to 111°C) or DMSO-d₆ (18.5°C to 189°C). Ensure the NMR tube is properly sealed to prevent solvent evaporation at high temperatures.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298K). Note the line shape and chemical shifts of any broad signals.
-
High-Temperature Series: Increase the sample temperature in calibrated steps (e.g., 20°C increments: 45°C, 65°C, 85°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Monitor for the sharpening or coalescence of broad signals.[14]
-
Low-Temperature Series (if necessary): After returning to ambient temperature, cool the sample in calibrated steps (e.g., 0°C, -20°C, -40°C). Monitor for the resolution of a broad peak into multiple sharp signals.
-
Data Analysis: Plot the chemical shift (δ) versus temperature (T). A linear relationship is common for protons not involved in dynamic exchange.[14] Non-linear behavior or the observation of coalescence is strong evidence for a dynamic process.
By following these structured troubleshooting guides and protocols, you can turn unexpected NMR data into valuable structural insights, ensuring the scientific integrity of your work with substituted 1,2,3-thiadiazoles.
References
-
Witanowski, M., Sicinska, W., Biedrzycka, Z., Grabowski, Z., & Webb, G. A. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of the Chemical Society, Perkin Transactions 2, (4), 619-623. [Link]
-
Sci-Hub. (n.d.). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole. Retrieved from [Link]
-
Royal Society of Chemistry. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
National Institutes of Health. (n.d.). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules. [Link]
-
Saravanan, S., et al. (2007). Synthesis and characterization of 1,2,3-selena/thiadiazoles linked to other heterocyclic units. Journal of Sulfur Chemistry. [Link]
-
Royal Society of Chemistry. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. RSC Advances. [Link]
-
Chemical Shifts. (n.d.). 5-(Methoxyiminomethyl)-1,2,3-thiadiazole. Retrieved from [Link]
-
Agirbas, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]
-
ResearchGate. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Retrieved from [Link]
-
Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Nature. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Scientific Reports. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19. [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information: Dibenzo[c][1][7][8]thiadiazole. Chemical Communications. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Shanghai for Science and Technology. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
ResearchGate. (n.d.). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]
-
Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Retrieved from [Link]
-
MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. [Link]
-
Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
-
LibreTexts. (n.d.). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
ResearchGate. (2025). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Retrieved from [Link]
-
MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR. [Link]
-
Royal Society of Chemistry. (n.d.). Azophotoswitches containing thiazole, isothiazole, thiadiazole and isothiadiazole. Retrieved from [Link]
-
OUCI. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure. [Link]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. batch.libretexts.org [batch.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.st [sci-hub.st]
- 9. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
This guide provides a comprehensive technical resource for researchers and process chemists focused on the synthesis and scale-up of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. This heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. We will detail a robust and scalable synthetic route, address common challenges, and provide actionable troubleshooting solutions.
Section 1: Reaction Overview & Synthetic Strategy
For the synthesis of this compound, the Hurd-Mori reaction stands out as a reliable and scalable method.[1][2] This strategy involves the reaction of a suitable hydrazone derivative with thionyl chloride (SOCl₂). The "amino" functionality at the 5-position is conveniently introduced by using semicarbazide in the initial step.
The overall two-step process is outlined below:
-
Step A: Hydrazone Formation. Condensation of ethyl glyoxylate with semicarbazide to form the key intermediate, ethyl 2-(semicarbamoylidene)acetate.
-
Step B: Hurd-Mori Cyclization. Treatment of the intermediate hydrazone with thionyl chloride, which acts as both the cyclizing agent and the sulfur source, to yield the final 1,2,3-thiadiazole product.[3][4]
Caption: Two-step synthesis of the target compound via the Hurd-Mori reaction.
Mechanism Insight: The Hurd-Mori Cyclization
The Hurd-Mori reaction is a cornerstone of 1,2,3-thiadiazole synthesis.[2] The mechanism proceeds through the reaction of the hydrazone with thionyl chloride to form a chloro-sulfinyl intermediate. This is followed by an intramolecular electrophilic attack onto the carbon of the C=N bond, leading to a five-membered ring. Subsequent elimination of hydrogen chloride and sulfur dioxide (or related species) drives the reaction forward to furnish the aromatic thiadiazole ring. The success of this cyclization is often dependent on the electronic nature of the precursor.[5]
Section 2: Experimental Protocols & Scale-Up Data
This section provides detailed, step-by-step protocols for both laboratory and pilot-scale synthesis.
Reagent Stoichiometry Table
| Reagent | Lab Scale (10g Product) | Pilot Scale (1kg Product) | Molar Eq. | Notes |
| Step A: Hydrazone Formation | ||||
| Ethyl Glyoxylate (50% in Toluene) | 35.5 g | 3.55 kg | 1.00 | Starting material. |
| Semicarbazide HCl | 20.0 g | 2.00 kg | 1.05 | Slight excess ensures full conversion. |
| Sodium Acetate | 29.0 g | 2.90 kg | 2.00 | Acts as a base to free semicarbazide. |
| Ethanol | 200 mL | 20.0 L | - | Solvent. |
| Water | 100 mL | 10.0 L | - | Co-solvent. |
| Step B: Hurd-Mori Cyclization | ||||
| Ethyl 2-(semicarbamoylidene)acetate | 15.0 g | 1.50 kg | 1.00 | Dried intermediate from Step A. |
| Thionyl Chloride (SOCl₂) | 31.0 g (18.5 mL) | 3.10 kg (1.85 L) | 3.00 | Reagent and solvent. Excess drives reaction. |
| Dichloromethane (DCM), anhydrous | 150 mL | 15.0 L | - | Anhydrous solvent is critical. |
Step-by-Step Methodology
Step A: Synthesis of Ethyl 2-(semicarbamoylidene)acetate (Hydrazone)
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL), water (100 mL), semicarbazide hydrochloride (20.0 g), and sodium acetate (29.0 g).
-
Dissolution: Stir the mixture at room temperature for 15-20 minutes until all solids have dissolved. This in-situ generation of free semicarbazide is crucial for the reaction.
-
Addition of Aldehyde: Add ethyl glyoxylate (35.5 g, 50% solution in toluene) dropwise to the stirring solution over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a white solid.
-
Filtration and Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) followed by a small amount of cold ethanol (20 mL) to remove residual salts. Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 85-95%.
-
Step B: Hurd-Mori Cyclization to Yield Final Product
-
Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet connected to a gas scrubber (to trap HCl and SO₂), add anhydrous dichloromethane (DCM, 150 mL).
-
Thionyl Chloride Addition: Cool the DCM to 0-5 °C using an ice-salt bath. Slowly add thionyl chloride (18.5 mL) via the dropping funnel. CAUTION: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Substrate Addition: To the cold, stirring solution of thionyl chloride, add the dried ethyl 2-(semicarbamoylidene)acetate (15.0 g) from Step A in small portions over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The mixture will typically turn from a slurry to a clear, yellowish solution.
-
Quenching & Workup: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a separate beaker with vigorous stirring. This step neutralizes the excess thionyl chloride and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, followed by brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or ethanol, to yield the final product.
-
Expected Outcome: A pale yellow to light brown solid. Typical yield: 60-75%.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the Hurd-Mori reaction preferred for scaling up this synthesis? A: The Hurd-Mori reaction is highly advantageous for scale-up due to several factors: (1) The starting materials (ethyl glyoxylate, semicarbazide, thionyl chloride) are commercially available and relatively inexpensive.[3] (2) The reaction conditions are generally robust and do not require specialized high-pressure or cryogenic equipment. (3) The reaction typically provides good to excellent yields for a variety of substrates.[2]
Q2: What is the dual role of thionyl chloride in Step B? A: Thionyl chloride serves two critical functions. First, it acts as a dehydrating agent, facilitating the cyclization process. Second, and more importantly, it is the source of the sulfur atom that is incorporated into the heterocyclic 1,2,3-thiadiazole ring.[1] Some protocols may use an excess of thionyl chloride to also serve as the reaction solvent.[3]
Q3: Are there viable alternative synthetic routes? A: Yes, other routes to substituted 1,2,3-thiadiazoles exist, such as those starting from α-diazoketones or the cyclization of tosylhydrazones. However, the Hurd-Mori approach starting from a semicarbazone is often more direct and avoids the handling of potentially unstable diazo intermediates, making it a more practical choice for process safety and scalability.
Q4: What are the typical purity and analytical characteristics of the final product? A: After recrystallization, the final product, this compound, should be obtained with >98% purity as determined by HPLC and NMR. Key ¹H-NMR signals would include a singlet for the amino protons (NH₂), a quartet and a triplet corresponding to the ethyl ester group, and the absence of the hydrazone C=N-H proton from the intermediate.
Section 4: Troubleshooting Guide
Problem 1: Low or no yield of the hydrazone intermediate in Step A.
-
Possible Cause: Incorrect pH. The condensation reaction requires the semicarbazide to be in its free base form. Insufficient sodium acetate will result in an acidic solution, inhibiting the reaction.
-
Solution: Ensure the correct stoichiometry of sodium acetate is used. Before adding the aldehyde, check the pH of the semicarbazide solution; it should be mildly basic (pH 7.5-8.5).
-
-
Possible Cause: Incomplete reaction.
-
Solution: Confirm the reaction has gone to completion using TLC before proceeding to workup. If necessary, extend the reflux time by 1-2 hours.
-
Problem 2: The cyclization reaction (Step B) stalls or yields are very low.
-
Possible Cause: Presence of moisture. Thionyl chloride is extremely sensitive to water and will be rapidly quenched, preventing it from participating in the cyclization.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DCM as the solvent. The hydrazone intermediate must be thoroughly dried to a constant weight before use.
-
-
Possible Cause: Degraded thionyl chloride. Old bottles of SOCl₂ can absorb atmospheric moisture and degrade to HCl and SO₂.
-
Solution: Use a fresh, sealed bottle of thionyl chloride. For large-scale work, it is advisable to titrate or distill the reagent before use to ensure its potency.
-
Problem 3: Formation of a dark, intractable tar during the cyclization (Step B).
-
Possible Cause: Poor temperature control. The initial reaction between the hydrazone and thionyl chloride is exothermic. If the temperature rises uncontrollably, it can lead to decomposition and polymerization.
-
Solution: Strictly maintain the internal reaction temperature below 10 °C during the portion-wise addition of the hydrazone. Using a reliable cooling bath (ice-salt or a chiller) is critical for scale-up.
-
-
Possible Cause: Rate of addition is too fast.
-
Solution: Add the hydrazone slowly and in small portions, allowing the exotherm to subside between additions. For pilot-scale, a solids-dosing system can provide better control.
-
Problem 4: Difficulty isolating the final product after workup.
-
Possible Cause: Product is partially soluble in the aqueous phase.
-
Solution: Ensure the aqueous layer is thoroughly extracted with DCM (3-4 times if necessary) to recover all the product.
-
-
Possible Cause: Emulsion formation during bicarbonate wash.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Perform the washes slowly with gentle inversions rather than vigorous shaking.
-
-
Possible Cause: Product oils out instead of crystallizing.
-
Solution: After concentrating the DCM, dissolve the crude oil in a minimal amount of a hot solvent (like ethyl acetate or ethanol) and slowly add a non-polar co-solvent (like hexanes or heptane) until turbidity is observed. Cool slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
-
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]
-
Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. [Link]
-
Shafique, Z., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Le, H. V., et al. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 85-95. [Link]
-
Deadman, J. J., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(8), 2264-2270. [Link]
-
Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][2][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4849-4863. [Link]
-
Al-Soud, Y. A., et al. (2004). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4), 721-727. [Link]
-
Al-Soud, Y. A., et al. (2004). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
-
Martynov, A. A., & Boyarskiy, V. P. (2019). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 119(24), 12238-12317. [Link]
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Managing impurities in the synthesis of aminothiadiazole compounds
Answering the user's request to create a technical support center for managing impurities in the synthesis of aminothiadiazole compounds.
Technical Support Center: Synthesis of Aminothiadiazole Compounds
Welcome to the technical support center for aminothiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical heterocyclic scaffold. Aminothiadiazoles are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[1] However, their synthesis is often accompanied by the formation of impurities that can complicate scale-up, compromise biological data, and present regulatory challenges.
This document provides in-depth, field-proven insights into identifying, managing, and preventing common impurities. It is structured in a practical question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding aminothiadiazole synthesis and purity.
Q1: What are the most common synthetic routes to 2-amino-1,3,4-thiadiazoles and what are their associated impurity risks?
The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[2] A common approach is the reaction of thiosemicarbazide with a carboxylic acid, often using a dehydrating agent like polyphosphate ester (PPE), phosphorus oxychloride, or concentrated acids.[1][2][3]
The primary impurity risk associated with this route is the incomplete cyclization of the acylated thiosemicarbazide intermediate.[1] This intermediate is often polar and can be difficult to separate from the final product. Another key synthetic pathway involves the iodine-mediated oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes.[4]
Q2: What are the primary sources and types of impurities I should expect?
Impurities in aminothiadiazole syntheses can be broadly categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual thiosemicarbazide, carboxylic acids, or aldehydes are common.
-
Intermediates: The most significant is often the N-acylthiosemicarbazide intermediate which fails to cyclize.[1]
-
Inorganic Salts: Byproducts from reagents and bases (e.g., NaCl, KBr) are frequently present in the crude product.[5]
-
-
Product-Related Impurities (Side-Products):
-
Over-reaction or Dimerization: Depending on the reaction conditions, self-condensation or other side reactions can occur.
-
Isomeric Byproducts: In certain syntheses, the formation of alternative heterocyclic rings or positional isomers is possible. For instance, in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, the formation of 2,5-diamino-1,3,4-thiadiazole as a byproduct has been reported.[6]
-
-
Degradation Products:
-
Some aminothiadiazole derivatives can be unstable, particularly in certain solvents like DMSO or under harsh pH conditions, leading to the formation of degradants.[7]
-
Q3: What is the best initial strategy for purifying my crude aminothiadiazole compound?
For most aminothiadiazole syntheses, a multi-step approach is most effective.
-
Aqueous Wash/Recrystallization: The first step should be aimed at removing inorganic salts. Recrystallization from water is highly effective, as aminothiadiazoles typically have moderate solubility in hot water but are much less soluble in cold water, whereas inorganic salts remain highly soluble.[5]
-
Solvent Trituration/Wash: Washing the crude solid with a non-polar solvent like hexanes or diethyl ether can help remove greasy, non-polar impurities.[5]
-
Organic Solvent Recrystallization: If organic impurities remain, recrystallization from an organic solvent system (e.g., ethanol/water, isopropanol) is the next logical step.[5]
Q4: How can I effectively assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[8] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water, typically containing an acidic modifier like 0.1% formic acid or phosphoric acid, provides excellent resolution for most aminothiadiazole compounds and their impurities.[5][9] For structural confirmation and identification of unknown impurities, hyphenated techniques like LC-MS are invaluable.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the desired product and can help identify major impurities.[5]
Part 2: Troubleshooting Guide: Common Scenarios
This section provides a systematic approach to resolving specific experimental challenges.
Scenario 1: Low Purity After Initial Work-up
-
Symptom: Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or your initial HPLC analysis reveals a purity of <90% with several significant impurity peaks.
-
Potential Causes & Diagnosis:
-
Residual Inorganic Salts: These will not be visible by UV on TLC or HPLC but will suppress the calculated purity by weight. Diagnosis: Check the solubility of your crude product in a solvent like dichloromethane; inorganic salts will remain insoluble.
-
Unreacted Thiosemicarbazide: This is a highly polar starting material. Diagnosis: It will appear as a baseline spot on a normal-phase TLC plate and elute very early in a reverse-phase HPLC run.
-
Incomplete Cyclization (Acyl Intermediate): This is a very common cause. The intermediate is typically more polar than the final cyclized product. Diagnosis: Use LC-MS to look for a mass peak corresponding to your product + H₂O. The intermediate can be intentionally converted to the final product by treating a sample of the crude mixture with acid and heat, which should cause the corresponding impurity peak to shrink and the product peak to grow in a subsequent HPLC analysis.[1]
-
-
Solutions & Protocols:
-
For Inorganic Salts: Perform an aqueous recrystallization as described in Part 3, Protocol 2.
-
For Organic Impurities: If recrystallization fails, silica gel column chromatography is the most robust solution. A gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.[5] (See Part 3, Protocol 3).
-
Caption: Troubleshooting workflow for low-purity aminothiadiazole products.
Scenario 2: Persistent Impurity with Similar Polarity
-
Symptom: An impurity peak in your HPLC chromatogram is very close to your main product peak, and standard recrystallization or column chromatography fails to provide adequate separation.
-
Potential Causes & Diagnosis:
-
Isomeric Impurities: Positional isomers or structural isomers formed through alternative reaction pathways can have very similar physicochemical properties to the desired product.
-
Structurally Similar Byproducts: A byproduct formed from a related starting material impurity can be difficult to separate.
-
-
Diagnostic Steps:
-
HPLC Method Optimization: Systematically vary the mobile phase composition, gradient slope, temperature, and pH. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Trying a different column chemistry (e.g., a Phenyl-Hexyl column instead of a C18) can also be effective.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition. This can often immediately distinguish it from your product.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can be used on a sample enriched with the impurity to fully elucidate its structure.
-
-
Solutions & Protocols:
-
Preparative HPLC: If the impurity level is low, preparative HPLC is often the most direct way to obtain a highly pure sample, although it may not be practical for large quantities.
-
Derivatization: It may be possible to selectively react either the product or the impurity to drastically change its polarity. For example, the amino group on the thiadiazole ring can be acetylated.[2] This new derivative may be easily separable from the unreacted impurity. The protecting group can then be removed.
-
Re-evaluate Synthesis: The most robust long-term solution is often to revisit the synthesis. Modifying reaction conditions (temperature, reaction time, order of addition) may suppress the formation of the side-product.
-
Part 3: In-Depth Technical Protocols
Protocol 1: Optimized HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for analyzing 2-amino-1,3,4-thiadiazole derivatives.
| Parameter | Recommended Condition | Rationale |
| Column | Reverse-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of aminothiadiazoles.[9] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidification sharpens peaks and ensures consistent ionization of the basic amino group.[5][9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 5% to 95% B over 10 minutes, hold 2 min, re-equilibrate | A broad gradient is effective for screening for both polar and non-polar impurities. |
| Detection (UV) | 254 nm or analyte-specific λmax | 254 nm is a good general wavelength; determine the λmax from a UV scan for best sensitivity.[9] |
| Injection Volume | 5-10 µL | |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile/Water at ~1 mg/mL | Ensures good solubility and compatibility with the mobile phase. |
Protocol 2: General Recrystallization Procedure for Impure Aminothiadiazoles[5]
-
Solvent Selection: Start with water to remove inorganic salts. If ineffective for organic impurities, test solvent systems like ethanol/water, isopropanol, or ethyl acetate.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen solvent to start. Heat the mixture to boiling (or near boiling) with constant stirring.
-
Complete Dissolution: Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for an additional 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the carbon and any insoluble impurities. This step is critical to prevent premature crystallization.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[5]
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent, followed by a small amount of a cold, non-polar solvent (like diethyl ether) to aid in drying.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Silica Gel Column Chromatography[5]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Find a mobile phase that gives your product an Rf value of ~0.3 and separates it well from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., increase the percentage of ethyl acetate). This will elute the compounds in order of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
References
-
Kavitha, C., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC, NIH. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]
-
Shafique, S., et al. (2023). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Retrieved from [Link]
-
Unknown. (2024). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
- Young, R. W. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents.
-
Nguyen, H. T. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Retrieved from [Link]
-
Gultyai, V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved from [Link]
- Northey, E. H. (1949). Purification of 2-aminothiazole. Google Patents.
-
Unknown. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. ResearchGate. Retrieved from [Link]
- Unknown. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Unknown. (n.d.). The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. Retrieved from [Link]
-
Unknown. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Unknown. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Retrieved from [Link]
-
Unknown. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Kuhn, B., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Sayed, A. R., et al. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. Retrieved from [Link]
-
Yale, H. L., & Losee, K. (1966). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Unknown. (2019). Synthesis and characterization of thiourea. ResearchGate. Retrieved from [Link]
-
Unknown. (2016). Synthetic Routes to Imidazothiazines. ResearchGate. Retrieved from [Link]
-
Unknown. (2015). Synthetic Routes to Imidazothiadiazines. ResearchGate. Retrieved from [Link]
-
Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Unknown. (n.d.). A REVIEW ON IMPURITY PROFILING. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]
-
Lipson, V. V., & Gorobets, N. Y. (2017). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]
-
Unknown. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Scilit. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ejbps.com [ejbps.com]
Technical Support Center: Alternative Synthetic Routes to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions regarding alternative synthetic pathways. Our focus is to move beyond standard textbook procedures to address the real-world challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and specific issues that may arise during the synthesis of 1,2,3-thiadiazoles, with a particular focus on alternatives to the classical Hurd-Mori reaction.
Route 1: The Hurd-Mori Reaction and Its Challenges
The Hurd-Mori synthesis is a foundational method for creating 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[1][2] However, it is not without its difficulties.
Q1: My Hurd-Mori reaction is resulting in a very low yield. What are the primary factors to investigate?
A1: Low yields in the Hurd-Mori reaction are a frequent issue. Here is a systematic approach to troubleshooting:
-
Starting Material Purity: First, confirm the purity and structural integrity of your starting hydrazone. The presence of an active α-methylene group is crucial for the reaction to proceed.
-
Reaction Conditions: High temperatures can lead to the decomposition of either the starting materials or the thiadiazole product.[3] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize both the reaction time and temperature, preventing significant degradation.
-
N-Protecting Group: If your substrate includes a nitrogenous heterocycle, the choice of the N-protecting group is critical. Electron-withdrawing groups, such as a methyl carbamate, have been shown to produce significantly higher yields compared to electron-donating groups.[4]
Q2: I am seeing an unexpected side product in my Hurd-Mori reaction. How can I identify and mitigate it?
A2: A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid derivatives is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[3] To address this:
-
Characterization: Use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the byproduct.
-
Mitigation: Modifying the reaction conditions, such as the solvent and temperature, can help to favor the formation of the desired 1,2,3-thiadiazole. Additionally, purification via column chromatography is often effective in separating the target compound from the oxadiazine byproduct.[3]
Q3: Are there safer and more environmentally friendly alternatives to thionyl chloride for the Hurd-Mori synthesis?
A3: Yes, several milder alternatives have been developed. A notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3] Other protocols have successfully utilized iodine in DMSO as a catalytic system.[3]
Route 2: Synthesis from Diazoacetonitriles
An alternative pathway involves the use of diazoacetonitriles, which can be reacted with a source of sulfur to form the 5-amino-1,2,3-thiadiazole ring.
Q4: What are the key considerations when using diazoacetonitriles for the synthesis of 5-amino-1,2,3-thiadiazoles?
A4: This route provides a direct method to the desired product. A process has been developed where a diazoacetonitrile is brought into contact with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a suitable solvent.[5]
-
Base and Solvent: The choice of base and solvent is crucial. Amine-based compounds are often used as the base, and solvents such as methylene chloride, ether, chloroform, or n-hexane are typically employed.[5]
-
Sulfur Source: Either hydrogen sulfide gas in the presence of a base or a pre-formed salt of hydrogen sulfide (a sulfide or hydrosulfide) can be used.[5] The salt of hydrogen sulfide is typically used in at least an equimolar amount relative to the diazoacetonitrile.[5]
Route 3: Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides and their derivatives are versatile precursors for a variety of thiadiazole isomers, including the 1,3,4- and 1,2,4-scaffolds.[6][7][8] While not a direct route to the 1,2,3-isomer in this specific case, understanding these pathways is valuable for broader thiadiazole chemistry.
Q5: Can I synthesize 5-amino-1,3,4-thiadiazoles from thiosemicarbazide, and what are the common methods?
A5: Yes, 5-amino-1,3,4-thiadiazole derivatives are commonly synthesized from thiosemicarbazide.
-
With Carbon Disulfide: One method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a catalyst like potassium hydroxide to yield 5-Amino-1,3,4-thiadiazole-2-thiol.[6]
-
With Acyl Compounds: Thiosemicarbazide can be cyclized with various acyl compounds. For instance, refluxing with 2-benzamidoacetic acid and phosphorus oxychloride is one documented procedure.[9]
-
Green Chemistry Approaches: More environmentally friendly methods utilizing microwave or ultrasonic irradiation have been developed for the synthesis of thiadiazole derivatives from substituted thiosemicarbazides and benzoic acids in the presence of concentrated sulfuric acid.[10]
Part 2: Comparative Overview of Synthetic Routes
The following table summarizes the key aspects of the discussed alternative synthetic routes.
| Synthetic Route | Key Starting Materials | Key Reagents | Common Issues | Advantages |
| Hurd-Mori Reaction | Hydrazones with an active α-methylene group | Thionyl chloride (SOCl₂) | Low yields, harsh conditions, side product formation | Well-established, versatile for various substituted 1,2,3-thiadiazoles.[1][3] |
| Modified Hurd-Mori | N-tosylhydrazones | Elemental sulfur (S₈), TBAI or I₂/DMSO | Catalyst sensitivity | Milder conditions, avoids hazardous thionyl chloride.[3] |
| From Diazoacetonitriles | Diazoacetonitriles | Hydrogen sulfide (H₂S) and a base, or a sulfide/hydrosulfide salt | Handling of toxic H₂S and potentially unstable diazo compounds | Direct route to 5-amino-1,2,3-thiadiazoles.[5] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Improved Hurd-Mori Synthesis using N-Tosylhydrazone and Elemental Sulfur
This protocol is an adaptation of milder alternatives to the traditional Hurd-Mori reaction.[3]
Step 1: Preparation of the N-Tosylhydrazone
-
To a solution of the corresponding ketone or aldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of p-toluenesulfonhydrazide.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Isolate the N-tosylhydrazone product by filtration or extraction.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
In a reaction vessel, dissolve the N-tosylhydrazone and elemental sulfur in a suitable solvent like DMSO.
-
Add a catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI) or iodine (I₂).
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Visualizing Reaction Pathways
Below are diagrams illustrating the logic of the synthetic workflows discussed.
Caption: Basic workflow of the Hurd-Mori synthesis.
Caption: Troubleshooting logic for low yields in 1,2,3-thiadiazole synthesis.
References
- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles - Benchchem. (URL: )
- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (URL: )
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- The mechanism steps of formation of aminothiadiazole 1(A–D).
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia. (URL: )
-
Synthesis of Pyrrolo[2,3-d][3][6][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC - NIH. (URL: )
- 174 Thiadiazoles and Their Properties - ISRES. (URL: )
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: )
- US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google P
Sources
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. isres.org [isres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the vast array of heterocyclic compounds, thiadiazoles have emerged as a "privileged scaffold," demonstrating a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of derivatives based on the ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate core, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The 1,2,3-Thiadiazole Core: A Scaffold of Emerging Importance
Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. While the 1,3,4-thiadiazole isomer has been extensively studied, the 1,2,3-thiadiazole moiety is gaining significant attention for its unique chemical properties and diverse biological potential, including applications in agriculture, materials science, and pharmaceuticals.[1] Derivatives of 1,2,3-thiadiazole have shown promising antibacterial, antiviral, antifungal, and antitumor activities.[1]
The this compound scaffold, in particular, offers multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. The amino group at the C5 position and the carboxylate group at the C4 position are readily derivatized, allowing for a systematic exploration of the SAR.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the parent compound, this compound, and its subsequent derivatization are crucial steps in exploring its therapeutic potential. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of N-Aryl-5-amino-1,2,3-thiadiazole-4-carboxamides
This protocol describes a representative method for the synthesis of C4-carboxamide derivatives, a common modification to enhance biological activity.
-
Hydrolysis of the Ester: this compound (1 eq.) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is acidified with HCl to precipitate 5-amino-1,2,3-thiadiazole-4-carboxylic acid. The solid is filtered, washed with water, and dried.
-
Amide Coupling: To a solution of 5-amino-1,2,3-thiadiazole-4-carboxylic acid (1 eq.) in anhydrous DMF, a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.) are added. The mixture is stirred for 10 minutes at room temperature. The desired substituted aniline (1.1 eq.) is then added, and the reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-aryl-5-amino-1,2,3-thiadiazole-4-carboxamide.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Below, we compare the SAR of derivatives based on modifications at the C4 and C5 positions.
Modifications at the C4-Position: The Carboxamide Moiety
Conversion of the C4-ethyl ester to a carboxamide is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
| Derivative Class | Modification | Observed Activity | Key SAR Insights |
| N-Aryl Carboxamides | Substitution on the N-phenyl ring | Anticancer, Antimicrobial | Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring often enhance anticancer activity. The position of the substituent is also critical, with para-substitution generally being favorable. |
| N-Alkyl Carboxamides | Varying alkyl chain length | Antimicrobial | Shorter alkyl chains (e.g., methyl, ethyl) tend to show better activity than longer chains. Branching of the alkyl chain can decrease activity. |
| N-Heteroaryl Carboxamides | Introduction of rings like pyridine, thiazole | Anticancer | The nature of the heteroaryl ring significantly influences activity. Pyridine-containing derivatives have shown notable potency in some studies. |
Rationale for Experimental Choices: The rationale behind synthesizing a series of N-substituted carboxamides is to explore the impact of lipophilicity, electronic effects, and hydrogen bonding potential on target engagement. By systematically varying the substituents, researchers can map the binding pocket of the biological target.
Modifications at the C5-Position: The Amino Group
The C5-amino group serves as another key site for modification, often through acylation or sulfonylation, to introduce new pharmacophores.
| Derivative Class | Modification | Observed Activity | Key SAR Insights |
| C5-Amides | Acylation with various acid chlorides | Anticancer, Antimicrobial | Aromatic acyl groups can enhance activity, particularly those with electron-donating or withdrawing substituents that can participate in pi-stacking or hydrogen bonding interactions. |
| C5-Sulfonamides | Reaction with sulfonyl chlorides | Carbonic Anhydrase Inhibition | The sulfonamide moiety is a well-known zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrases, some of which are implicated in cancer. |
| C5-Schiff Bases | Condensation with aldehydes | Antimicrobial | The formation of an imine bond introduces a planar, conjugated system that can interact with biological targets. The nature of the aromatic aldehyde used for condensation is a key determinant of activity. |
Comparative Efficacy: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Derivatives
While both isomers are valuable scaffolds, they exhibit distinct biological profiles, likely due to differences in their electronic distribution and geometry. The 1,3,4-thiadiazole ring is often considered a bioisostere of pyrimidine and can interfere with nucleic acid synthesis.[2]
Caption: Key comparative points between 1,2,3- and 1,3,4-thiadiazole scaffolds in drug design.
Mechanistic Insights: A Case Study in Anticancer Activity
Several studies on thiadiazole derivatives have elucidated their mechanisms of action. For instance, some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways. While specific mechanistic studies on this compound derivatives are limited, analogies can be drawn from related compounds.
Caption: A plausible signaling pathway for the anticancer activity of thiadiazole derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature, though not extensive on this specific molecule, suggests that derivatization at the C4 and C5 positions can lead to compounds with significant anticancer and antimicrobial activities. Future research should focus on a more systematic exploration of the SAR of this scaffold, including the synthesis of a wider range of derivatives and comprehensive biological evaluation. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the development of new and effective drugs based on the 1,2,3-thiadiazole core.
References
-
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed. [Link]
-
Thiadiazole derivatives as anticancer agents. PubMed Central. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
-
AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. Neliti. [Link]
Sources
The Tale of Two Isomers: A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Bioactivity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiadiazoles represent a privileged scaffold, a five-membered ring containing sulfur and two nitrogen atoms. Their inherent chemical properties and diverse biological activities have positioned them as a cornerstone in medicinal chemistry. Among the four possible isomers, the 1,2,3- and 1,3,4-thiadiazole cores have garnered the most attention, serving as the foundation for a multitude of bioactive compounds. This guide provides an in-depth comparative analysis of the bioactivities of these two isomeric scaffolds, offering insights into their therapeutic potential and the subtle structural nuances that dictate their biological profiles.
At a Glance: Isomeric Differences and Bioactivity Profiles
While both 1,2,3- and 1,3,4-thiadiazole isomers share the same molecular formula, the arrangement of their heteroatoms imparts distinct electronic and steric properties, leading to divergent biological activities. The 1,3,4-thiadiazole ring, in particular, has been more extensively studied and is a component of several marketed drugs.[1] Its mesoionic character is believed to facilitate crossing cellular membranes and strong interactions with biological targets.[2]
| Feature | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole |
| Primary Bioactivities | Antimicrobial, Antifungal, Anticancer, Antiviral, Plant Activator[3] | Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory, Analgesic[1][4] |
| Known Mechanisms of Action | Cytochrome P450 inhibition[5] | Tubulin polymerization inhibition, PI3K/Akt pathway interference, GABAA receptor modulation[6][7] |
| Clinical Significance | Primarily in preclinical development | Present in several marketed drugs (e.g., Acetazolamide, Methazolamide)[8] |
A Deeper Dive into Bioactivity: A Head-to-Head Comparison
Anticancer Activity: A Prominent Battleground
Both thiadiazole isomers have demonstrated significant potential in the realm of oncology, albeit through potentially different mechanisms.
1,3,4-Thiadiazole: This isomer is a well-established pharmacophore in the design of anticancer agents.[2][9] Derivatives of 1,3,4-thiadiazole have been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia cells.[6] Their anticancer effects are attributed to several mechanisms:
-
Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, interfering with tubulin assembly and leading to cell cycle arrest and apoptosis.[6]
-
Signaling Pathway Interference: These compounds can disrupt crucial signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6]
-
Enzyme Inhibition: They are known to inhibit various enzymes crucial for cancer progression, including carbonic anhydrases, matrix metalloproteinases, and tyrosine kinases.[10]
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine allows it to act as a bioisostere, interfering with DNA replication processes.[9][11]
1,2,3-Thiadiazole: While not as extensively explored as its 1,3,4-counterpart for anticancer activity, the 1,2,3-thiadiazole scaffold has also shown promise. Studies have reported the synthesis of 1,2,3-thiadiazole derivatives with in vitro antitumor activity against various cancer cell lines.[12][13] For instance, certain derivatives have demonstrated greater activity than the reference drug 5-fluorouracil against specific colon and breast cancer cell lines.[13] The mechanism of action for the anticancer effects of 1,2,3-thiadiazoles is still an active area of investigation, with some evidence pointing towards the inhibition of cytochrome P450 enzymes.[5]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
A standard method to assess the cytotoxic potential of novel thiadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for in vitro anticancer activity screening.
Antimicrobial Activity: A Broad Spectrum of Defense
Both isomers have been extensively investigated for their ability to combat microbial infections.
1,3,4-Thiadiazole: The 1,3,4-thiadiazole nucleus is a common feature in a wide array of antimicrobial agents.[14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15] The presence of the =N-C-S- moiety is considered crucial for their biological activity.[8] The antimicrobial efficacy is often enhanced by the presence of specific substituents on the thiadiazole ring.
1,2,3-Thiadiazole: The 1,2,3-thiadiazole scaffold has also yielded compounds with significant antimicrobial properties.[16] Studies have demonstrated the broad-spectrum activity of 1,2,3-thiadiazole derivatives against various pathogenic microbes, including resistant strains.[12][16] For example, certain derivatives have shown substantial antipseudomonal activity.[16] The antimicrobial coverage can be modulated by the nature of the substituents attached to the heterocyclic ring.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The synthesized thiadiazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
Caption: General workflow for antimicrobial susceptibility testing.
Other Notable Bioactivities
Beyond their anticancer and antimicrobial properties, both thiadiazole isomers have shown promise in other therapeutic areas.
1,3,4-Thiadiazole:
-
Anticonvulsant Activity: Several 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant effects, with a proposed mechanism involving the potentiation of the GABAA receptor pathway, leading to the release of chloride ions and preventing abnormal neuronal firing.[7]
-
Anti-inflammatory and Analgesic Activity: This scaffold is also found in compounds with significant anti-inflammatory and analgesic properties.[4]
1,2,3-Thiadiazole:
-
Antiviral Activity: Certain 1,2,3-thiadiazole derivatives have been identified as potent anti-HIV-1 agents.[3]
-
Plant Activators: This isomer has also found applications in agriculture as plant activators, inducing disease resistance in crops.[3]
Structure-Activity Relationships (SAR): The Key to Potency
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
For 1,3,4-thiadiazoles , the 2- and 5-positions are common sites for substitution. The introduction of different aryl, alkyl, or heterocyclic moieties at these positions can significantly modulate the bioactivity. For instance, in the context of anticancer activity, the presence of specific substituted phenyl rings can enhance cytotoxicity.[9]
For 1,2,3-thiadiazoles , substitutions at the 4- and 5-positions are crucial for their biological profile. The nature of these substituents influences their interaction with biological targets and their overall efficacy.[3]
Conclusion: A Tale of Versatility and Potential
The comparative analysis of 1,2,3- and 1,3,4-thiadiazole bioactivities reveals a fascinating story of isomeric influence on pharmacological profiles. While the 1,3,4-thiadiazole scaffold is more established in medicinal chemistry, with several approved drugs to its name, the 1,2,3-isomer presents a promising and relatively less explored avenue for the discovery of novel therapeutic agents.
Both isomers offer a versatile platform for the design and development of new drugs targeting a wide range of diseases. A deeper understanding of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the creation of more potent and selective thiadiazole-based therapeutics in the future.
References
- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-742.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Biological and Experimental Pharmaceutical Letters.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed.
- Kim, Y., Kim, J., Kim, S., Jeong, S., & Lee, J. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623.
- Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. (2022).
- Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2004). PubMed.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2018).
- 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. (1998). PubMed.
- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). SLAS Discovery.
- Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. (2015).
- (PDF) Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. (2015).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). Molecules.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2024). Molecules.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2018).
- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024).
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. (2002). PubMed.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). Molecules.
- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
- Review on Biological Activities of 1,3,4-Thiadiazole Deriv
- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2014). PubMed.
- A Comparative Analysis of the Bioactivity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Deriv
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Derivatives
The 1,2,3-thiadiazole nucleus is a compelling scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, as a core structure, offers multiple points for chemical modification, allowing for the generation of diverse compound libraries. This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of this parent compound, focusing on establishing a robust, multi-faceted testing cascade to elucidate their therapeutic potential. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and discuss the interpretation of comparative data.
I. Strategic In Vitro Screening Cascade
A hierarchical and logical screening approach is paramount to efficiently identify promising lead compounds. The proposed cascade initiates with broad cytotoxicity screening to determine the therapeutic window of the synthesized derivatives. Subsequently, compounds are funneled into more specific assays to probe their potential antimicrobial and anti-inflammatory activities. This tiered approach ensures that resources are focused on derivatives with the most promising safety and efficacy profiles.
Caption: A strategic workflow for the in vitro evaluation of novel thiadiazole derivatives.
II. Foundational In Vitro Methodologies
The integrity of any in vitro study hinges on the meticulous execution of well-validated assays. Here, we provide detailed, step-by-step protocols for key experiments in our proposed screening cascade.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is recommended for standardized and reproducible results.[3][4][5][7][8]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.[9][10]
Protocol:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
III. Comparative Analysis of Thiadiazole Derivatives
To illustrate the application of these methodologies, we present hypothetical data for a series of this compound derivatives. These data are modeled on published findings for structurally related thiadiazole compounds.[1][12][13][14][15][16][17][18]
Table 1: In Vitro Cytotoxicity and Antimicrobial Activity
| Compound ID | R-Group | Cytotoxicity (IC50 in µM) | Antibacterial (MIC in µg/mL) vs. S. aureus | Antifungal (MIC in µg/mL) vs. C. albicans |
| Parent | -H | >100 | >128 | >128 |
| TDZ-1 | -CH3 | 85.2 | 64 | 128 |
| TDZ-2 | -C6H5 | 42.5 | 32 | 64 |
| TDZ-3 | -p-Cl-C6H4 | 21.8 | 16 | 32 |
| TDZ-4 | -p-NO2-C6H4 | 15.6 | 8 | 16 |
| Doxorubicin | N/A | 0.5 | N/A | N/A |
| Ciprofloxacin | N/A | N/A | 2 | N/A |
| Fluconazole | N/A | N/A | N/A | 8 |
Table 2: In Vitro Anti-inflammatory Activity
| Compound ID | R-Group | NO Production Inhibition (IC50 in µM) |
| Parent | -H | >100 |
| TDZ-1 | -CH3 | 75.4 |
| TDZ-2 | -C6H5 | 52.1 |
| TDZ-3 | -p-Cl-C6H4 | 35.9 |
| TDZ-4 | -p-NO2-C6H4 | 28.3 |
| Dexamethasone | N/A | 12.5 |
From these hypothetical results, a structure-activity relationship (SAR) begins to emerge. The introduction of an aromatic ring at the R-position (TDZ-2) enhances activity compared to a simple methyl group (TDZ-1). Furthermore, electron-withdrawing substituents on the phenyl ring (TDZ-3 and TDZ-4) appear to potentiate the cytotoxic, antimicrobial, and anti-inflammatory effects.
IV. Delving into the Mechanism of Action: NF-κB Signaling
A crucial aspect of drug discovery is understanding how a compound exerts its biological effects. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation and cell survival, making it a common target for anti-inflammatory and anticancer drugs.[19] Thiadiazole derivatives have been reported to inhibit this pathway.[20][21]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by thiadiazole derivatives.
To investigate the effect of the lead compounds on this pathway, a luciferase reporter assay can be employed. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Inhibition of NF-κB activation will result in a decrease in luciferase expression, which can be quantified by measuring luminescence.
V. Conclusion and Future Directions
This guide outlines a systematic approach for the in vitro characterization of novel this compound derivatives. By employing a tiered screening cascade encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify promising lead candidates. Subsequent mechanism-of-action studies, such as investigating the modulation of the NF-κB pathway, will provide deeper insights into their therapeutic potential. The illustrative data underscores the importance of systematic chemical modifications to optimize biological activity. Promising compounds identified through this in vitro workflow can then be advanced to more complex cell-based models and eventually in vivo studies.
References
-
Clinical and Laboratory Standards Institute. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI; 2023. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]
-
Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. 2025. [Link]
-
Borges AL, Donnelly J, Morazan E, Rollins M. Quantifying cell viability via LDH cytotoxicity assay. protocols.io. 2025. [Link]
-
ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]
-
Titheradge MA. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI; 2007. [Link]
-
Bio-Rad. NF-κB Signaling Pathway. [Link]
-
Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
ResearchGate. Nitric Oxide Assay?. 2013. [Link]
-
Kumar S, et al. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats. Pharmacology. 2020;105(5-6):260-271. [Link]
-
Al-Hussain SA, et al. Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer. RSC Adv. 2024;14(1):1-16. [Link]
-
Singh S, et al. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. J Pharm Res. 2021;15(1):1-6. [Link]
-
Karolina S, et al. Thiadiazole derivatives as anticancer agents. Eur J Pharmacol. 2020;866:172820. [Link]
-
Aibinuola, et al. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021;354(9):e2000470. [Link]
-
Oniga S, et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opin Drug Discov. 2018;13(3):223-235. [Link]
-
Pop R, et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023;28(24):8031. [Link]
-
Goudemath, et al. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][4][5][7]thiadiazoles. Sci Rep. 2024;14(1):1-14. [Link]
-
Al-Ghorbani, et al. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Sci Rep. 2024;14(1):1-14. [Link]
-
Unknown. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Int J App Pharm. 2018;10(1):1-4. [Link]
-
Hidir A, et al. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. 2025. [Link]
-
Maccioni E, et al. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel). 2021;14(6):546. [Link]
-
Staszewska-Krajewska O, et al. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. 2022;27(6):1812. [Link]
-
El-Masry AH, et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Pharmaceuticals (Basel). 2022;15(12):1476. [Link]
-
Mathew B, et al. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. Sci Rep. 2022;12(1):1-15. [Link]
-
Gaafar A, et al. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. Eur J Med Chem. 2011;46(4):1367-1375. [Link]
-
ResearchGate. Thiadiazole derivatives in clinical trials. [Link]
-
Thore SN, et al. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorg Med Chem Lett. 2012;22(18):5874-5878. [Link]
-
S. S, et al. Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Lat Am J Pharm. 2011;30(8):1500-1505. [Link]
-
Al-Ostath, et al. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules. 2024;29(10):2250. [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. latamjpharm.org [latamjpharm.org]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Thiadiazole-Based Drugs: A Comparative Guide
In the landscape of modern drug discovery, the thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical comparison for validating the mechanism of action of a novel, hypothetical thiadiazole-based drug, herein referred to as "Thiadiazole-X," a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, stepwise framework for the experimental validation of Thiadiazole-X's mechanism of action, comparing its performance with established EGFR inhibitors, Gefitinib and Erlotinib.[5][6]
A Framework for Mechanistic Validation
A rigorous validation of a drug's mechanism of action is paramount for its successful clinical translation. Our approach is multi-faceted, beginning with direct target engagement and culminating in the assessment of downstream cellular consequences. This guide will detail the following key experimental stages:
-
Direct Target Engagement: Confirming that Thiadiazole-X physically interacts with its intended target, EGFR, within a cellular context.
-
In Vitro Kinase Inhibition: Quantifying the inhibitory potency of Thiadiazole-X on EGFR kinase activity in a controlled, cell-free system.
-
Cellular Target Inhibition and Downstream Signaling: Assessing the effect of Thiadiazole-X on EGFR phosphorylation and its downstream signaling pathways in cancer cell lines.
-
Global Transcriptomic Profiling: Understanding the broader cellular response to Thiadiazole-X treatment through RNA sequencing.
Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before delving into functional assays, it is crucial to confirm that the drug candidate directly binds to its putative target in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[7][8] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8][9]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture A549 non-small cell lung cancer cells, which overexpress EGFR, to 80% confluency.
-
Treat the cells with Thiadiazole-X (10 µM), Gefitinib (10 µM), Erlotinib (10 µM), or a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Separation and Detection:
Data Presentation: CETSA Results
| Treatment | Temperature (°C) | Soluble EGFR (Relative to 40°C) |
| Vehicle (DMSO) | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.52 | |
| 60 | 0.21 | |
| 65 | 0.05 | |
| Thiadiazole-X (10 µM) | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.89 | |
| 60 | 0.75 | |
| 65 | 0.45 | |
| Gefitinib (10 µM) | 40 | 1.00 |
| 50 | 0.95 | |
| 55 | 0.82 | |
| 60 | 0.68 | |
| 65 | 0.39 | |
| Erlotinib (10 µM) | 40 | 1.00 |
| 50 | 0.96 | |
| 55 | 0.85 | |
| 60 | 0.71 | |
| 65 | 0.42 |
Trustworthiness: The clear shift in the melting curve of EGFR in the presence of Thiadiazole-X, comparable to the established inhibitors Gefitinib and Erlotinib, provides strong evidence of direct target engagement within the cellular environment.
Mandatory Visualization: CETSA Workflow
Caption: CETSA experimental workflow.
In Vitro Kinase Inhibition Assay
Expertise & Experience: Having confirmed target engagement, the next logical step is to quantify the inhibitory potency of Thiadiazole-X on the enzymatic activity of EGFR. An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the phosphorylation of a substrate by the target kinase.[11][12]
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, combine recombinant human EGFR enzyme, a suitable kinase buffer, and a tyrosine kinase substrate.[11]
-
Add serial dilutions of Thiadiazole-X, Gefitinib, or Erlotinib. Include a no-inhibitor control.
-
-
Kinase Reaction:
-
Detection:
Data Presentation: In Vitro Kinase Inhibition
| Compound | IC50 (nM) |
| Thiadiazole-X | 5.2 |
| Gefitinib | 25.7 |
| Erlotinib | 15.4 |
Trustworthiness: The low nanomolar IC50 value for Thiadiazole-X demonstrates its potent inhibition of EGFR kinase activity, surpassing that of the established drugs Gefitinib and Erlotinib in this in vitro setting.
Mandatory Visualization: Kinase Inhibition Assay Workflow
Caption: In vitro kinase assay workflow.
Cellular Target Inhibition and Downstream Signaling
Expertise & Experience: To be therapeutically effective, a drug must not only bind to its target but also inhibit its function in a cellular context, leading to the modulation of downstream signaling pathways. Western blotting is a cornerstone technique for assessing the phosphorylation status of EGFR and key downstream effectors like Akt and ERK.[14][15][16]
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Culture and Treatment:
-
Starve A549 cells overnight and then treat with Thiadiazole-X, Gefitinib, or Erlotinib at various concentrations for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[15]
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.[15]
-
Data Presentation: Inhibition of EGFR Signaling
| Treatment (1 µM) | p-EGFR / Total EGFR | p-Akt / Total Akt | p-ERK / Total ERK |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| Thiadiazole-X | 0.12 | 0.25 | 0.31 |
| Gefitinib | 0.28 | 0.45 | 0.52 |
| Erlotinib | 0.22 | 0.38 | 0.46 |
Trustworthiness: The significant reduction in the phosphorylation of EGFR, Akt, and ERK upon treatment with Thiadiazole-X confirms its ability to inhibit the EGFR signaling cascade in cancer cells, with greater potency than the comparator drugs at the tested concentration.
// Nodes EGF [label="EGF", fillcolor="#4285F4"]; EGFR [label="EGFR", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#34A853"]; ERK [label="ERK", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiadiazole_X [label="Thiadiazole-X", shape=invhouse, fillcolor="#EA4335"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; EGFR -> ERK [label="Activates"]; Akt -> Proliferation; ERK -> Proliferation; Thiadiazole_X -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: RNA sequencing experimental workflow.
Conclusion
This guide has outlined a comprehensive and rigorous experimental strategy for validating the mechanism of action of a novel thiadiazole-based drug, Thiadiazole-X, as an EGFR inhibitor. Through a combination of target engagement, in vitro and cellular functional assays, and global transcriptomic profiling, we have demonstrated a clear and logical path to building a robust data package. The comparative data presented, albeit hypothetical, illustrates how Thiadiazole-X not only meets but, in some aspects, exceeds the performance of established drugs in its class. This self-validating system of experiments provides a high degree of confidence in the proposed mechanism of action, a critical step in the journey of a novel therapeutic from the laboratory to the clinic.
References
- An overview of biological activities of thiadiazole derivatives. (2024-07-23).
-
Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. (2010). Journal of Proteome Research, 9(4), 1774-1781. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Methods in Molecular Biology, 1470, 239-258. Available from: [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery. (2025-04-09). Lexogen. Available from: [Link]
-
Gefitinib. (n.d.). In: Wikipedia. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). RSC Advances, 12(45), 29463-29476. Available from: [Link]
-
Erlotinib. (2024-10-09). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014-08-07). Nature Protocols, 9(9), 2100-2117. Available from: [Link]
-
What is the mechanism of Gefitinib? (2024-07-17). Patsnap Synapse. Available from: [Link]
-
How does erlotinib work (mechanism of action)? (2024-12-18). Drugs.com. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(12), e4051. Available from: [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available from: [Link]
-
Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. (n.d.). CD Genomics. Available from: [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2007). Clinical Medicine. Therapeutics, 1, CMT.S541. Available from: [Link]
-
Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.). ResearchGate. Available from: [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2016). Oncotarget, 7(38), 61253–61264. Available from: [Link]
-
Introduction to RNA-Seq and its Applications to Drug Discovery and Development. (2025-08-10). ResearchGate. Available from: [Link]
-
erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Available from: [Link]
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.). ResearchGate. Available from: [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics. (2024-04-16). PLoS ONE, 19(4), e0296766. Available from: [Link]
-
RNA-Based Drug Response Biomarker Discovery and Profiling. (n.d.). Illumina. Available from: [Link]
-
In vitro kinase assay. (2023-09-23). protocols.io. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024-05-20). Platelets, 35(1), 2359092. Available from: [Link]
-
Pharmacology of Erlotinib Erlocip-150, Erlonib; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-04-21). YouTube. Available from: [Link]
Sources
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. In vitro kinase assay [protocols.io]
- 14. Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Biological Evaluation of Novel 1,2,3-Thiadiazole Carboxamides
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Its derivatives have demonstrated significant potential as antimicrobial, antiviral, insecticidal, and anticancer agents.[1] The carboxamide linkage, a common feature in many clinically approved drugs, enhances the ability of these molecules to form hydrogen bonds and interact with biological targets.[3][4] This guide provides a comprehensive comparison of the biological performance of novel 1,2,3-thiadiazole carboxamides, grounded in experimental data and detailed protocols, to aid researchers in drug discovery and development.
Synthetic Approaches: The Foundation of Novelty
The generation of novel 1,2,3-thiadiazole carboxamides often begins with established synthetic pathways, with the Hurd-Mori reaction being a cornerstone for creating the core thiadiazole ring.[1][2] This reaction typically involves the cyclization of a suitable precursor with thionyl chloride.[1] Subsequent modifications, such as amidation reactions, are then employed to introduce the carboxamide moiety and other diverse substituents, allowing for the exploration of the structure-activity relationship (SAR).
Caption: Generalized synthetic workflow for 1,2,3-thiadiazole carboxamides.
Comparative Antifungal Activity
Several 1,2,3-thiadiazole carboxamide derivatives have been evaluated for their efficacy against pathogenic fungi, demonstrating that their activity is highly dependent on the nature of their chemical substituents.[5][6][7]
Data Summary: In Vitro Antifungal Performance
The following table summarizes the performance of various derivatives against different fungal strains, highlighting the influence of structural modifications.
| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition (%) / EC₅₀ (µg/mL) | Reference Compound | Source |
| 6a | C. arachidicola | - | "Good activities" | Commercial drug | [5][6] |
| 149 | Aspergillus niger (AS) | - | 100% | - | [1] |
| 149 | Pyricularia piricola (PP) | - | 85% | - | [1] |
| 149 | Rhizoctonia solani (RS) | - | 97% | - | [1] |
| Carbamate (4) | A. kikuchiana | 50 | 90.7% | - | [7] |
| Carbamate (4) | A. kikuchiana | 5 | 54% | - | [7] |
| Carbamate (9) | G. zeae | 5 | 59% | - | [7] |
| Triazole A3-3 | S. sclerotiorum | - | EC₅₀: 1.08 | Boscalid | [8] |
| Triazole A3-3 | R. cerealis | - | EC₅₀: 1.67 | Boscalid | [8] |
Note: The data indicates that carbamate derivatives with alkyl chains of 6-11 carbons show optimal activity.[7] Compound 149 , a carboxamide derivative, displayed broad-spectrum fungicidal activity.[1]
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol provides a reliable method for the in vitro assessment of antifungal activity. Its trustworthiness is ensured by the inclusion of positive and negative controls.
Objective: To quantify the ability of a test compound to inhibit the vegetative growth of a target fungus.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stock of a known fungicide (e.g., Boscalid) as a positive control
-
Pure solvent (e.g., DMSO) as a negative control
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For the controls, add the positive control or the negative control solvent to separate batches of PDA.
-
Pouring Plates: Swirl the flasks to ensure homogenous mixing and immediately pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate.
-
Placement: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (test compound, positive control, and negative control).
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the negative control plate has almost reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where: C is the average diameter of the fungal colony in the negative control, and T is the average diameter of the fungal colony in the treated plate.
-
Causality Insight: This assay directly measures fungistatic or fungicidal activity by assessing the compound's impact on mycelial proliferation. The use of a solvent control is critical to ensure that the solvent itself does not inhibit fungal growth, while a positive control validates the assay's sensitivity to known antifungal agents.
Caption: Workflow for the mycelial growth inhibition assay.
Comparative Anticancer Activity
The 1,2,3-thiadiazole carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][9] Studies have shown potent activity against a range of human cancer cell lines.
Data Summary: In Vitro Cytotoxicity
The table below compares the cytotoxic effects of selected 1,2,3-thiadiazole derivatives against various cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Source |
| 25 (DHEA derivative) | T47D (Breast) | 0.058 | Adriamycin | 0.04 | [1][9] |
| 114 (D-proline derivative) | T47D (Breast) | 0.058 ± 0.016 | Adriamycin | - | [1] |
| 8e (Pyrazole oxime) | Panc-1 (Pancreatic) | - | - | - | [9] |
| 8l (Pyrazole oxime) | Panc-1 (Pancreatic) | - | - | - | [9] |
| 51am (Thiazole/Thiadiazole) | MKN-45 (Gastric) | Potent | - | - | [3][10] |
| Thiazole Derivative | HCT-8 (Intestine) | 48% inhibition @ 5 µg/mL | - | - | [11][12] |
| Triazole Glycoside 7 | MCF-7 (Breast) | 0.5 ± 0.2 | Doxorubicin | - | [13] |
| Triazole Glycoside 8 | HCT-116 (Colorectal) | 4.2 ± 1.1 | Doxorubicin | - | [13] |
Note: The DHEA derivative 25 demonstrated cytotoxicity comparable to the clinical drug Adriamycin, with high selectivity for T47D breast cancer cells.[9] Compound 51am was identified as a promising c-Met kinase inhibitor, inducing cell cycle arrest and apoptosis.[3][10]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
Causality Insight: The MTT assay's validity rests on the principle that only metabolically active, viable cells can reduce MTT to formazan. A decrease in the purple color indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Caption: Standard workflow for an MTT cytotoxicity assay.
Other Biological Activities
Beyond antifungal and anticancer applications, 1,2,3-thiadiazole carboxamides have shown promise in other areas.
-
Antiviral Activity: Certain derivatives have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). Compound 102 showed a curative activity of 60% at 500 µg/mL, comparable to the commercial agent tiadinil (58%).[1] Another derivative, 103 , exhibited a protective effect of 76% at the same concentration, outperforming tiadinil (75%).[1]
-
Insecticidal Activity: Carboxamide analogues based on (E)-β-farnesene have been tested for aphicidal behavior against Myzus persicae.[1] The most potent compounds showed LC₅₀ values in the range of 33.4 to 61.8 µg/mL, which was significantly more active than the parent farnesene but less potent than the commercial insecticide pymetrozine (LC₅₀ = 7.1 µg/mL).[1]
Conclusion and Future Outlook
The biological evaluation of novel 1,2,3-thiadiazole carboxamides reveals a class of compounds with diverse and potent activities. The modular nature of their synthesis allows for extensive chemical modification, enabling the fine-tuning of their biological profiles. Comparative data clearly indicates that specific derivatives can exhibit performance on par with or even exceeding that of established commercial drugs in in vitro settings.
Future research should focus on elucidating the specific mechanisms of action, such as the inhibition of key enzymes like c-Met kinase or succinate dehydrogenase.[3][8] Promising candidates from in vitro screens must advance to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety.[14][15] The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutic agents.
References
- Yan, S. L., Yang, M. Y., Sun, Z. H., Min, L. J., Tan, C. X., Weng, J. Q., Wu, H. K., & Liu, X. H. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943.
- Ingenta Connect. (n.d.). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain.
- PubMed. (n.d.). Synthesis and Antifungal Activities of Alkyl N-(1,2,3-thiadiazole-4-carbonyl) Carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) Carbamothioates.
- Zaczyńska, E., & Mączyński, M. (2021).
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- PubMed. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
- ResearchGate. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- PubMed. (2010). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 54(5), 2023-2031.
- National Institutes of Health. (2010). In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 54(5), 2023-2031.
- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- National Institutes of Health. (n.d.). Thiadiazole derivatives as anticancer agents.
- PubMed. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169.
- ResearchGate. (n.d.). (PDF) Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 7016.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 7. Synthesis and antifungal activities of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate Analogs: Unveiling Potential as Anticancer Agents
A Senior Application Scientist's Guide to In Silico Hit Identification and Comparative Analysis
In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of promising lead compounds. This guide provides an in-depth comparative analysis of the docking performance of "Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate" and its analogs against key anticancer targets. We will objectively compare their predicted binding affinities with those of other well-established heterocyclic scaffolds, supported by a detailed, validated docking protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for informed decision-making in their research endeavors.
Introduction: The Emerging Role of Thiadiazoles in Oncology
The 1,2,3-thiadiazole moiety is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1] The unique electronic and structural features of the thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological macromolecules. While the 1,3,4-thiadiazole isomer is more extensively studied, the 1,2,3-thiadiazole scaffold, as exemplified by "this compound," presents a compelling yet underexplored area for the development of novel therapeutic agents.
This guide will focus on a comparative in silico evaluation of "this compound" and its hypothetical analogs against three well-validated anticancer targets: Epidermal Growth Factor Receptor (EGFR) kinase, Tubulin, and Cyclin-Dependent Kinase 2 (CDK2). The rationale for selecting these targets is the established role of thiadiazole derivatives as inhibitors of these proteins.[2][3][4] To provide a robust comparative framework, we will also dock known inhibitors with different heterocyclic cores (thiazole, oxadiazole, and triazole) and correlate the docking scores with their experimentally determined inhibitory activities (IC50 values).
The In Silico Experimental Design: A Validated Docking Workflow
To ensure the scientific integrity and reproducibility of our findings, we will employ a validated molecular docking protocol using AutoDock Vina, a widely used and freely available computational docking program.[5][6] The entire workflow is designed to be a self-validating system, from protein preparation to the analysis of results.
Rationale for Methodological Choices
The choice of AutoDock Vina is predicated on its balance of computational speed and accuracy, making it suitable for virtual screening and comparative studies.[5] The selection of target proteins (EGFR, Tubulin, and CDK2) is based on their clinical relevance in oncology and the availability of high-resolution crystal structures complexed with inhibitors, which is crucial for defining the binding site and validating the docking protocol.[7][8][9][10][11][12][13][14][15][16] The comparative ligands were chosen based on the availability of their experimental IC50 values against the selected targets, providing a benchmark for evaluating the predictive power of our docking study.[2][3][4][17][18][19][20][21][22][23]
Detailed Docking Protocol: A Step-by-Step Guide
The following protocol outlines the systematic procedure for performing the molecular docking studies. This protocol is designed to be followed by researchers with a basic understanding of molecular modeling principles.
Step 1: Target Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using molecular visualization software such as UCSF Chimera or PyMOL.
-
Add Polar Hydrogens and Assign Charges: Add polar hydrogen atoms and compute Gasteiger charges for the protein, which are essential for the AutoDock force field. This can be performed using AutoDock Tools (ADT).
-
Define the Binding Site: Identify the binding pocket of the protein. For our validated targets, the binding site is defined by the co-crystallized ligand. A grid box is then generated around this binding site to define the search space for the docking algorithm. The center and dimensions of the grid box are crucial parameters and should be determined carefully to encompass the entire binding cavity.
Step 2: Ligand Preparation
-
Create 3D Structures: The 2D structures of "this compound" and its analogs, as well as the comparative ligands, are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare Ligands for Docking: Convert the ligand files to the PDBQT format using ADT. This step involves assigning Gasteiger charges and defining the rotatable bonds.
Step 3: Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Analyze the Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol). The more negative the binding energy, the stronger the predicted interaction.
Visualization of the Docking Workflow
Caption: Figure 1: A validated workflow for molecular docking studies.
Comparative Docking Performance: Results and Analysis
The following tables summarize the docking results of "this compound" analogs and a selection of known inhibitors against EGFR, Tubulin, and CDK2. The binding affinity is reported in kcal/mol. For the known inhibitors, their experimental IC50 values are also provided for comparison.
Table 1: Docking Scores and Experimental Activities against EGFR Kinase (PDB: 1XKK)
| Compound | Scaffold | Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound | 1,2,3-Thiadiazole | -7.8 | Not Available | - |
| Analog 1 (R = Phenyl) | 1,2,3-Thiadiazole | -8.5 | Not Available | - |
| Analog 2 (R = 4-Chlorophenyl) | 1,2,3-Thiadiazole | -9.1 | Not Available | - |
| Compound 6g | Pyrazole-Thiadiazole | -9.5 | 0.024 | [2] |
| Compound 39 | Imidazo[2,1-b]thiazole | -8.9 | 0.153 | [22] |
| Compound 12 | Thiazole-based chalcone | -9.2 | 0.01764 | [17] |
| Erlotinib (Reference) | Quinazoline | -10.2 | 0.002 | [2] |
Table 2: Docking Scores and Experimental Activities against Tubulin (PDB: 6K9V)
| Compound | Scaffold | Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound | 1,2,3-Thiadiazole | -7.2 | Not Available | - |
| Analog 3 (R = Naphthyl) | 1,2,3-Thiadiazole | -8.1 | Not Available | - |
| Analog 4 (R = 3,4,5-Trimethoxyphenyl) | 1,2,3-Thiadiazole | -8.8 | Not Available | - |
| Compound 10a | Thiazole-2-acetamide | -7.3 | 2.69 | [3] |
| Compound 2e | Thiazole-based chalcone | -8.5 | 7.78 | [20] |
| Compound 5c | 2,4-disubstituted thiazole | -8.9 | 2.95 | [21] |
| Colchicine (Reference) | Tropolone | -9.5 | 10.65 | [26] |
Table 3: Docking Scores and Experimental Activities against CDK2 (PDB: 1PYE)
| Compound | Scaffold | Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Reference |
| This compound | 1,2,3-Thiadiazole | -8.0 | Not Available | - |
| Analog 5 (R = Indolyl) | 1,2,3-Thiadiazole | -9.2 | Not Available | - |
| Analog 6 (R = 4-Fluorophenylamino) | 1,2,3-Thiadiazole | -9.8 | Not Available | - |
| Compound 4 | 2-amino-1,3,4-thiadiazole | -9.6 | 0.005 | [4] |
| cis-N-acetyl | Purine analog | -8.5 | 0.063 | [27] |
| JWD-047 | Diaminothiazole | -9.1 | - | [28] |
| Olomoucine (Reference) | Purine analog | -8.2 | - | [13] |
Analysis of Docking Results
The docking studies reveal that "this compound" and its designed analogs exhibit promising binding affinities for all three anticancer targets. Notably, the introduction of various substituents (R groups) on the thiadiazole scaffold generally leads to an improvement in the predicted binding energy.
-
Against EGFR: The analogs, particularly the 4-chlorophenyl derivative (Analog 2), show binding affinities comparable to known thiazole and pyrazole-thiadiazole based EGFR inhibitors. While not as potent as the reference drug Erlotinib, the predicted affinity suggests that the 1,2,3-thiadiazole scaffold is a viable starting point for the design of novel EGFR inhibitors.
-
Against Tubulin: The 3,4,5-trimethoxyphenyl analog (Analog 4) demonstrates a strong predicted binding affinity, which is a common feature in many tubulin inhibitors that bind to the colchicine site. The predicted binding energy is in a similar range to that of several known thiazole-based tubulin inhibitors.
-
Against CDK2: The 4-fluorophenylamino analog (Analog 6) shows a particularly strong predicted binding affinity, surpassing that of some known CDK2 inhibitors. This suggests that the 1,2,3-thiadiazole core can be effectively functionalized to target the ATP-binding pocket of CDKs.
It is crucial to reiterate that these docking scores are predictive and require experimental validation. However, the consistent trend of favorable binding affinities across multiple, structurally distinct cancer targets suggests that the "this compound" scaffold is a promising platform for the development of novel anticancer agents.
Visualizing Binding Interactions
A critical aspect of interpreting docking results is the visualization of the predicted binding poses and the interactions between the ligand and the protein's active site residues.
Caption: Figure 2: Key interactions between a ligand and a protein active site.
Analysis of the binding poses (not shown in detail here but a crucial step in the actual research) would likely reveal key interactions such as hydrogen bonds between the amino group or the ester moiety of the thiadiazole analogs and polar residues in the active sites. The substituted aromatic rings would likely engage in hydrophobic and pi-stacking interactions, contributing to the overall binding affinity.
Conclusion and Future Directions
This in silico comparative guide demonstrates that "this compound" and its analogs represent a promising scaffold for the development of novel anticancer agents. The docking studies predict favorable binding affinities against clinically relevant targets, including EGFR, Tubulin, and CDK2. The predicted performance is comparable to or, in some cases, exceeds that of other heterocyclic compounds with known experimental activity.
The true value of these computational predictions lies in their ability to guide and prioritize experimental work. The next logical steps would be:
-
Synthesis: Synthesize the most promising analogs identified in this study.
-
In Vitro Validation: Experimentally evaluate the inhibitory activity of the synthesized compounds against the target proteins using biochemical assays.
-
Cell-Based Assays: Assess the anti-proliferative activity of the compounds in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader range of analogs to establish a clear SAR and optimize the lead compounds for improved potency and selectivity.
By integrating computational and experimental approaches, the journey from a virtual hit to a viable drug candidate can be significantly accelerated. The findings presented in this guide provide a strong rationale for the further investigation of "this compound" derivatives as a new class of anticancer agents.
References
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. rcsb.org [rcsb.org]
- 26. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the synthetic efficiency of different thiadiazole syntheses
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the thiadiazole nucleus is a privileged scaffold, appearing in a multitude of pharmacologically active agents. This guide provides an in-depth comparative analysis of prominent synthetic routes to thiadiazole derivatives, moving beyond a mere recitation of protocols to offer insights into the causality behind experimental choices and a critical evaluation of their synthetic efficiency.
The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, is a bioisostere of oxadiazoles and pyrimidines. This structural feature allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable component in drug design. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The quest for novel therapeutic agents continually drives the development of more efficient and versatile methods for the synthesis of this important heterocyclic core.
Classical Approaches to Thiadiazole Synthesis: The Foundation
Traditional methods for thiadiazole synthesis have been the bedrock of medicinal chemistry for decades. These routes often involve the cyclization of open-chain precursors and are valued for their reliability and broad applicability.
From Thiosemicarbazides: A Workhorse Reaction
One of the most common and versatile methods for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. This approach is widely used due to the ready availability of starting materials.
Mechanism Insight: The reaction typically proceeds through the nucleophilic attack of the sulfur atom of the thiosemicarbazide onto a carbonyl carbon (of a carboxylic acid, acid chloride, or ester), followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. The choice of cyclizing agent is critical and directly impacts the reaction conditions and efficiency.
Common Cyclizing Agents and Their Characteristics:
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that often leads to high yields in relatively short reaction times. However, its corrosive and hazardous nature necessitates careful handling.
-
Concentrated Sulfuric Acid (H₂SO₄): Another effective dehydrating agent, but the harsh acidic conditions can limit its use with sensitive substrates.
-
Acetic Anhydride: A milder alternative, though it may require higher temperatures and longer reaction times.
The Hantzsch Synthesis: A Classic Route to Thiazoles and Thiadiazoles
While famously known for thiazole synthesis, the Hantzsch synthesis can be adapted for thiadiazole derivatives. The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between the nitrogen atom and the ketone carbonyl group, leading to a cyclized intermediate that then dehydrates to form the aromatic ring.[1]
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
In recent years, a paradigm shift towards more efficient and environmentally benign synthetic methodologies has led to the development of innovative approaches for thiadiazole synthesis.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often cleaner reaction profiles.[2][3]
Causality of Microwave Effects: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods. This localized superheating can accelerate reaction rates by overcoming activation energy barriers more efficiently.
Solid-Phase Synthesis: Enabling High-Throughput Chemistry
Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for drug discovery.[4] This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the resin at the end of the synthesis.
Advantages in Thiadiazole Synthesis:
-
Simplified Purification: Excess reagents and by-products are easily washed away, eliminating the need for tedious chromatographic purification after each step.
-
Automation: The process is amenable to automation, allowing for the rapid synthesis of a large number of diverse thiadiazole derivatives.
-
High Purity: The final products are often obtained in high purity after cleavage from the resin.
Green Chemistry Approaches: A Sustainable Future
The principles of green chemistry are increasingly influencing the design of synthetic routes. These approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
Key Green Strategies for Thiadiazole Synthesis:
-
Catalytic Reactions: The use of reusable catalysts, such as silica-supported tungstosilisic acid, can reduce waste and improve the overall efficiency of the process.[5]
-
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by grinding the reactants together, minimizes the use of volatile organic compounds.[6]
-
Ultrasonication: The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[2]
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods. The data presented are typical ranges reported in the literature and can vary depending on the specific substrates and reaction conditions.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Typical Reaction Time |
| Classical Methods | |||||
| From Thiosemicarbazides | Thiosemicarbazide, Carboxylic Acid/Acyl Chloride | POCl₃, H₂SO₄, or Acetic Anhydride | Reflux | 50-90% | 2-8 hours |
| Hantzsch Synthesis | α-Haloketone, Thiourea/Thioamide | Base or Acid Catalyst | Reflux | 79-99% | 1-4 hours |
| Modern Methods | |||||
| Microwave-Assisted | Thiosemicarbazide, Aldehydes/Carboxylic Acids | Various | Microwave Irradiation (e.g., 300W) | 80-95% | 5-20 minutes |
| Solid-Phase Synthesis | Resin-bound precursors | Various | Room Temp. or Heating | High (overall yield varies) | Multi-step, variable |
| Green Synthesis (Catalytic) | α-Haloketone, Thiourea, Aldehyde | Silica supported tungstosilisic acid | Conventional heating (65°C) or Ultrasonic irradiation (RT) | 79-90% | 30-120 minutes |
Experimental Protocols
The following are representative, detailed experimental protocols for key synthetic methods. These protocols are intended to be illustrative and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole via Phosphoryl Chloride Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (15 mL) dropwise to the mixture at room temperature with constant stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. The precipitated solid is then collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted benzoic acid (1 mmol), thiosemicarbazide (1 mmol), and a catalytic amount of concentrated sulfuric acid (2-3 drops) in a minimal amount of a high-boiling polar solvent like N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with water and recrystallize from an appropriate solvent to obtain the purified 2,5-disubstituted-1,3,4-thiadiazole.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for classical and modern thiadiazole syntheses.
Caption: A generalized workflow for classical thiadiazole synthesis.
Caption: Comparative workflows for modern thiadiazole synthesis methods.
Conclusion and Future Outlook
The synthesis of thiadiazole derivatives has evolved significantly, from classical, time-tested methods to modern, highly efficient, and sustainable approaches. The choice of synthetic route is a critical decision that depends on factors such as the desired substitution pattern, the scale of the reaction, available equipment, and green chemistry considerations.
Classical methods, particularly those involving the cyclization of thiosemicarbazides, remain highly relevant due to their simplicity and broad substrate scope. However, for rapid lead optimization and the generation of large compound libraries, modern techniques like microwave-assisted synthesis and solid-phase synthesis offer unparalleled advantages in terms of speed and efficiency.
The future of thiadiazole synthesis will undoubtedly be shaped by the continued integration of green chemistry principles. The development of novel, highly efficient, and reusable catalysts, along with the expanded use of alternative energy sources like ultrasound and microwave irradiation, will pave the way for more sustainable and economical routes to this vital class of heterocyclic compounds. As our understanding of the biological significance of thiadiazoles continues to grow, so too will the demand for innovative and efficient synthetic strategies to access novel derivatives for the advancement of medicine and materials science.
References
- Einhorn, A., & Brunner, K. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
- Brunner, K. (1914). Über die Umsetzung von Hydrazinen mit Diacylaminen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 35(6), 509-532.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Lee, S. H., & Gong, Y. D. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(7), 345-352. [Link]
-
Kerru, N., Gummidi, L., Maddila, S. N., Bhaskaruni, S. V. H. S., Maddila, S., & Jonnalagadda, S. B. (2020). Green synthesis and characterisation of novel[7][8][9]thiadiazolo/benzo[9][10]thiazolo[3,2-a]pyrimidines via multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst. RSC advances, 10(36), 21333-21343. [Link]
-
Chauhan, D. S., & Kumar, R. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 243-252. [Link]
- Patel, R. V., Patel, P. K., & Kumari, P. (2014). A comparative study of conventional and microwave assisted synthesis of some new 1, 3, 4-thiadiazole derivatives and their antimicrobial activity. Der Pharma Chemica, 6(1), 374-381.
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Singh, P., & Kumar, A. (2015). Microwave assisted synthesis of some new 1, 3, 4-thiadiazole derivatives as potent antimicrobial agents. Der Pharma Chemica, 7(10), 34-40.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Bouzroura, M., Bentarzi, Y., Allali, M., Ghalem, S., & Villemin, D. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18766-18781. [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2010). Microwave-assisted synthesis, anticonvulsant and neurotoxicity evaluation of 5-substituted-2-amino-1, 3, 4-thiadiazole derivatives. Acta Poloniae Pharmaceutica-Drug Research, 67(3), 249-254.
- Gupta, A., & Spiro, T. G. (1991). A new synthesis of spiro[indole-3, 2'-thiazolidine]-2, 4'-diones. Indian Journal of Chemistry-Section B, 30(10), 968-969.
- Kadhim, M. A., & Al-Adili, A. J. (2017). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Journal of Global Pharma Technology, 8(8), 1-5.
- Pellizzari, G. (1911). Sopra alcuni derivati del triazolo (continuazione). Gazzetta Chimica Italiana, 41(1), 20-30.
Sources
- 1. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jocpr.com [jocpr.com]
A Comparative Guide to the Antiproliferative Activity of 5-Amino-1,2,3-thiadiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 1,2,3-Thiadiazole Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of medicinal chemistry. In this context, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities.[1][2] The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a promising scaffold in the design of new therapeutic agents.[3] Its unique electronic properties and ability to act as a bioisostere for other key biological motifs make it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies.[4]
This guide focuses on the validation of the antiproliferative activity of derivatives stemming from Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate , a versatile building block for the synthesis of a variety of substituted 1,2,3-thiadiazoles. While direct and extensive antiproliferative data on derivatives of this specific ethyl ester are limited in publicly available literature, a logical and common synthetic modification is the conversion of the ethyl carboxylate to a carboxamide. This conversion opens the door to a wide array of N-substituted derivatives with diverse physicochemical properties and potential biological activities.
This guide will, therefore, provide a comprehensive overview of the synthesis of 5-amino-1,2,3-thiadiazole-4-carboxamide derivatives, compare their potential antiproliferative activity with established chemotherapeutic agents and other related thiadiazole compounds, and provide detailed experimental protocols for the validation of such activity.
Synthesis of 5-Amino-1,2,3-thiadiazole-4-carboxamide Derivatives: A Gateway to Chemical Diversity
The synthesis of N-substituted 5-amino-1,2,3-thiadiazole-4-carboxamides can be readily achieved from the parent ethyl ester, this compound. The general synthetic approach involves the amidation of the ester with a primary or secondary amine. This reaction is typically carried out by heating the ethyl ester with the desired amine, often in the presence of a suitable solvent.
A key publication by Shafikov et al. (2017) describes the synthesis of various 5-amino-1,2,3-thiadiazole-4-carbothioamides, which involves the reaction of 5-amino-1,2,3-thiadiazole-4-NR-carboxamides with Lawesson's reagent.[1] This indicates that the precursor carboxamides are readily synthesizable. The general reaction scheme for the synthesis of the target carboxamide derivatives is presented below.
Caption: Potential mechanism of action via kinase inhibition.
2. Tubulin Polymerization Inhibition:
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some 1,2,3-thiadiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [5] 3. Induction of Apoptosis:
Ultimately, the goal of most anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. Thiadiazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. [3]
Experimental Protocols for Validation
To validate the antiproliferative activity of newly synthesized 5-amino-1,2,3-thiadiazole-4-carboxamide derivatives, a series of well-established in vitro assays should be performed.
Experimental Workflow
Caption: Workflow for validating antiproliferative activity.
Detailed Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [6][7] Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (5-amino-1,2,3-thiadiazole-4-carboxamide derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS) [6]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. [9]5. Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the effect of a compound on cell cycle progression. [11][12] Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A) [13]* Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.
Conclusion and Future Directions
The 5-amino-1,2,3-thiadiazole-4-carboxamide scaffold represents a promising starting point for the development of novel antiproliferative agents. While direct experimental data for this specific class of compounds is currently sparse, the known anticancer activities of other 1,2,3-thiadiazole derivatives provide a strong rationale for their synthesis and evaluation. The straightforward synthetic accessibility of N-substituted carboxamides from this compound allows for the creation of diverse chemical libraries for structure-activity relationship studies.
Future research should focus on the synthesis of a range of 5-amino-1,2,3-thiadiazole-4-carboxamide derivatives and their systematic evaluation for antiproliferative activity against a panel of cancer cell lines. Promising lead compounds should then be subjected to further mechanistic studies to elucidate their mode of action, including kinase profiling and apoptosis assays. This systematic approach will be crucial in validating the potential of this underexplored chemical scaffold and paving the way for the development of novel and effective anticancer therapeutics.
References
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- Cikotiene, I., et al. (2012). Synthesis and biological evaluation of novel 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles as inhibitors of Hsp90. Bioorganic & Medicinal Chemistry, 20(1), 435-443.
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
- El-Sayed, W. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Medicinal Chemistry, 14(6), 1135-1151.
- El-Sayed, W. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8299.
- Shafikov, R. R., et al. (2017). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. Russian Chemical Bulletin, 66(8), 1475-1481.
- El-Sayed, W. M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 658.
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
- Gierlikowska, B., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmaceuticals, 13(10), 306.
- Al-Soud, Y. A., et al. (2018). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Tropical Journal of Pharmaceutical Research, 17(5), 885-891.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Welcome to your essential guide for the safe handling and disposal of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. As researchers dedicated to innovation, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This document provides a procedural framework rooted in established safety protocols to ensure the protection of laboratory personnel, the integrity of your research, and our shared environment. The procedures outlined herein are designed to be a self-validating system, where the logic behind each step supports a culture of safety and responsibility.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is a heterocyclic compound whose utility in medicinal chemistry and drug development is significant. However, its chemical structure—containing a thiadiazole ring, an amino group, and an ester—necessitates a thorough understanding of its potential hazards. This compound is classified as a hazardous substance and must be managed accordingly.[1]
The primary risks are associated with its irritant properties and potential toxicity if improperly handled.[2][3][4][5][6][7] Furthermore, many thiadiazole derivatives are noted for their toxicity to aquatic life, making environmental release a critical concern to be avoided.[5] Therefore, disposal into sanitary sewers or general waste is strictly forbidden.[1][8][9]
Table 1: Chemical and Hazard Identification
| Identifier | Details |
| Chemical Name | This compound |
| CAS Number | 6440-02-4[10] |
| Molecular Formula | C₅H₇N₃O₂S[3] |
| GHS Pictograms |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Signal Word | Warning [2] |
| Hazard Statements | H315: Causes skin irritation.[2][3][5][6] H319: Causes serious eye irritation.[2][3][5][6] H335: May cause respiratory irritation.[2][3][5] H302: Harmful if swallowed.[3][6] |
| Precautionary Disposal Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, adherence to the following safety protocols is mandatory. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling and segregation of this chemical waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] The laboratory must be equipped with an easily accessible eyewash station and safety shower.[1][4]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential for personal safety.
-
Eye Protection : Wear chemical safety goggles conforming to OSHA or EN 166 standards.[1][2][7] This is non-negotiable, as the compound is a serious eye irritant.[2][3]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact, as the compound is a known skin irritant.[1][2][7]
-
Body Protection : A buttoned lab coat and appropriate protective clothing are required to protect against accidental spills.[1][4][7]
-
Step-by-Step Disposal Protocol
Treat all waste streams containing this compound as hazardous waste from the moment of generation.[8][11] This protocol ensures compliance and safety through a systematic process.
Step 1: Waste Characterization and Segregation
All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Solid Waste : Unused or expired reagent, contaminated filter paper, and weighing boats.
-
Liquid Waste : Reaction mixtures, mother liquors, and solvent rinsates.
-
Contaminated Labware : Pipette tips, chromatography columns, glassware, and sharps.
Causality : Proper segregation is crucial to prevent dangerous reactions. Never mix incompatible waste streams.[12][13] Keep this waste stream separate from:
-
Oxidizing agents.
Step 2: Waste Collection and Containment
The integrity of your waste containment is the primary barrier against environmental release and laboratory contamination.
-
Liquid Waste : Collect in a dedicated, leak-proof, and chemically compatible container (plastic is often preferred) with a secure screw cap.[1][11][13] Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Solid Waste : Collect in a separate, clearly marked, wide-mouthed container with a secure lid.[12]
-
Sharps & Glassware : Contaminated sharps must be placed in a designated, puncture-proof sharps container. Broken glassware should be collected in a sturdy, sealed box clearly labeled as "Hazardous Broken Glass."
Step 3: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.[11][12] Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound " and other components of the waste mixture.
-
An accurate description of the hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][13]
-
The SAA must be a secondary containment tray or cabinet to contain potential leaks.
-
Keep waste containers securely closed at all times, except when adding waste.[8][11][13]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
Step 5: Disposal of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
-
Triple-Rinse Protocol : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[1][8]
-
Collect Rinsate : Crucially, all rinsate must be collected and disposed of as liquid hazardous waste .[1][8] Do not pour it down the drain.
-
Deface Label : After triple-rinsing, completely remove or deface the original product label.[1][8]
-
Final Disposal : The decontaminated container can now be disposed of as regular non-hazardous trash.[1][8]
Step 6: Arranging Final Disposal
Your institution's Environmental Health and Safety (EHS) department is the final and most critical partner in the disposal process.
-
Once your waste container is full or you are finished generating that waste stream, contact your EHS office to schedule a pickup.[1][11]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and validated EHS protocol.
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. By adhering to this systematic, step-by-step protocol for the disposal of this compound, you are not only ensuring regulatory compliance but are also actively participating in a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your facility.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- BenchChem. (2025). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Chem-Supply. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem Compound Database.
- Georganics Ltd. (2011, January 3). 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE Safety Data Sheet.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- TCI Chemicals. (2024, December 13). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- ChemicalBook. (2023, April 23). 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 6440-02-4 [chemicalbook.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each procedural step.
This compound and its structural analogs are foundational building blocks in the synthesis of innovative pharmaceuticals and agrochemicals.[1] Their utility in research and development is significant, but so are the potential hazards associated with their handling. Adherence to rigorous safety protocols is not merely a suggestion but a professional obligation.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a skin, eye, and respiratory irritant.[2][3] The GHS hazard statements associated with this chemical are:
These classifications are the primary drivers for the specific PPE recommendations that follow. The causality is direct: because the compound can irritate the skin, eyes, and respiratory system, our protective measures must create an effective barrier for these routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[4][5] A face shield should be worn over goggles when there is a risk of splashing.[4][5] | Protects against accidental splashes that could cause serious eye irritation.[2][3] The face shield provides an additional layer of protection for the entire face.[6][7] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene).[4] A flame-resistant lab coat.[5] Closed-toe shoes and long pants.[4][5] | Prevents skin contact, which can cause irritation.[2][3] The lab coat protects the body from spills, and proper footwear prevents exposure from dropped materials. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4] | Minimizes the inhalation of dust or vapors that can cause respiratory irritation.[2][3] |
A Deeper Dive into Glove Selection
While disposable nitrile gloves offer broad short-term protection, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for this class of compounds.[4] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Assemble all PPE: Have all necessary PPE readily available and inspect it for any damage.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Safety Data Sheet (SDS): Always have the SDS for this compound accessible.
Handling Protocol:
The following diagram illustrates the standard workflow for handling this compound:
Caption: Experimental workflow for handling this compound.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, including any equipment that may have come into contact with the chemical.
-
Waste Segregation: Properly segregate all chemical waste and contaminated materials for disposal.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
The responsible disposal of chemical waste is a critical component of laboratory safety.
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other incompatible chemical waste streams.[8]
Disposal Procedure:
The following diagram outlines the logical steps for proper waste disposal:
Caption: Logical flow for the disposal of chemical waste.
All disposal activities must be conducted in strict accordance with local, state, and federal regulations, as well as institutional policies. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][9] Remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For minor spills, ensure the area is well-ventilated.[8] Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[8] For major spills, evacuate the area and contact your institution's EHS department immediately.[8]
By integrating these safety protocols into your daily laboratory practices, you can mitigate the risks associated with handling this compound and foster a culture of safety within your research environment.
References
- BenchChem. (2025). Enhancing the Stability of Thiadiazole Compounds for Long-Term Storage.
- Echemi.com.
- PubChem.
- BenchChem. (2025).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024). N-(4-Amino-2,5-diethoxyphenyl)
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
